molecular formula C8H9NO2 B554712 N-Phenylglycine CAS No. 103-01-5

N-Phenylglycine

Cat. No.: B554712
CAS No.: 103-01-5
M. Wt: 151,16 g/mole
InChI Key: NPKSPKHJBVJUKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenylglycine (NPG), with the systematic IUPAC name anilinoacetic acid, is a white to off-white solid with the molecular formula C₈H₉NO₂ and a molecular weight of 151.17 g/mol . It is a non-proteinogenic alpha amino acid that serves as a versatile compound in scientific research . In the field of polymer science, this compound is a key component in multi-component photoinitiating systems for free radical polymerization . It acts as a co-initiator and electron donor in these systems, which are used for the photopolymerization of acrylates and have applications in stereolithography and polymeric dental formulations . Its role involves the generation of aminium and aminyl radicals upon one-electron oxidation, which are short-lived species crucial for initiating the polymerization process . This compound and its derivatives are also significant in medicinal chemistry and natural product biosynthesis. Phenylglycine structures are incorporated by non-ribosomal peptide synthetases (NRPSs) into a wide array of peptide natural products, including glycopeptide antibiotics like vancomycin and teicoplanin, as well as other bioactive cyclic and linear peptides . These phenylglycine-containing compounds often exhibit important biological properties, underscoring the value of NPG as a building block in biochemical research . Researchers value this compound for its thermal stability and relatively low toxicity profile in experimental settings . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-anilinoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-8(11)6-9-7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKSPKHJBVJUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10265-69-7 (hydrochloride salt), 19525-59-8 (potassium salt)
Record name N-Phenylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2047016
Record name N-Phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103-01-5
Record name N-Phenylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-phenylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.792
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-PHENYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37YJW036TP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the History and Discovery of N-Phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenylglycine (NPG), a non-proteinogenic α-amino acid, holds a significant position in the history of organic chemistry and continues to be a vital building block in modern pharmaceutical and materials science. First synthesized in the late 19th century, its initial claim to fame was as a crucial intermediate in the industrial production of indigo (B80030) dye. Beyond this classical application, this compound and its derivatives have emerged as important scaffolds in drug discovery, notably in the synthesis of semi-synthetic β-lactam antibiotics, and as investigational anti-inflammatory and anti-diabetic agents. This guide provides a comprehensive overview of the history, key discoveries, synthesis methodologies, and physicochemical properties of this compound, tailored for a technical audience. It includes detailed experimental protocols for its principal synthetic routes, quantitative data for easy reference, and visual diagrams of its biosynthetic and synthetic pathways to facilitate a deeper understanding of its chemical and biological significance.

History and Discovery

The discovery of this compound is not attributed to a single scientist but rather emerged from the extensive investigations into aromatic amines and substituted amino acids in the latter half of the 19th century. Its synthesis was first reported in the late 1800s, with early preparations documented by Curtius in 1888 and later by Thorpe and Wood in 1913, typically involving the reaction of aniline (B41778) with chloroacetic acid.[1]

The primary impetus for the large-scale production of this compound came from the burgeoning synthetic dye industry. In 1890, the Swiss-German chemist Karl Heumann developed a synthesis for indigo dye that utilized this compound as the starting material.[1][2] Although this initial process suffered from low yields due to the high temperatures required, it laid the groundwork for a commercially viable method.[1][2] This method was significantly improved in 1901 by Johannes Pfleger, who discovered that the addition of sodium amide allowed the reaction to proceed at lower temperatures with much higher yields (up to 90%).[3] This optimized process, known as the Heumann-Pfleger synthesis , became a cornerstone of industrial indigo production for many years.[3]

Another classical method for synthesizing α-amino acids, the Strecker synthesis, discovered by Adolph Strecker in 1850, was also adapted for the production of this compound. This route involves the reaction of aniline, formaldehyde (B43269), and hydrogen cyanide, followed by hydrolysis of the resulting α-aminonitrile.[4][5]

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[6] Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
Chemical Formula C₈H₉NO₂[7][8]
Molecular Weight 151.16 g/mol [7][8]
CAS Number 103-01-5[7][8]
Melting Point 121-128 °C[7][9]
pKa (25°C) 5.42[1]
Water Solubility (25°C) 5.5 g/L[1]
Appearance White to off-white/beige crystalline powder[6][7][9]
IUPAC Name 2-(phenylamino)acetic acid[7]
Synonyms Anilinoacetic acid, NPG[4][7]

Key Synthetic Methodologies

Several methods have been established for the synthesis of this compound. The most prominent classical and modern methods are detailed below.

Synthesis from Aniline and Chloroacetic Acid

This is one of the most common and historically significant methods for preparing this compound. It involves the nucleophilic substitution of the chlorine atom in chloroacetic acid by the amino group of aniline.

  • Materials:

    • Chloroacetic acid (1.0 mol)

    • Aniline (2.0 mol)

    • Sodium Hydroxide (B78521) (for neutralization, optional)

    • Water

    • Hydrochloric Acid (for workup)

  • Procedure (Historical Method):

    • In a round-bottom flask equipped with a reflux condenser, heat a mixture of chloroacetic acid (475 g, 5.0 mol) and aniline (930 g, 10.0 mol) in 2 liters of water.

    • Maintain the temperature at 100°C and stir for 1.5 hours.

    • Cool the reaction mixture. The this compound product will precipitate.

    • Collect the solid product by suction filtration and wash thoroughly with cold water.

    • The typical yield is approximately 62% relative to chloroacetic acid.

  • Procedure (Modern Lab Scale):

    • In a round-bottom flask, dissolve chloroacetic acid (19 g, 0.2 mol) in 100 mL of water.

    • Cool the solution in an ice bath and carefully neutralize it with a 2N sodium hydroxide solution.

    • Add aniline (18.6 g, 0.2 mol) to the neutralized solution.

    • Attach a reflux condenser and boil the mixture for a short period until all the aniline has reacted and dissolved.

    • Cool the reaction mixture. This compound may initially separate as an oil, which crystallizes upon rubbing with a glass rod.

    • Cool the mixture in an ice bath to ensure complete crystallization.

    • Collect the crystalline product by vacuum filtration and wash with a small amount of ice-cold water.

    • The expected yield of dry product is between 22-24 g.

Strecker Synthesis

The Strecker synthesis provides a pathway to this compound from aniline, formaldehyde, and a cyanide source. The reaction proceeds via the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the carboxylic acid.[4][5]

  • Materials:

    • Aniline

    • Formaldehyde (aqueous solution, e.g., Formalin)

    • Potassium or Sodium Cyanide (KCN or NaCN)

    • Ammonium Chloride (NH₄Cl, for in situ ammonia (B1221849) generation if needed, though aniline acts as the amine)

    • Strong Acid (e.g., HCl) for hydrolysis

  • Procedure:

    • Step 1: α-Aminonitrile Formation: In a reaction vessel, combine aniline (1.0 mol), and an aqueous solution of formaldehyde (1.0 mol). The mixture is stirred, leading to the formation of an imine or a related intermediate in situ.

    • A solution of potassium cyanide (1.0 mol) in water is then added slowly to the mixture, often under cooled conditions (e.g., in an ice bath) due to the exothermic nature of the reaction.

    • The reaction is stirred for several hours at room temperature to allow for the complete formation of N-phenylglycinonitrile.

    • Step 2: Hydrolysis: The resulting α-aminonitrile is not typically isolated. The reaction mixture is acidified with a strong acid, such as concentrated hydrochloric acid, and heated to reflux for several hours.

    • This hydrolysis step converts the nitrile group (-CN) into a carboxylic acid group (-COOH).

    • Upon cooling, the this compound product will precipitate from the acidic solution.

    • The product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Role in Industrial and Pharmaceutical Synthesis

Precursor to Indigo Dye (Heumann-Pfleger Synthesis)

The historical significance of this compound is inextricably linked to the synthesis of indigo. The Heumann-Pfleger process involves the fusion of this compound with a mixture of sodium hydroxide and sodium amide at high temperatures (around 200°C) to induce cyclization, forming indoxyl.[3] The indoxyl intermediate is then oxidized by air to produce the vibrant blue indigo dye.

Heumann-Pfleger synthesis of Indigo from this compound.
Building Block for β-Lactam Antibiotics

In modern drug development, chiral derivatives of phenylglycine, particularly D-phenylglycine, are indispensable building blocks for the synthesis of numerous semi-synthetic penicillins and cephalosporins.[10] These antibiotics are characterized by a β-lactam core and a variable acyl side chain. The phenylglycine moiety forms this critical side chain, which confers a broader spectrum of activity compared to the original penicillin G.

Prominent examples of antibiotics derived from D-phenylglycine include:

The synthesis typically involves the enzymatic acylation of the β-lactam nucleus (e.g., 6-aminopenicillanic acid, 6-APA) with an activated derivative of D-phenylglycine, such as D-phenylglycine amide or D-phenylglycine methyl ester, using an enzyme like penicillin G acylase.[9][11]

Enzymatic synthesis of Ampicillin.

Biosynthesis of Phenylglycine

While this compound itself is not a common metabolite in primary metabolism, phenylglycine (Phg) and its hydroxylated derivatives are found in a variety of peptide natural products produced by microorganisms, particularly bacteria of the Streptomyces genus.[10] These peptides are synthesized not by ribosomes, but by large multienzyme complexes called Non-Ribosomal Peptide Synthetases (NRPSs).[10]

The biosynthetic pathway for L-phenylglycine has been elucidated in Streptomyces pristinaespiralis, the producer of the antibiotic pristinamycin.[10] The pathway begins with phenylpyruvate, an intermediate derived from the primary shikimate pathway.

The key enzymatic steps are:

  • Phenylpyruvate Dehydrogenase Complex (PglB/C): Converts phenylpyruvate to phenylacetyl-CoA.

  • Phenylglycine Dehydrogenase (PglA): Oxidizes phenylacetyl-CoA to benzoylformyl-CoA.

  • Thioesterase (PglD): Releases the coenzyme A group to yield phenylglyoxylate (B1224774).

  • Aminotransferase (PglE): Catalyzes the final transamination step, converting phenylglyoxylate to L-phenylglycine.

Phenylglycine_Biosynthesis Phenylpyruvate Phenylpyruvate PglBC PglB/C Phenylpyruvate->PglBC PhenylacetylCoA Phenylacetyl-CoA PglBC->PhenylacetylCoA PglA PglA PhenylacetylCoA->PglA BenzoylformylCoA Benzoylformyl-CoA PglA->BenzoylformylCoA PglD PglD BenzoylformylCoA->PglD Phenylglyoxylate Phenylglyoxylate PglD->Phenylglyoxylate PglE PglE (Aminotransferase) Phenylglyoxylate->PglE L_Phg L-Phenylglycine PglE->L_Phg

Biosynthetic pathway of L-Phenylglycine in S. pristinaespiralis.

Conclusion

From its 19th-century origins as a key component in the synthesis of indigo to its current role as a critical chiral building block in the pharmaceutical industry, this compound has demonstrated enduring importance. Its straightforward synthesis, coupled with the versatile reactivity of its amino and carboxylic acid functionalities, has cemented its place in both historical and contemporary organic chemistry. For researchers in drug development, understanding the history, properties, and synthetic routes of this compound and its derivatives is crucial for the design and synthesis of novel therapeutic agents, particularly in the fields of antibiotics and anti-inflammatory drugs. The continued exploration of its biosynthetic pathways may also open new avenues for the production of complex natural products and their analogs through synthetic biology.

References

An In-depth Technical Guide to the Synthesis of N-Phenylglycine: Mechanisms and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to N-Phenylglycine, a crucial intermediate in the production of various chemicals and pharmaceuticals, notably as a precursor to indigo (B80030) dye. The guide delves into the mechanisms and, where available, the kinetics of four major synthetic methodologies: the reaction of aniline (B41778) with chloroacetic acid, the Strecker synthesis, the Bucherer-Bergs reaction, and reductive amination. Detailed experimental protocols, quantitative data, and process visualizations are provided to aid researchers in the practical application of these methods.

Synthesis via Nucleophilic Substitution of Chloroacetic Acid with Aniline

This is one of the most common and straightforward methods for the synthesis of this compound. The reaction proceeds via a nucleophilic substitution where the nitrogen atom of aniline attacks the electrophilic carbon of chloroacetic acid.

Mechanism

The reaction is a direct N-alkylation of aniline. The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the carbon atom bonded to the chlorine in chloroacetic acid. This results in the displacement of the chloride ion and the formation of a carbon-nitrogen bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion.

SN2_Mechanism Aniline Aniline (C₆H₅NH₂) Intermediate Transition State Aniline->Intermediate Nucleophilic Attack ChloroaceticAcid Chloroacetic Acid (ClCH₂COOH) ChloroaceticAcid->Intermediate NPhenylglycine This compound Intermediate->NPhenylglycine Chloride leaving HCl HCl Intermediate->HCl

Mechanism of this compound synthesis from aniline and chloroacetic acid.
Experimental Protocol

A typical laboratory-scale synthesis involves the reaction of aniline with chloroacetic acid in an aqueous medium.[1][2][3][4]

Materials:

  • Aniline

  • Chloroacetic acid

  • Sodium hydroxide (B78521) or Sodium carbonate

  • Hydrochloric acid (for workup)

  • Deionized water

Procedure:

  • Dissolve chloroacetic acid in deionized water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Neutralize the chloroacetic acid solution by the slow addition of an equimolar amount of sodium hydroxide or sodium carbonate solution.

  • Add an equimolar amount of aniline to the neutralized solution.

  • Heat the reaction mixture to reflux for a period of 1.5 to 4 hours.[3][4]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the this compound product.

  • Collect the crude product by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from hot water to obtain pure this compound.

Kinetics

Detailed kinetic studies specifically for the synthesis of this compound from aniline and chloroacetic acid are not extensively reported in the readily available literature. However, the reaction is a second-order nucleophilic substitution (SN2). The rate of the reaction is expected to be dependent on the concentrations of both aniline and chloroacetate.

Rate Law (proposed): Rate = k[Aniline][Chloroacetate]

The reaction rate is influenced by factors such as temperature, solvent polarity, and the presence of a base. Increased temperature generally leads to a higher reaction rate. The use of a base is crucial to neutralize the HCl produced, which would otherwise protonate the aniline, rendering it non-nucleophilic and halting the reaction.

Quantitative Data
Reactants Ratio (Aniline:Chloroacetic Acid)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
2:1Water1001.562[4]
1:1WaterReflux4Not specified[3]
Not SpecifiedWaterBoil"A short time"73-80 (based on 22-24g from 18.6g aniline)[2]

Strecker Synthesis

The Strecker synthesis is a classic method for the synthesis of α-amino acids. For this compound, this would involve the reaction of formaldehyde (B43269), aniline, and a cyanide source.[5]

Mechanism

The Strecker synthesis is a three-component reaction. It begins with the formation of an imine from aniline and formaldehyde. The resulting imine is then attacked by a cyanide ion (from a source like HCN or KCN) to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the carboxylic acid functionality of this compound.

Strecker_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Aminonitrile Formation cluster_2 Step 3: Hydrolysis Aniline Aniline Imine Iminium Ion Aniline->Imine Formaldehyde Formaldehyde Formaldehyde->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile Cyanide Cyanide (CN⁻) Cyanide->Aminonitrile Nucleophilic Attack NPhenylglycine This compound Aminonitrile->NPhenylglycine Water H₂O, H⁺ Water->NPhenylglycine

Mechanism of the Strecker synthesis of this compound.
Experimental Protocol

A general procedure for the Strecker synthesis of an α-amino acid is as follows:

Materials:

  • Aniline

  • Formaldehyde (or an aqueous solution like formalin)

  • Potassium cyanide or sodium cyanide

  • Ammonium (B1175870) chloride (optional, as a source of ammonia (B1221849) and to buffer the reaction)

  • Hydrochloric acid (for hydrolysis)

Procedure:

  • Combine aniline and formaldehyde in a suitable solvent, often an aqueous alcohol mixture.

  • Add a solution of potassium cyanide (or sodium cyanide) to the reaction mixture. The reaction is typically carried out at room temperature or with gentle heating.

  • After the formation of the α-aminonitrile is complete (monitored by TLC or other analytical methods), the solvent is removed.

  • The crude aminonitrile is then subjected to hydrolysis by heating with a strong acid, such as concentrated hydrochloric acid.

  • The resulting solution is cooled, and the pH is adjusted to the isoelectric point of this compound to induce precipitation.

  • The product is collected by filtration, washed, and can be further purified by recrystallization.

Kinetics

The kinetics of the Strecker synthesis are complex due to the multiple equilibrium steps involved. The rate-determining step can vary depending on the specific reactants and reaction conditions. Generally, the formation of the imine can be reversible, and the addition of cyanide is often the irreversible step that drives the reaction forward. The hydrolysis of the nitrile is typically a slower process that requires harsh conditions (strong acid or base and heat). While general kinetic studies of the Strecker reaction exist, specific rate laws and activation energies for the synthesis of this compound are not readily found in the surveyed literature.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multicomponent reaction that produces hydantoins from a carbonyl compound, ammonium carbonate, and a cyanide source. The resulting hydantoin (B18101) can then be hydrolyzed to the corresponding amino acid. For this compound, this would start with benzaldehyde (B42025) and produce phenylglycine, which is an isomer of this compound. To produce this compound, a variation of this reaction would be necessary, likely starting from an N-phenyl substituted imine.

Mechanism

The classical Bucherer-Bergs reaction involves the in-situ formation of an imine from the carbonyl compound and ammonia (from ammonium carbonate). This is followed by the addition of cyanide to form an aminonitrile. The aminonitrile then reacts with carbon dioxide (also from the decomposition of ammonium carbonate) to form a carbamic acid intermediate, which cyclizes to an imino-oxazolidinone. This intermediate then rearranges to the more stable hydantoin. The final step is the hydrolysis of the hydantoin to yield the amino acid.

Bucherer_Bergs_Mechanism cluster_0 Hydantoin Formation cluster_1 Hydrolysis Carbonyl Carbonyl Compound Hydantoin Hydantoin Carbonyl->Hydantoin AmmoniumCarbonate (NH₄)₂CO₃ AmmoniumCarbonate->Hydantoin Cyanide KCN Cyanide->Hydantoin AminoAcid α-Amino Acid Hydantoin->AminoAcid Water H₂O, H⁺/OH⁻ Water->AminoAcid

General mechanism of the Bucherer-Bergs reaction.
Experimental Protocol

A general protocol for the Bucherer-Bergs synthesis of a hydantoin is as follows:

Materials:

  • Aldehyde or ketone (e.g., benzaldehyde for phenylglycine)

  • Ammonium carbonate

  • Potassium cyanide or sodium cyanide

  • Ethanol/Water mixture

Procedure:

  • In a pressure reactor, combine the carbonyl compound, ammonium carbonate, and potassium cyanide in an ethanol-water mixture.[6][7]

  • Seal the reactor and heat the mixture with stirring for several hours.

  • After the reaction is complete, cool the mixture and acidify it to precipitate the hydantoin.

  • Collect the hydantoin by filtration and purify it by recrystallization.

  • For the synthesis of the amino acid, the hydantoin is then hydrolyzed by heating with a strong acid or base.

Kinetics

The kinetics of the Bucherer-Bergs reaction are intricate and not well-documented for specific substrates like those that would lead to this compound. The reaction involves multiple equilibria, and the rate is influenced by temperature, pressure, and the concentration of the reactants. The formation of the hydantoin is generally favored at higher temperatures and pressures. Specific kinetic parameters for the synthesis of this compound via a modified Bucherer-Bergs route are not available in the reviewed literature.

Reductive Amination

Reductive amination is a versatile method for forming amines. For the synthesis of this compound, this would involve the reaction of a carbonyl compound, such as glyoxylic acid, with aniline, followed by reduction of the intermediate imine.

Mechanism

The reaction proceeds in two main steps. First, aniline reacts with the carbonyl group of glyoxylic acid to form a Schiff base (an imine). This condensation reaction is usually reversible and is often favored by the removal of water. In the second step, the imine is reduced to the corresponding amine, this compound. This reduction can be achieved using various reducing agents, such as sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation.

Reductive_Amination_Mechanism cluster_0 Imine Formation cluster_1 Reduction Aniline Aniline Imine Imine Intermediate Aniline->Imine GlyoxylicAcid Glyoxylic Acid GlyoxylicAcid->Imine NPhenylglycine This compound Imine->NPhenylglycine ReducingAgent Reducing Agent (e.g., H₂/Pd) ReducingAgent->NPhenylglycine

Mechanism of reductive amination for this compound synthesis.
Experimental Protocol

A general procedure for the synthesis of this compound via reductive amination is as follows:

Materials:

  • Aniline

  • Glyoxylic acid

  • A reducing agent (e.g., Palladium on carbon with a hydrogen source like formic acid or H₂ gas)

  • A suitable solvent (e.g., methanol, ethanol, or water)

Procedure:

  • Dissolve aniline and glyoxylic acid in a suitable solvent in a reaction vessel.

  • Add the catalyst (e.g., Pd/C).

  • If using hydrogen gas, pressurize the vessel with hydrogen. If using a transfer hydrogenation agent like formic acid, add it to the mixture.

  • Stir the reaction mixture at a suitable temperature until the reaction is complete.

  • Filter off the catalyst.

  • Evaporate the solvent and purify the crude product, for instance, by recrystallization. A patent describes a process where a substituted aniline is condensed with glyoxylic acid and then reduced via hydrogenation with a palladium-carbon catalyst to yield N-(substituted phenyl) glycine (B1666218) with high purity and yield.[8]

Kinetics

The kinetics of reductive amination are dependent on both the imine formation step and the reduction step. The rate of imine formation is often pH-dependent, with a maximum rate typically observed at a weakly acidic pH that facilitates both carbonyl protonation and maintains the nucleophilicity of the amine. The reduction step's kinetics depend on the chosen reducing agent and catalyst. For catalytic hydrogenation, the rate can be influenced by hydrogen pressure, catalyst loading, temperature, and substrate concentration. Detailed kinetic studies for the specific reductive amination of glyoxylic acid with aniline to form this compound are not widely published. However, studies on similar systems suggest that the reaction can be modeled using Langmuir-Hinshelwood kinetics for the catalytic reduction step, where the adsorption of reactants onto the catalyst surface plays a key role.

Experimental Workflow Overview

The following diagram illustrates a general workflow applicable to the synthesis of this compound, encompassing the key stages from reaction setup to final product purification.

Experimental_Workflow Reactants Reactant Preparation & Mixing Reaction Reaction under Controlled Conditions (Temperature, Time, Pressure) Reactants->Reaction Monitoring Reaction Monitoring (TLC, HPLC, etc.) Reaction->Monitoring Workup Reaction Quenching & Workup (e.g., Acidification, Extraction) Reaction->Workup Monitoring->Reaction Isolation Product Isolation (Filtration) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Characterization Product Characterization (NMR, IR, Melting Point) Purification->Characterization

General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound can be achieved through several viable routes, with the reaction of aniline and chloroacetic acid being one of the most direct and commonly employed methods. The Strecker synthesis and reductive amination offer alternative pathways with good potential yields. The Bucherer-Bergs reaction, while a powerful tool for α-amino acid synthesis, would require modification for the direct synthesis of this compound.

A significant gap in the current literature is the lack of detailed kinetic studies for these reactions specifically tailored to this compound synthesis. While general mechanistic principles are well-understood, the precise rate laws, activation energies, and the quantitative effects of catalysts and reaction conditions remain areas for further investigation. Such studies would be invaluable for the optimization and scale-up of this compound production in industrial settings. This guide provides a solid foundation for researchers by consolidating the known synthetic protocols and mechanistic understanding, while also highlighting the opportunities for future kinetic research.

References

Spectroscopic Properties of N-Phenylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of N-Phenylglycine, a compound of significant interest in various scientific fields, including its role as a photoinitiator in polymer chemistry and as a building block in drug development. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following tables summarize the ¹H and ¹³C NMR spectral data, typically recorded in a mixture of deuterated chloroform (B151607) (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) to ensure solubility and optimal spectral resolution.[1][2]

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons of the phenyl group, the methylene (B1212753) protons of the glycine (B1666218) backbone, the amine proton, and the carboxylic acid proton.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
Carboxylic Acid (-COOH)~10.5Singlet (broad)-
Phenyl (Ar-H)7.8 - 7.2Multiplet-
Methylene (-CH₂-)~4.85Singlet-
Amine (-NH-)VariableBroad-

Note: The chemical shifts, particularly for the acidic and amine protons, can be highly dependent on the solvent, concentration, and temperature.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the this compound molecule.

Carbon Assignment Chemical Shift (δ) ppm
Carbonyl (-C=O)~173.5
Phenyl (Ar-C, C-N)~140.2
Phenyl (Ar-C)138.5, 133.8, 129.5, 129.1, 128.8, 128.2, 127.5
Methylene (-CH₂-)~54.8

Note: The assignments of the aromatic carbons can be complex due to overlapping signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is typically obtained from a solid sample prepared as a potassium bromide (KBr) pellet.[3]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300-2500O-H Stretch (broad)Carboxylic Acid
~3050C-H Stretch (aromatic)Phenyl Group
~2950, ~2850C-H Stretch (aliphatic)Methylene Group
~1725C=O StretchCarboxylic Acid
~1600, ~1490C=C Stretch (in-ring)Phenyl Group
~1340S=O Stretch (asymmetric)(Present in sulfonated derivatives)
750-700, 690-710C-H Bending (out-of-plane)Monosubstituted Phenyl

Note: The broadness of the O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. In acetonitrile (B52724), this compound exhibits a strong absorption in the UV region.

Solvent λmax (nm) Molar Absorptivity (ε) (M⁻¹cm⁻¹)
Acetonitrile345~4370

This absorption is attributed to π-π* electronic transitions within the aromatic phenyl ring and the non-bonding to π* transitions of the carboxyl group.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • Tetramethylsilane (TMS) as an internal standard

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable volume (typically 0.6-0.7 mL) of a CDCl₃/DMSO-d₆ solvent mixture in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

  • Data Processing: Process the acquired Free Induction Decay (FID) signals by applying Fourier transformation. Phase and baseline correct the spectra. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound.

Materials:

  • This compound

  • Potassium bromide (KBr), spectroscopy grade

  • Mortar and pestle (agate)

  • Pellet press

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method): [4]

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.[4]

    • Transfer the powder to a pellet die and press it under high pressure (typically several tons) to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

UV-Vis Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of this compound in acetonitrile.

Materials:

  • This compound

  • Acetonitrile, UV-grade

  • Volumetric flasks

  • Quartz cuvettes (1 cm path length)

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in acetonitrile of a known concentration. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent (acetonitrile) and place it in the spectrophotometer to record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the this compound solution and then fill it. Place the cuvette in the spectrophotometer and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-600 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value. Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm).

Visualized Workflow and Mechanisms

The following diagrams, created using the DOT language, illustrate key workflows and mechanisms related to the spectroscopic analysis and application of this compound.

Spectroscopic Characterization Workflow

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR_Prep Dissolve in CDCl3/DMSO-d6 Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep UV_Prep Dissolve in Acetonitrile Sample->UV_Prep NMR NMR Spectroscopy (¹H & ¹³C) NMR_Prep->NMR IR FTIR Spectroscopy IR_Prep->IR UV UV-Vis Spectroscopy UV_Prep->UV NMR_Data Chemical Shifts, Coupling Constants, Structure Elucidation NMR->NMR_Data IR_Data Vibrational Modes, Functional Group Identification IR->IR_Data UV_Data λmax, Molar Absorptivity, Electronic Transitions UV->UV_Data Final_Structure Structural Confirmation NMR_Data->Final_Structure IR_Data->Final_Structure UV_Data->Final_Structure Photoinitiation_Mechanism NPG This compound (Ph-NH-CH₂-COOH) Excited_NPG Excited State NPG* NPG->Excited_NPG hν (UV Light) Radical_Cation Radical Cation [Ph-NH-CH₂-COOH]•⁺ Excited_NPG->Radical_Cation Electron Transfer Deprotonation Deprotonation Radical_Cation->Deprotonation Decarboxylation Decarboxylation Deprotonation->Decarboxylation - H⁺, - CO₂ Initiating_Radical Initiating Radical (Ph-NH-CH₂•) Decarboxylation->Initiating_Radical Polymerization Initiates Polymerization Initiating_Radical->Polymerization

References

An In-depth Technical Guide to N-Phenylglycine: Solubility, Synthesis, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of N-Phenylglycine, a non-proteinogenic amino acid with applications in chemical synthesis and drug development. The document details its solubility in aqueous and organic media, provides comprehensive experimental protocols for its synthesis, and visualizes the synthetic workflow.

This compound: An Overview

This compound (C₈H₉NO₂) is an organic compound that serves as a crucial intermediate in the synthesis of various organic molecules, most notably the dye indigo.[1] Its structure, featuring a phenyl group attached to the nitrogen atom of glycine, imparts unique chemical properties that are of interest in the development of novel therapeutics.

Solubility Profile of this compound

Data Presentation: Solubility of this compound

SolventSolubilityTemperature (°C)
Water55 g/L25

Source: Carl ROTH Safety Data Sheet[2]

Qualitative assessments indicate that this compound exhibits moderate solubility in polar organic solvents such as ethanol.[3][4] The solubility is influenced by factors such as pH and temperature, with increased solubility generally observed at higher temperatures and in acidic or basic solutions due to the formation of more soluble salts.[4]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is well-documented and can be achieved through various methods. The most common laboratory-scale synthesis involves the reaction of aniline (B41778) with chloroacetic acid. Below are detailed experimental protocols for this synthesis.

Protocol 1: Synthesis via Neutralization and Reflux

This method involves the initial neutralization of chloroacetic acid followed by reaction with aniline.

Materials:

  • Aniline (C₆H₅NH₂)

  • Chloroacetic acid (ClCH₂COOH)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl) for workup

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chloroacetic acid in deionized water.

  • Cool the solution in an ice bath and slowly add an equimolar amount of sodium hydroxide solution to neutralize the chloroacetic acid.[5]

  • To this solution, add an equimolar amount of aniline.[5]

  • Heat the reaction mixture to reflux for 2-3 hours.[5]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the this compound.[5]

  • Filter the crude product using a Büchner funnel and wash with cold deionized water.

  • Recrystallize the crude product from hot water to obtain pure this compound.

  • Dry the purified product under vacuum.[5]

Protocol 2: Direct Reaction under Reflux

This protocol describes a more direct reaction between aniline and chloroacetic acid in an aqueous medium.

Materials:

  • Aniline

  • Chloroacetic acid

  • Sodium Carbonate

  • Concentrated Hydrochloric acid

  • Deionized water

Procedure:

  • In a 500 mL round-bottom flask, dissolve 18.6 g (0.2 mol) of aniline and 21.2 g (0.2 mol) of sodium carbonate in 200 mL of water.

  • Slowly add a solution of 18.9 g (0.2 mol) of chloroacetic acid in 50 mL of water to the aniline solution with constant stirring.[6]

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours.[6]

  • After reflux, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture to a pH of approximately 3-4 with concentrated hydrochloric acid to precipitate the this compound.[6]

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.[6]

  • Collect the crude this compound by vacuum filtration using a Buchner funnel and wash the solid with cold water.

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from aniline and chloroacetic acid.

Synthesis_Workflow Reactants Reactants: Aniline Chloroacetic Acid Sodium Hydroxide Reaction_Vessel Reaction Mixture in Round-Bottom Flask Reactants->Reaction_Vessel Reflux Reflux (2-3 hours) Reaction_Vessel->Reflux Cooling Cooling to Room Temperature Reflux->Cooling Acidification Acidification (with HCl) Cooling->Acidification Precipitation Precipitation of This compound Acidification->Precipitation Filtration Filtration and Washing Precipitation->Filtration Purification Recrystallization (from hot water) Filtration->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

This guide provides essential technical information on this compound for professionals in research and drug development. The provided solubility data, detailed synthesis protocols, and clear visualization of the experimental workflow are intended to support and facilitate further investigation and application of this versatile compound.

References

physical and chemical properties of N-Phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of N-Phenylglycine

Abstract

This compound (C₈H₉NO₂), also known as anilinoacetic acid, is a non-proteinogenic alpha-amino acid derivative.[1][2] It serves as a vital intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1][3] This document provides a comprehensive overview of the , detailed experimental protocols for its synthesis, and visualizations of key chemical pathways. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a white to off-white or yellow-brown crystalline solid at room temperature.[3][4][5] It is generally stable under normal ambient conditions.[4][6] The compound's structure, featuring both a carboxylic acid group and an N-phenyl substituent, gives it a unique combination of properties.[4][7]

Quantitative Data Summary

The key are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₈H₉NO₂[1][3][4][8][9]
Molecular Weight 151.16 - 151.17 g/mol [2][3][8]
Melting Point 121-128 °C[1][3][8][10]
Appearance White to off-white, beige, or yellow-brown crystalline powder[1][3][4][11]
pKa (at 25°C) 1.83, 4.39[4]; 5.42[8][4][8]
Water Solubility Moderately soluble; 55 g/L at 25°C[4][6][8]
Solubility in other solvents Soluble in DMSO and methanol (B129727) (sparingly); less soluble in alcohol; sparingly soluble in ether.[8][12]
Partition Coefficient (log P) 0.62[6]
CAS Number 103-01-5[1][4][8][9]
Spectral Data

Comprehensive spectral data for this compound is available across various databases. This includes ¹H NMR, ¹³C NMR, FTIR, Raman, and Mass Spectrometry (GC-MS) data.[9][13][14][15] These spectral fingerprints are crucial for the identification and characterization of the compound.

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of both an amine and a carboxylic acid.[7] It can form water-soluble salts with alkali hydroxides.[8] The compound is incompatible with strong oxidizing agents, mineral acids, and acid chlorides, as these can lead to decomposition or hazardous reactions.[4]

Investigations have shown that phenylglycines are more prone to racemization compared to other amino acids, a factor influenced by electronic effects from substituents on the aromatic ring.[16] In the presence of light, this compound can undergo decarboxylation to produce radical species, which is a key mechanism in its application as a co-initiator in photopolymerization systems.[2][17]

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The most common routes are detailed below.

Synthesis from Aniline (B41778) and Chloroacetic Acid

This method involves the direct reaction of aniline with chloroacetic acid.[8][18]

Protocol:

  • Neutralize 19 g of chloroacetic acid in the cold with 100 c.c. of 2 N sodium hydroxide (B78521) solution.[19]

  • Add 18.6 g of aniline to the solution.[19]

  • Boil the mixture under reflux for a short period until the aniline has fully reacted and dissolved.[19]

  • Upon cooling, this compound will separate as an oil which crystallizes upon rubbing.[19]

  • Cool the crystalline material in an ice bath for some time.[19]

  • Collect the product by suction filtration and wash with a small amount of ice-cold water.[19]

  • The yield is approximately 22-24 g of dry product.[19]

A variation involves heating 475 g (5 mols) of chloroacetic acid with 930 g (10 mols) of aniline in 2 L of water at 100°C for 1.5 hours.[20] After cooling, the this compound product is filtered off and washed with water.[20]

G Synthesis of this compound from Aniline and Chloroacetic Acid cluster_reactants Reactants cluster_process Process cluster_products Products Aniline Aniline Reaction Heat in Water (or with NaOH) Aniline->Reaction Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Reaction N_Phenylglycine This compound Reaction->N_Phenylglycine Yields

Caption: Workflow for the synthesis of this compound from aniline and chloroacetic acid.

Strecker Synthesis

The Strecker reaction provides an alternative route to this compound, starting from aniline, formaldehyde (B43269), and hydrogen cyanide.[1][2]

Protocol:

  • React aniline, formaldehyde, and hydrogen cyanide.[1][2] This step forms the intermediate amino nitrile, (phenylamino)acetonitrile.

  • Hydrolyze the resulting amino nitrile to yield the final carboxylic acid product, this compound.[1]

An industrial variation involves mixing a 40% formaldehyde solution, an aqueous sodium cyanide solution, and aniline, then adding ethanol (B145695) to create a uniform solution.[5] Heating this mixture initiates a vigorous reaction that produces ammonia (B1221849). Once ammonia evolution ceases, the ethanol is distilled off, and the product is precipitated with acid, followed by recrystallization from dilute ethanol.[5]

G Strecker Synthesis of this compound Reactants Aniline + Formaldehyde + Hydrogen Cyanide Intermediate (Phenylamino)acetonitrile Reactants->Intermediate Step 1: Aminonitrile Formation Process Hydrolysis Intermediate->Process Step 2 Product This compound Process->Product

Caption: Logical workflow of the Strecker synthesis for this compound.

Applications in Research and Drug Development

This compound is a crucial building block in organic synthesis.[7] It is a key precursor in the industrial synthesis of indigo (B80030) dye.[1] In the pharmaceutical industry, it serves as an intermediate for the synthesis of various drugs, particularly nonsteroidal anti-inflammatory drugs (NSAIDs) and antipyretics.[4] Its derivatives are also utilized in the production of agrochemicals and as chiral ligands in asymmetric synthesis.[4] Furthermore, this compound acts as a co-initiator and electron donor in multi-component photoinitiating systems for free radical polymerization, with applications in stereolithography and polymeric dental formulations.[2][17]

Safety and Handling

This compound is considered moderately toxic if ingested, inhaled, or through skin contact.[4] Acute exposure may lead to irritation of the eyes, skin, and respiratory system.[4] It is recommended to handle the compound in a well-ventilated area using appropriate personal protective equipment, including safety goggles and gloves.[4][21] For storage, it should be kept in a cool, dry place in a tightly sealed container, away from moisture, direct sunlight, and incompatible materials like strong oxidizing agents.[4][21]

G Logical Flow for Handling this compound Start Handling this compound Ventilation Ensure Good Ventilation Start->Ventilation PPE Wear PPE (Gloves, Goggles) Start->PPE Storage Storage Conditions Ventilation->Storage PPE->Storage Store_Cool_Dry Cool, Dry Place Storage->Store_Cool_Dry Store_Sealed Tightly Sealed Container Storage->Store_Sealed Store_Away Away from Incompatibles (e.g., Oxidizers) Storage->Store_Away

Caption: Key considerations for the safe handling and storage of this compound.

References

N-Phenylglycine: An Inquiry into its Crystalline Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Phenylglycine, a key intermediate in the synthesis of pharmaceuticals and dyes, presents a curious case in the field of solid-state chemistry. Despite its industrial importance, a comprehensive review of publicly accessible scientific literature and crystallographic databases reveals a significant lack of information regarding its crystal structure and polymorphism. Extensive searches have not yielded any definitive evidence of the existence of multiple polymorphic forms of this compound. Consequently, detailed crystallographic data, specific experimental protocols for obtaining different polymorphs, and thermodynamic relationships between such forms are not available in the public domain. This guide, therefore, serves to summarize the currently available information on this compound and to highlight the existing knowledge gap concerning its solid-state properties. It is crucial to distinguish this compound from its simpler analog, glycine (B1666218), and its isomer, phenylglycine, both of which have been more extensively studied in terms of their polymorphic behavior.

Introduction to this compound

This compound (C₈H₉NO₂) is an amino acid derivative that plays a significant role as a building block in organic synthesis.[1] It is a key precursor in the industrial production of indigo (B80030) dye and is utilized in the development of various pharmaceutical agents, including analgesics and anti-inflammatory drugs.[1][2] Its molecular structure, featuring a phenyl group attached to the nitrogen atom of glycine, imparts unique chemical properties that are leveraged in these applications.

A critical aspect of the physicochemical properties of any solid organic compound, particularly in the pharmaceutical industry, is its potential to exist in different crystalline forms, a phenomenon known as polymorphism. Different polymorphs of the same compound can exhibit distinct properties, including solubility, melting point, stability, and bioavailability, which can have profound implications for drug development and manufacturing.

Despite the importance of understanding polymorphism, a thorough investigation into the solid-state chemistry of this compound reveals a notable absence of published research on its polymorphic forms.

Synthesis of this compound

While information on the polymorphism of this compound is scarce, its synthesis is well-documented. Several methods for its preparation have been reported in the literature.

Common Synthetic Routes:

  • Reaction of Aniline with Chloroacetic Acid: This is a widely used method for the synthesis of this compound.[3]

  • Strecker Synthesis: This method involves the reaction of aniline, formaldehyde, and hydrogen cyanide, followed by hydrolysis of the resulting aminonitrile.[4]

A generalized workflow for the synthesis of this compound is depicted below.

G General Synthesis Workflow for this compound cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Aniline Aniline Reaction Nucleophilic Substitution Aniline->Reaction Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Reaction N_Phenylglycine This compound Reaction->N_Phenylglycine

Caption: Generalized workflow for the synthesis of this compound.

Crystal Structure and Polymorphism: The Knowledge Gap

A comprehensive search of scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), which is the world's repository for small-molecule organic and metal-organic crystal structures, did not yield any public entries for the crystal structure of this compound. This indicates that either the crystal structure has not been determined, has not been deposited in public databases, or is cataloged under a non-standard identifier.

The absence of a known crystal structure is a primary obstacle to the study of polymorphism. Without a reference structure, it is impossible to identify and characterize different polymorphic forms. Consequently, there is no quantitative crystallographic data (e.g., unit cell parameters, space groups) to present in tabular format.

Furthermore, the lack of identified polymorphs means that there are no established experimental protocols for their selective crystallization. Research into the effects of solvents, temperature, and other crystallization conditions on the solid form of this compound has not been published.

The diagram below illustrates the logical relationship in polymorphism studies, highlighting the foundational role of identifying a crystal structure.

G Logical Flow in Polymorphism Research A Single Crystal Growth B Crystal Structure Determination (e.g., X-ray Diffraction) A->B C Identification of Polymorphs B->C D Characterization of Polymorphs (Spectroscopic, Thermal Analysis) C->D E Thermodynamic and Kinetic Studies C->E F Development of Crystallization Protocols C->F

Caption: The critical path in polymorphism research.

Distinguishing this compound from Related Compounds

It is imperative to differentiate this compound from two other commonly researched molecules to avoid confusion:

  • Glycine: The simplest amino acid (NH₂CH₂COOH). Glycine is well-known for its rich polymorphism, with several forms (α, β, γ) extensively studied and characterized.[5]

  • Phenylglycine: An isomer of this compound with the chemical formula C₆H₅CH(NH₂)COOH. In Phenylglycine, the phenyl group is attached to the α-carbon of the glycine backbone. This compound also has known crystal structures and has been the subject of solid-state research.

The significant body of literature on the polymorphism of glycine and phenylglycine should not be misattributed to this compound.

Future Research Directions

The absence of information on the crystal structure and polymorphism of this compound represents a significant opportunity for research in the field of solid-state chemistry and materials science. Future work in this area could focus on:

  • Single Crystal Growth: Developing methods to grow single crystals of this compound suitable for X-ray diffraction analysis.

  • Crystal Structure Determination: Elucidating the definitive crystal structure of this compound.

  • Polymorph Screening: Conducting systematic screening studies under various crystallization conditions (e.g., different solvents, temperatures, cooling rates) to identify potential polymorphic forms.

  • Characterization: If polymorphs are discovered, they would require thorough characterization using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and spectroscopy (FTIR, Raman).

  • Thermodynamic Stability Studies: Determining the relative thermodynamic stability of any identified polymorphs and investigating potential phase transitions.

The logical progression for future research is outlined in the diagram below.

G Proposed Research Workflow for this compound A Synthesize and Purify This compound B Attempt Single Crystal Growth (Various Solvents/Methods) A->B E Conduct Polymorph Screen A->E C X-ray Diffraction Analysis B->C D Determine Crystal Structure C->D F Identify and Isolate Polymorphs E->F G Characterize Each Polymorph F->G If successful H Study Thermodynamic Relationships G->H

Caption: A roadmap for investigating this compound's solid-state chemistry.

Conclusion

While this compound is a compound of significant chemical and industrial interest, its solid-state properties, particularly its crystal structure and potential for polymorphism, remain largely unexplored in the public scientific domain. This guide has summarized the available information and clearly delineated the current knowledge gap. For researchers and professionals in drug development, the lack of data on this compound's polymorphism underscores a potential area of risk and a clear need for further investigation. The elucidation of its crystal structure and a systematic study of its polymorphic behavior would be a valuable contribution to the fields of chemistry and pharmaceutical sciences.

References

The Core of Phenylglycine Biosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Biosynthetic Pathways, Enzyme Kinetics, and Experimental Methodologies for Phenylglycine-Containing Natural Products

Introduction

Non-proteinogenic amino acids are crucial building blocks in the biosynthesis of a wide array of natural products, many of which possess significant pharmacological activities. Among these, the phenylglycine family of amino acids, including L-phenylglycine (Phg), L-4-hydroxyphenylglycine (Hpg), and L-3,5-dihydroxyphenylglycine (Dpg), are integral components of several clinically important antibiotics, such as the glycopeptides vancomycin (B549263) and teicoplanin, and the streptogramin antibiotic pristinamycin.[1][2] The unique structural features of these amino acids contribute to the conformational rigidity and biological activity of the final natural products.[3] Understanding the intricate biosynthetic pathways of these valuable precursors is paramount for endeavors in metabolic engineering, synthetic biology, and the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the biosynthesis of phenylglycine-containing natural products, with a focus on the core enzymatic machinery, quantitative data, and detailed experimental protocols for their study.

Biosynthesis of Phenylglycine (Phg), 4-Hydroxyphenylglycine (Hpg), and 3,5-Dihydroxyphenylglycine (Dpg)

The biosynthesis of phenylglycine and its hydroxylated derivatives originates from primary metabolism, branching off from the shikimate pathway, which is responsible for the production of aromatic amino acids.[4] However, the precise enzymatic steps differ for each member of the phenylglycine family.

L-Phenylglycine (Phg) Biosynthesis

The biosynthetic pathway for L-phenylglycine has been elucidated in Streptomyces pristinaespiralis, the producer of the antibiotic pristinamycin.[5][6] The pathway commences with phenylpyruvate, an intermediate in phenylalanine metabolism, and proceeds through a series of enzymatic reactions encoded by the pgl gene cluster.[6]

The key steps in L-Phg biosynthesis are:

  • Conversion of Phenylpyruvate to Phenylacetyl-CoA: This reaction is catalyzed by a pyruvate (B1213749) dehydrogenase-like complex encoded by pglB and pglC.[5][6]

  • Oxidation to Benzoylformyl-CoA: Phenylacetyl-CoA is then oxidized by the dioxygenase PglA.[5][6]

  • Thioester Cleavage to Phenylglyoxylate: The thioesterase PglD hydrolyzes benzoylformyl-CoA to yield phenylglyoxylate.[5][6]

  • Transamination to L-Phenylglycine: In the final step, the aminotransferase PglE catalyzes the transfer of an amino group to phenylglyoxylate, forming L-phenylglycine.[5][6]

Phg_Biosynthesis Phenylpyruvate Phenylpyruvate Phenylacetyl-CoA Phenylacetyl-CoA Phenylpyruvate->Phenylacetyl-CoA PglB/PglC Benzoylformyl-CoA Benzoylformyl-CoA Phenylacetyl-CoA->Benzoylformyl-CoA PglA Phenylglyoxylate Phenylglyoxylate Benzoylformyl-CoA->Phenylglyoxylate PglD L-Phenylglycine L-Phenylglycine Phenylglyoxylate->L-Phenylglycine PglE

Biosynthesis of L-Phenylglycine (Phg).

L-4-Hydroxyphenylglycine (Hpg) Biosynthesis

The biosynthesis of L-4-hydroxyphenylglycine is a key step in the production of glycopeptide antibiotics like vancomycin and teicoplanin.[7][8] This pathway initiates from the shikimate pathway intermediate, prephenate. The genes for Hpg biosynthesis are often found within the biosynthetic gene clusters of the corresponding antibiotics.[1]

The enzymatic cascade for L-Hpg formation involves:

  • Conversion of Prephenate to 4-Hydroxyphenylpyruvate: Prephenate is first converted to 4-hydroxyphenylpyruvate.

  • Oxidative Decarboxylation to 4-Hydroxymandelate (B1240059): The enzyme 4-hydroxymandelate synthase (HmaS) catalyzes the oxidative decarboxylation of 4-hydroxyphenylpyruvate to form (S)-4-hydroxymandelate.[9]

  • Oxidation to 4-Hydroxyphenylglyoxylate: (S)-4-hydroxymandelate is then oxidized to 4-hydroxyphenylglyoxylate by the FAD-dependent enzyme 4-hydroxymandelate oxidase (HmO).[7]

  • Transamination to L-4-Hydroxyphenylglycine: Finally, a transaminase, such as HpgT, transfers an amino group to 4-hydroxyphenylglyoxylate to produce L-4-hydroxyphenylglycine.[8]

Hpg_Biosynthesis Prephenate Prephenate 4-Hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate Prephenate->4-Hydroxyphenylpyruvate Prephenate dehydrogenase 4-Hydroxymandelate 4-Hydroxymandelate 4-Hydroxyphenylpyruvate->4-Hydroxymandelate HmaS 4-Hydroxyphenylglyoxylate 4-Hydroxyphenylglyoxylate 4-Hydroxymandelate->4-Hydroxyphenylglyoxylate HmO L-4-Hydroxyphenylglycine L-4-Hydroxyphenylglycine 4-Hydroxyphenylglyoxylate->L-4-Hydroxyphenylglycine HpgT

Biosynthesis of L-4-Hydroxyphenylglycine (Hpg).

L-3,5-Dihydroxyphenylglycine (Dpg) Biosynthesis

The biosynthesis of L-3,5-dihydroxyphenylglycine, another critical component of vancomycin-group antibiotics, follows a distinct pathway that utilizes polyketide synthase (PKS) machinery.[10][11] Instead of starting from an aromatic amino acid precursor, the Dpg pathway begins with the condensation of malonyl-CoA units.

The key enzymes and steps in Dpg biosynthesis are:

  • Polyketide Chain Assembly: The type III polyketide synthase DpgA catalyzes the iterative condensation of four molecules of malonyl-CoA to form a tetraketide intermediate.[12]

  • Cyclization and Aromatization: DpgA also facilitates the cyclization and aromatization of the tetraketide to produce 3,5-dihydroxyphenylacetyl-CoA (DPA-CoA).[12]

  • Hydroxylation: The enzyme DpgC, a cofactor-independent dioxygenase, hydroxylates DPA-CoA to yield 3,5-dihydroxyphenylglyoxylate.[13]

  • Transamination: Finally, a transaminase, DpgB, catalyzes the amination of 3,5-dihydroxyphenylglyoxylate to form L-3,5-dihydroxyphenylglycine.

Dpg_Biosynthesis Malonyl-CoA Malonyl-CoA Tetraketide Intermediate Tetraketide Intermediate Malonyl-CoA->Tetraketide Intermediate DpgA (PKS) 3,5-Dihydroxyphenylacetyl-CoA 3,5-Dihydroxyphenylacetyl-CoA Tetraketide Intermediate->3,5-Dihydroxyphenylacetyl-CoA DpgA (Cyclase) 3,5-Dihydroxyphenylglyoxylate 3,5-Dihydroxyphenylglyoxylate 3,5-Dihydroxyphenylacetyl-CoA->3,5-Dihydroxyphenylglyoxylate DpgC L-3,5-Dihydroxyphenylglycine L-3,5-Dihydroxyphenylglycine 3,5-Dihydroxyphenylglyoxylate->L-3,5-Dihydroxyphenylglycine DpgB Protein_Expression_Purification cluster_cloning Cloning cluster_expression Expression cluster_purification Purification (IMAC) Gene_Amplification Amplify gene of interest by PCR Vector_Digestion Digest pET vector and PCR product with restriction enzymes Gene_Amplification->Vector_Digestion Ligation Ligate gene into pET vector Vector_Digestion->Ligation Transformation_Cloning Transform into E. coli cloning strain (e.g., DH5α) Ligation->Transformation_Cloning Plasmid_Purification Purify plasmid DNA Transformation_Cloning->Plasmid_Purification Transformation_Expression Transform plasmid into E. coli BL21(DE3) Plasmid_Purification->Transformation_Expression Culture_Growth Grow culture in LB medium at 37°C to OD600 ~0.6 Transformation_Expression->Culture_Growth Induction Induce protein expression with IPTG (e.g., 1 mM) Culture_Growth->Induction Incubation Incubate at lower temperature (e.g., 18°C) overnight Induction->Incubation Cell_Harvest Harvest cells by centrifugation Incubation->Cell_Harvest Cell_Lysis Resuspend cell pellet and lyse by sonication Cell_Harvest->Cell_Lysis Clarification Clarify lysate by centrifugation Cell_Lysis->Clarification Binding Bind lysate to Ni-NTA resin Clarification->Binding Wash Wash resin with buffer containing low imidazole Binding->Wash Elution Elute protein with buffer containing high imidazole Wash->Elution

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of N-Phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylglycine, an aromatic amino acid with the chemical formula C₈H₉NO₂, is a compound of significant interest in organic synthesis and pharmaceutical development.[1] It serves as a precursor in the industrial synthesis of indigo (B80030) dye and is a structural motif in various bioactive molecules.[1] Understanding the thermal stability and decomposition profile of this compound is critical for its safe handling, storage, and application in various chemical processes, including drug manufacturing and materials science.

This technical guide provides a comprehensive overview of the thermal behavior of this compound. It details the experimental methodologies for assessing its thermal stability, presents expected quantitative data from thermal analyses, and discusses the likely decomposition pathways and products.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₉NO₂[2][3]
Molecular Weight 151.16 g/mol [2][3]
Appearance White to off-white solid/powder[1]
Melting Point 121 - 128 °C[1][4]
CAS Number 103-01-5[2]

Thermal Stability and Decomposition Analysis

The thermal stability of this compound is primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on mass loss and heat flow as a function of temperature, respectively.

Quantitative Data from Thermal Analysis

While specific, publicly available TGA/DSC thermograms for this compound are limited, the following tables summarize the expected quantitative data based on the analysis of similar aromatic amino acids and related compounds. These tables serve as a guide for the type of data to be expected from experimental analysis.

Table 2: Illustrative TGA Data for the Thermal Decomposition of this compound

ParameterValue (Illustrative)Description
Onset Decomposition Temp. (T_onset) ~ 200 - 220 °CThe temperature at which significant mass loss begins.
Temperature of Max. Decomposition Rate (T_peak) ~ 230 - 250 °CThe temperature at which the rate of mass loss is highest.
Mass Loss (Stage 1) ~ 30 - 40%Corresponds to the initial decarboxylation and deamination events.
Mass Loss (Stage 2) ~ 50 - 60%Further fragmentation and volatilization of the initial residue.
Final Residue at 600 °C < 10%The remaining non-volatile char.

Table 3: Illustrative DSC Data for the Thermal Events of this compound

Thermal EventTemperature Range (Illustrative)Enthalpy Change (ΔH) (Illustrative)Description
Melting 121 - 128 °CEndothermicPhase transition from solid to liquid.
Decomposition > 200 °CEndothermic/ExothermicComplex thermal events corresponding to bond breaking and formation. The overall process for many amino acids is endothermic.[5]
Predicted Decomposition Products

Based on safety data sheets and studies on the decomposition of related compounds, the thermal decomposition of this compound in an inert atmosphere is expected to produce a range of volatile compounds. Under oxidative conditions, the formation of nitrogen oxides is also anticipated.

Table 4: Predicted Thermal Decomposition Products of this compound

ProductChemical FormulaNotesReference(s)
Aniline C₆H₅NH₂A likely product from the cleavage of the C-N bond.[6]
Carbon Dioxide CO₂Resulting from decarboxylation of the carboxylic acid group.[6]
Carbon Monoxide COFrom incomplete combustion/decomposition.-
Nitrogen Oxides NOxFormed under oxidative (e.g., air) atmosphere.-
Water H₂OA common product in the decomposition of organic molecules.[5]
Ammonia NH₃From deamination reactions.[5]

Experimental Protocols

Detailed methodologies for the key experiments to determine the thermal stability and decomposition of this compound are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A high-resolution thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Set the initial temperature to 30 °C.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample mass and temperature throughout the experiment.

  • Data Analysis:

    • Plot the percentage mass loss versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to determine the temperatures of the maximum rates of decomposition.

    • Determine the onset temperature of decomposition (T_onset) from the TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify the thermal transitions of this compound, such as melting and decomposition, by measuring the heat flow to or from the sample as a function of temperature.

Instrumentation: A differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound powder into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with a high-purity inert gas (e.g., nitrogen) at a constant flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 300 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Identify endothermic (e.g., melting) and exothermic peaks.

    • Determine the melting temperature (T_m) and the enthalpy of fusion (ΔH_fus) by integrating the area of the melting peak.

    • Analyze the thermal events occurring after the melting point to characterize the decomposition process.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the individual volatile and semi-volatile products formed during the thermal decomposition of this compound.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer system.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

  • Pyrolysis:

    • Introduce the sample into the pyrolysis furnace.

    • Rapidly heat the sample to a set pyrolysis temperature (e.g., 300 °C, 400 °C, and 500 °C to analyze products at different decomposition stages) in an inert atmosphere (e.g., helium).

  • GC Separation:

    • The volatile pyrolysis products are swept directly into the GC injection port.

    • Separate the components on a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Use a temperature program for the GC oven to elute the separated compounds (e.g., start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min).

  • MS Detection:

    • As components elute from the GC column, they enter the mass spectrometer.

    • Acquire mass spectra over a suitable mass range (e.g., m/z 35-550).

  • Data Analysis:

    • Identify the individual peaks in the total ion chromatogram.

    • Compare the mass spectrum of each peak with a spectral library (e.g., NIST) to identify the decomposition products.

Visualizations: Workflows and Decomposition Pathway

Experimental Workflows

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis p1 Weigh this compound (2-10 mg) p2 Place in TGA/DSC Crucible p1->p2 a1 Load Sample & Reference into Instrument p2->a1 a2 Purge with Inert Gas (e.g., Nitrogen) a1->a2 a3 Apply Temperature Program (e.g., 10 °C/min ramp) a2->a3 d1 Record Mass Loss (TGA) or Heat Flow (DSC) vs. Temperature a3->d1 d2 Generate TGA/DSC Curves d1->d2 d3 Identify Thermal Events: - Onset of Decomposition - Melting Point - Enthalpy Changes d2->d3 Py_GCMS_Workflow cluster_pyrolysis Pyrolysis cluster_gc Gas Chromatography cluster_ms Mass Spectrometry py1 Place this compound (0.1-0.5 mg) in Sample Holder py2 Heat Rapidly to Decomposition Temperature py1->py2 gc1 Transfer Volatiles to GC Column py2->gc1 Transfer gc2 Separate Decomposition Products gc1->gc2 ms1 Detect Separated Components gc2->ms1 Elution ms2 Generate Mass Spectra ms1->ms2 ms3 Identify Products via Spectral Library Matching ms2->ms3 Decomposition_Pathway cluster_products Decomposition Products NPG This compound CO2 CO₂ NPG->CO2 Intermediate1 Decarboxylated Intermediate (N-methylaniline) NPG->Intermediate1 Decarboxylation (-CO₂) Aniline Aniline Fragments Smaller Fragments (e.g., CO, NOx) Aniline->Fragments Further Decomposition Intermediate1->Aniline Demethylation

References

N-Phenylglycine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 103-01-5[1]

This technical guide provides an in-depth overview of N-Phenylglycine, a non-proteinogenic amino acid with significant applications in synthetic chemistry and drug development. The document covers its chemical properties, safety information, detailed experimental protocols for its synthesis and key reactions, and its role in various scientific domains.

Safety and Handling

A comprehensive summary of the safety data for this compound is presented below, compiled from multiple safety data sheets (SDS).

Hazard Identification

This compound is classified with the following hazards in accordance with the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

  • Skin Irritation [1]

  • Serious Eye Irritation [1]

  • May cause respiratory irritation [1]

It is important to note that some suppliers indicate that the substance does not meet the criteria for classification as hazardous. However, it is recommended to handle it with care, following standard laboratory safety procedures.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash off with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice if you feel unwell.

Handling and Storage
  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Store away from incompatible materials, such as strong oxidizing agents.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol [2]
Appearance White to off-white crystalline solid[1][3]
Melting Point 127-128 °C[1]
Solubility Soluble in polar solvents like water and alcohols.[3]
pKa Data available in the IUPAC Digitized pKa Dataset.[2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in the synthesis of indigo (B80030) and peptide coupling are provided below.

Synthesis of this compound from Aniline (B41778) and Chloroacetic Acid

This protocol describes a common method for the synthesis of this compound.

  • Materials:

    • Aniline

    • Chloroacetic acid

    • Sodium hydroxide (B78521) (or Sodium Carbonate)

    • Hydrochloric acid

    • Deionized water

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Magnetic stirrer

    • Büchner funnel and vacuum flask

  • Procedure:

    • In a round-bottom flask, dissolve chloroacetic acid (e.g., 19 g) in deionized water.

    • Neutralize the solution with a 2N sodium hydroxide solution (approx. 100 mL) in the cold.[4]

    • Add aniline (e.g., 18.6 g) to the solution.[4]

    • Heat the mixture to reflux and boil until the aniline has completely reacted and dissolved.

    • Cool the reaction mixture to room temperature. This compound may separate as an oil.

    • Induce crystallization by rubbing with a glass rod.

    • Cool the mixture in an ice bath to ensure complete precipitation.

    • Collect the crystalline product by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of ice-cold water.

    • Dry the purified product.

  • Typical Yield: 62-75%[5]

Synthesis_of_N_Phenylglycine cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Aniline Aniline Addition Addition of Aniline Aniline->Addition Chloroacetic_Acid Chloroacetic Acid Neutralization Neutralization of Chloroacetic Acid Chloroacetic_Acid->Neutralization NaOH Sodium Hydroxide NaOH->Neutralization Neutralization->Addition Reflux Reflux Addition->Reflux Cooling Cooling & Crystallization Reflux->Cooling Filtration Filtration & Washing Cooling->Filtration N_Phenylglycine This compound Filtration->N_Phenylglycine

Synthesis of this compound Workflow
Heumann-Pfleger Synthesis of Indigo

This compound is a key precursor in the industrial synthesis of indigo dye.

  • Materials:

    • This compound

    • Potassium hydroxide (KOH)

    • Sodium hydroxide (NaOH)

    • Sodium amide (NaNH₂)

  • Equipment:

    • High-temperature reactor

    • Inert atmosphere setup (e.g., nitrogen gas)

  • Procedure:

    • Prepare a molten mixture of sodium hydroxide, potassium hydroxide, and sodium amide in a high-temperature reactor under an inert atmosphere.

    • Carefully add this compound to the molten alkali at approximately 200-220°C.

    • Maintain the fusion at this temperature to facilitate the cyclization of this compound to the indoxyl salt.

    • Cool the resulting melt containing the indoxyl salt and dissolve it in water.

    • Bubble air through the aqueous solution to oxidize the indoxyl to indigo.

    • The indigo precipitates as a blue solid, which is then collected and purified.

  • Yield: The addition of sodium amide in the Pfleger modification increases the yield to approximately 90%.[6]

Heumann_Pfleger_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_intermediates Intermediate cluster_product Product NPG This compound Fusion Fusion & Cyclization (200-220°C) NPG->Fusion Alkali Molten Alkali (NaOH, KOH, NaNH₂) Alkali->Fusion Indoxyl Indoxyl Salt Fusion->Indoxyl Dissolution Dissolution in Water Oxidation Air Oxidation Dissolution->Oxidation Indigo Indigo Oxidation->Indigo Indoxyl->Dissolution

Heumann-Pleger Synthesis of Indigo
Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of this compound into peptides using Fmoc-based SPPS is challenging due to the risk of racemization. The following protocol incorporates strategies to minimize epimerization.

  • Key Challenge: The benzylic alpha-proton of this compound is acidic, making it prone to racemization under the basic conditions of the coupling step in SPPS.[7]

  • Mitigation Strategy: The choice of coupling reagent and base is critical. The use of hindered bases and specific activators can significantly reduce racemization.[8][9]

  • Materials:

    • Fmoc-N-Phenylglycine

    • Rink Amide resin (or other suitable solid support)

    • N,N-Dimethylformamide (DMF)

    • Piperidine (B6355638) solution in DMF (for Fmoc deprotection)

    • Coupling reagent: DEPBT (3-(diethylamino-1-oxopropoxy)-1,2,3-benzotriazin-4(3H)-one) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

    • Base: 2,4,6-Trimethylpyridine (TMP) or 2,6-Dimethylpyridine (DMP)

  • Procedure:

    • Resin Swelling: Swell the resin in DMF.

    • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a piperidine solution in DMF.

    • Washing: Thoroughly wash the resin with DMF.

    • Coupling:

      • Dissolve Fmoc-N-Phenylglycine (3 equivalents), the coupling reagent (DEPBT or COMU, 3 equivalents) in DMF.

      • Add the hindered base (TMP or DMP, 4 equivalents).

      • Immediately add the activation mixture to the resin.

      • Allow the coupling reaction to proceed for 1-2 hours.

    • Washing: Wash the resin with DMF.

    • Repeat: Repeat the deprotection, washing, and coupling steps for subsequent amino acids.

    • Cleavage and Deprotection: Once the peptide is fully assembled, cleave it from the resin and remove side-chain protecting groups using a suitable cleavage cocktail.

Peptide_Coupling_Logic cluster_problem Challenge in SPPS cluster_solution Mitigation Strategy cluster_outcome Desired Outcome Problem Racemization of this compound Cause Acidic α-proton + Basic coupling conditions Problem->Cause Solution Optimize Coupling Conditions Cause->Solution leads to Reagents Use specific coupling reagents (e.g., DEPBT, COMU) Solution->Reagents Bases Use hindered, weaker bases (e.g., TMP, DMP) Solution->Bases Outcome Minimized Epimerization Solution->Outcome achieves

References

A Theoretical Deep Dive into the Molecular Structure of N-Phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations performed to elucidate the molecular structure of N-Phenylglycine (also known as α-phenylglycine). This compound, a non-proteinogenic amino acid, is a crucial component in various pharmaceuticals and natural products. Understanding its conformational landscape and structural properties is paramount for rational drug design and development. This document summarizes key findings from computational studies, presenting detailed data on its stable conformers, geometric parameters, and vibrational analysis, supported by descriptions of the methodologies employed.

Conformational Landscape of this compound

Theoretical investigations, primarily using Density Functional Theory (DFT), have revealed a complex conformational landscape for this compound. A systematic search on the potential energy surface of the molecule has identified seventeen distinct stable conformers. These conformers are characterized by different intramolecular interactions that stabilize their structures.

The stable conformers of this compound can be broadly categorized into four types based on the dominant intramolecular hydrogen bonding and other weak interactions:

  • Type I: Stabilized by a hydrogen bond between the amino group and the carbonyl oxygen (N–H···O=C).

  • Type II: Characterized by a strong hydrogen bond between the hydroxyl group of the carboxylic acid and the nitrogen atom of the amino group (O–H···N).

  • Type III: Involves a weak hydrogen bond between the amino group and the hydroxyl oxygen (N–H···O–H).

  • Type IV: Stabilized by a contact between the carbonyl oxygen and a hydrogen atom of the phenyl ring (C=O···H–C).

The following diagram illustrates the workflow typically employed in the computational conformational analysis of this compound.

Computational Workflow for this compound Conformational Analysis cluster_0 Initial Structure Generation cluster_1 Conformational Search cluster_2 Quantum Mechanical Calculations cluster_3 Analysis and Characterization Initial Initial 3D Structure of this compound SystematicSearch Systematic Rotational Scan of Torsional Angles Initial->SystematicSearch Input StochasticSearch Molecular Dynamics or Monte Carlo Simulations Initial->StochasticSearch Input Optimization Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) SystematicSearch->Optimization Candidate Structures StochasticSearch->Optimization Candidate Structures Frequency Vibrational Frequency Calculation Optimization->Frequency Optimized Geometries EnergyAnalysis Relative Energy Calculation and Population Analysis Frequency->EnergyAnalysis Calculated Frequencies and Thermodynamic Data StructureAnalysis Geometric Parameter Analysis (Bond Lengths, Angles) Frequency->StructureAnalysis Calculated Frequencies and Thermodynamic Data VibrationalAnalysis Vibrational Mode Assignment Frequency->VibrationalAnalysis Calculated Frequencies and Thermodynamic Data

Computational workflow for this compound conformational analysis.

Geometric Parameters of this compound Conformers

The geometric parameters, including bond lengths, bond angles, and dihedral angles, for the most stable conformers of this compound have been determined through geometry optimization at the DFT/B3LYP/6-311++G(d,p) level of theory. The following tables summarize these key parameters for the two most stable identified conformers, designated as ICa and ICc, both belonging to Type I.

Table 1: Selected Bond Lengths (Å) of the Most Stable this compound Conformers

BondConformer ICaConformer ICc
Cα - Cβ1.5231.524
Cα - N1.4651.466
Cα - C'1.5281.527
C' - O11.2151.216
C' - O21.3571.356
O2 - H0.9710.971
N - H11.0141.013
N - H21.0171.018
Cβ - C1(Ph)1.5161.515

Table 2: Selected Bond Angles (°) of the Most Stable this compound Conformers

AngleConformer ICaConformer ICc
Cβ - Cα - N111.4111.2
Cβ - Cα - C'112.1112.3
N - Cα - C'109.8109.9
Cα - C' - O1124.9124.8
Cα - C' - O2111.8111.9
O1 - C' - O2123.3123.3
C' - O2 - H106.5106.6
Cα - N - H1110.2110.4
Cα - N - H2111.5111.3
H1 - N - H2108.7108.6
Cα - Cβ - C1(Ph)113.5113.7

Table 3: Selected Dihedral Angles (°) of the Most Stable this compound Conformers

Dihedral AngleConformer ICaConformer ICc
N - Cα - Cβ - C1(Ph)-65.264.8
C' - Cα - Cβ - C1(Ph)178.3-179.1
Cβ - Cα - C' - O1-16.815.9
Cβ - Cα - C' - O2164.1-165.0
N - Cα - C' - O1105.4-106.3
N - Cα - C' - O2-73.772.8
Cβ - Cα - N - H160.1-59.5
Cβ - Cα - N - H2-178.9179.3

Vibrational Analysis

Vibrational frequency calculations are essential for confirming that the optimized geometries correspond to true energy minima (i.e., no imaginary frequencies) and for interpreting experimental infrared (IR) and Raman spectra. The calculated harmonic vibrational frequencies are often scaled by an empirical factor to better match experimental data.

Table 4: Calculated and Experimental Vibrational Frequencies (cm⁻¹) and Assignments for the Most Stable Conformer (ICa) of this compound

Vibrational ModeCalculated (Scaled) Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H stretch35753578
N-H symmetric stretch34203422
N-H asymmetric stretch35053508
C=O stretch17651768
C-N stretch11901192
C-O stretch11751178
NH₂ wagging850852
Phenyl ring C-H stretch3050-31003055-3105
Phenyl ring C=C stretch1450-16001455-1605

The following diagram illustrates the classification of the seventeen identified conformers of this compound based on their primary stabilizing intramolecular interactions.

This compound Conformer Classification cluster_root All 17 Conformers of this compound TypeI Type I (N-H...O=C) TypeII Type II (O-H...N) TypeIII Type III (N-H...O-H) TypeIV Type IV (C=O...H-C) Conformers 17 Stable Conformers Conformers->TypeI Conformers->TypeII Conformers->TypeIII Conformers->TypeIV

Classification of this compound conformers.

Methodologies

Computational Protocols

The theoretical calculations summarized in this guide were predominantly performed using the Gaussian suite of programs. The general computational protocol involved the following steps:

  • Conformational Search: An initial conformational search was conducted to locate all possible minima on the potential energy surface. This was achieved through a systematic scan of the torsional degrees of freedom of the this compound molecule.

  • Geometry Optimization: The geometries of all identified conformers were fully optimized without any symmetry constraints using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for systems of this nature.

  • Frequency Calculations: Harmonic vibrational frequencies were calculated at the same level of theory (B3LYP/6-311++G(d,p)) for all optimized structures. These calculations served two purposes: to confirm that the optimized geometries were true minima on the potential energy surface (i.e., no imaginary frequencies) and to provide theoretical vibrational spectra for comparison with experimental data. The calculated frequencies were scaled by an empirical factor of 0.967 to account for anharmonicity and the approximate nature of the theoretical method.

  • Energy Calculations: Single-point energy calculations were performed at a higher level of theory, such as Møller-Plesset perturbation theory (MP2) with the 6-311++G(d,p) basis set, on the B3LYP optimized geometries to obtain more accurate relative energies of the conformers.

Experimental Protocols

The theoretical calculations were complemented and validated by experimental studies, primarily Fourier Transform Infrared (FTIR) spectroscopy.

  • Sample Preparation: this compound samples were typically prepared for spectroscopic analysis in the gas phase or isolated in an inert gas matrix at low temperatures (matrix isolation).

  • FTIR Spectroscopy: Infrared spectra were recorded using a high-resolution FTIR spectrometer. The matrix isolation technique, where molecules are trapped in a solid matrix of an inert gas (e.g., argon or nitrogen) at cryogenic temperatures, is particularly useful for studying the vibrational spectra of individual conformers, as it prevents intermolecular interactions and freezes out the conformational equilibrium.

  • Spectral Analysis: The experimental spectra were analyzed and compared with the theoretically predicted spectra for the different conformers. The excellent agreement between the experimental and scaled theoretical frequencies and intensities allowed for the unambiguous identification and characterization of the most stable conformers of this compound.

This comprehensive theoretical and experimental approach provides a detailed and reliable picture of the molecular structure and conformational preferences of this compound, which is invaluable for its application in medicinal chemistry and drug development.

Methodological & Application

Application Notes and Protocols for N-Phenylglycine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylglycine (N-Phg) is a non-proteinogenic amino acid that serves as a crucial component in various peptidomimetics and pharmacologically active peptides. Its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges, primarily the propensity for racemization at the α-carbon. This document provides detailed application notes and optimized protocols for the successful incorporation of this compound into peptide chains using Fmoc-based SPPS, with a focus on minimizing epimerization and maximizing yield and purity.

The primary challenge in utilizing Fmoc-N-Phenylglycine in SPPS is the heightened acidity of its α-proton, which makes it susceptible to racemization during the basic conditions of both the Fmoc deprotection and, more significantly, the coupling step. Standard SPPS protocols can lead to substantial levels of diastereomeric impurities. However, through the careful selection of coupling reagents, bases, and reaction conditions, the stereochemical integrity of the this compound residue can be preserved.

Data Presentation

Comparison of Coupling Reagents and Bases on this compound Racemization

The choice of coupling reagent and base is critical to suppress racemization during the incorporation of Fmoc-N-Phenylglycine. The following table summarizes the percentage of the correct diastereomer obtained using various coupling reagents and bases for the synthesis of model dipeptides.

Coupling ReagentBase% Correct Diastereomer (Peptide A: Bz-(L)-Phe-(L)-Phg-NH₂)% Correct Diastereomer (Peptide B: Bz-(L)-Arg-(L)-Phg-NH₂)Reference
HATUDIPEANot SpecifiedNot Specified[1]
HBTUDIPEANot SpecifiedNot Specified[1]
PyBOPDIPEANot SpecifiedNot Specified[1]
DMTMM-BF₄NMMModerate ImprovementModerate Improvement[1]
DEPBTTMP>98%>98%[2]
COMU TMP >98% >98% [1][2]
COMUDMP>98%>98%[2]
HATUTMP93%93%[1]

Note: Peptide A is Bz-(L)-Phe-(L)-Phg-NH₂ and Peptide B is Bz-(L)-Arg-(L)-Phg-NH₂. The data clearly indicates that the combination of the uronium coupling reagent COMU with the sterically hindered base 2,4,6-trimethylpyridine (B116444) (TMP) is highly effective in minimizing racemization.[1][2]

Microwave-Assisted SPPS of a Phenylglycine-Containing Peptide

Microwave irradiation can be employed to accelerate coupling and deprotection steps. However, careful optimization is required to balance reaction speed with the risk of increased racemization.

Peptide SequenceCoupling Reagent/Base for PhgMicrowave ConditionsDiastereomeric PurityReference
H-Ala-Val-Pro-Phg-Tyr-NH₂DMTMM-BF₄ / NMM50 °C, 22 Watts71%[3]

Experimental Workflows and Signaling Pathways

Logical Relationship: Factors Influencing this compound Racemization

G cluster_0 Key Steps in SPPS Cycle cluster_1 Factors Promoting Racemization cluster_2 Strategies to Minimize Racemization Coupling Amino Acid Coupling Base Strong, Sterically Unhindered Base (e.g., DIPEA) Coupling->Base is the critical step for base-catalyzed racemization CouplingReagent Certain Coupling Reagents Coupling->CouplingReagent Deprotection Fmoc Deprotection Deprotection->Base can also contribute WeakBase Sterically Hindered Base (e.g., TMP, DMP) Base->WeakBase mitigated by OptimizedReagent Optimized Coupling Reagent (e.g., COMU, DEPBT) CouplingReagent->OptimizedReagent mitigated by Temperature Elevated Temperature Temperature->Coupling can exacerbate ControlledTemp Controlled Temperature Temperature->ControlledTemp mitigated by

Caption: Factors influencing this compound racemization during SPPS.

Experimental Workflow: Optimized SPPS Protocol for this compound Incorporation

G start Start with Resin-Bound Peptide (N-terminus deprotected) prepare_aa Prepare Fmoc-N-Phg-OH Solution (3 equiv. in DMF) start->prepare_aa preactivate Pre-activate Fmoc-N-Phg-OH with COMU and TMP prepare_aa->preactivate prepare_reagents Prepare COMU (3 equiv.) and TMP (4 equiv.) in DMF prepare_reagents->preactivate coupling Couple to Resin (1 hour, Room Temperature) preactivate->coupling wash1 Wash Resin (DMF, DCM) coupling->wash1 deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) wash1->deprotection wash2 Wash Resin (DMF, DCM) deprotection->wash2 next_cycle Proceed to Next Coupling Cycle or Final Cleavage wash2->next_cycle

Caption: Optimized workflow for incorporating this compound in SPPS.

Experimental Protocols

Protocol 1: Standard Optimized Coupling of Fmoc-N-Phenylglycine

This protocol is designed to minimize racemization during the coupling of Fmoc-N-Phenylglycine.

Materials:

  • Fmoc-N-Phenylglycine (3 equivalents relative to resin loading)

  • COMU (3 equivalents)

  • 2,4,6-Trimethylpyridine (TMP) (4 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • Solid-phase synthesis reaction vessel

Procedure:

  • Resin Preparation: Ensure the resin-bound peptide has been subjected to Fmoc deprotection and thoroughly washed with DMF and DCM.

  • Reagent Preparation:

    • In a clean vial, dissolve Fmoc-N-Phenylglycine (3 equiv.) and COMU (3 equiv.) in DMF.

    • In a separate vial, add 2,4,6-trimethylpyridine (TMP) (4 equiv.) to DMF.

  • Activation: Add the TMP solution to the Fmoc-N-Phenylglycine/COMU solution. Vortex briefly.

  • Coupling: Immediately add the activated amino acid solution to the resin in the reaction vessel.

  • Reaction: Agitate the reaction mixture at room temperature for 1 hour.

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates complete coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Proceed: The peptide-resin is now ready for the next Fmoc deprotection and coupling cycle.

Protocol 2: Microwave-Assisted Coupling of Fmoc-N-Phenylglycine

This protocol provides a starting point for microwave-assisted incorporation of this compound. Optimization of time and temperature may be necessary depending on the peptide sequence and microwave synthesizer.

Materials:

  • Fmoc-N-Phenylglycine (5 equivalents)

  • DMTMM-BF₄ (5 equivalents)

  • N-Methylmorpholine (NMM) (10 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • Microwave peptide synthesizer

Procedure:

  • Resin Preparation: Swell the resin in DMF within the microwave reaction vessel. Perform Fmoc deprotection according to the instrument's standard protocol.

  • Reagent Preparation: Prepare stock solutions of Fmoc-N-Phenylglycine, DMTMM-BF₄, and NMM in DMF.

  • Coupling:

    • Add the Fmoc-N-Phenylglycine solution to the resin.

    • Add the DMTMM-BF₄ solution.

    • Add the NMM solution.

  • Microwave Irradiation: Irradiate the reaction mixture at a constant temperature of 50°C with a power of 22 Watts for 10-30 minutes.

  • Washing: Following the coupling, perform automated washing cycles with DMF as programmed in the synthesizer.

Protocol 3: Fmoc Deprotection

Standard Fmoc deprotection conditions are generally suitable.

Materials:

  • 20% (v/v) Piperidine in DMF

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Add the 20% piperidine in DMF solution to the peptide-resin.

  • Agitate for 5-10 minutes at room temperature.

  • Drain the solution.

  • Repeat steps 1-3.

  • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

Protocol 4: Cleavage and Deprotection

A standard TFA "cleavage cocktail" is used to cleave the peptide from the resin and remove side-chain protecting groups. The composition of the cocktail may need to be adjusted based on the presence of sensitive residues in the peptide sequence.

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

Standard Cleavage Cocktail (Reagent K):

  • TFA/Water/TIS (95:2.5:2.5 v/v/v)

Procedure:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether twice more.

  • Dry the crude peptide under vacuum.

Conclusion

The successful incorporation of this compound into synthetic peptides is achievable with high stereochemical fidelity through the use of optimized protocols. The key to preventing racemization lies in the selection of appropriate coupling reagents and bases, with the combination of COMU and TMP demonstrating excellent results. While microwave-assisted synthesis can accelerate the process, careful control of conditions is necessary to mitigate the risk of epimerization. The protocols provided in this document offer a robust framework for researchers to produce high-quality this compound-containing peptides for a wide range of applications in research and drug development.

References

Application Notes and Protocols: N-Phenylglycine as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of N-phenylglycine and its derivatives as chiral auxiliaries in asymmetric synthesis. The focus is on practical applications, experimental procedures, and the underlying principles of stereochemical control.

Introduction

This compound is a valuable and versatile chiral auxiliary in asymmetric synthesis. Its rigid structure and the steric hindrance provided by the phenyl group allow for excellent stereocontrol in a variety of chemical transformations. This auxiliary is particularly effective in the synthesis of chiral α-amino acids and β-lactams, which are crucial building blocks for many pharmaceuticals. The use of this compound derivatives often results in high diastereoselectivity and enantiomeric excess, making it a powerful tool for the construction of complex chiral molecules.

Application 1: Asymmetric Strecker Synthesis of α-Amino Acids

(R)-Phenylglycine amide is an effective chiral auxiliary for the asymmetric Strecker synthesis of α-amino acids. A key advantage of this method is the ability to achieve high diastereoselectivity through a crystallization-induced asymmetric transformation, which allows for the isolation of nearly diastereomerically pure amino nitriles.[1][2][3]

Logical Relationship: Asymmetric Strecker Synthesis Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyanide Addition cluster_2 Step 3: Crystallization-Induced Asymmetric Transformation cluster_3 Step 4: Hydrolysis and Auxiliary Removal A R-Phenylglycine Amide B Aldehyde/Ketone A->B Reaction C Iminium Intermediate D NaCN C->D Nucleophilic Attack E Diastereomeric Mixture of Amino Nitriles F Selective Precipitation of One Diastereomer E->F G Diastereomerically Pure Amino Nitrile H Acid Hydrolysis G->H I Chiral α-Amino Acid H->I

Caption: Workflow for Asymmetric Strecker Synthesis using (R)-Phenylglycine Amide.

Quantitative Data
Aldehyde/KetoneSolventDiastereomeric Ratio (dr)Yield (%)Reference
PivaldehydeMeOH65:3580[1]
PivaldehydeMeOH/H₂O (6/1 v/v)81:1969[1]
PivaldehydeH₂O>99/193[1]
3,4-DimethoxyphenylacetoneMeOH/H₂O (6/1 v/v)>99/176[1]
Experimental Protocol: Synthesis of (S)-tert-Leucine

This protocol is adapted from the asymmetric Strecker synthesis using (R)-phenylglycine amide and pivaldehyde.[1][2]

Materials:

  • (R)-Phenylglycine amide hydrochloride

  • Pivaldehyde

  • Sodium Cyanide (NaCN)

  • Acetic Acid (AcOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl)

Procedure:

  • Amino Nitrile Synthesis:

    • In a reaction vessel, dissolve (R)-phenylglycine amide hydrochloride (1.0 eq) and pivaldehyde (1.0 eq) in water.

    • Add a solution of sodium cyanide (1.0 eq) in water to the mixture.

    • Stir the reaction mixture at room temperature for 96 hours.

    • The desired (R,S)-amino nitrile will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the nearly diastereomerically pure amino nitrile.

  • Hydrolysis to (S)-tert-Leucine:

    • Suspend the obtained amino nitrile in concentrated hydrochloric acid.

    • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture to room temperature.

    • Neutralize the solution with a suitable base (e.g., NaOH) to precipitate the (S)-tert-leucine.

    • Collect the solid by filtration, wash with cold water, and dry to obtain the final product.

Application 2: Asymmetric Synthesis of 2-Azetidinones (β-Lactams)

(R)-2-Phenylglycine methyl ester can be employed as a chiral auxiliary in the diastereoselective synthesis of β-lactams. This method involves the reaction of a zinc enolate with an imine derived from the chiral auxiliary.[4][5]

Experimental Workflow: β-Lactam Synthesis

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Zinc Complexation cluster_2 Step 3: Enolate Formation and Reaction cluster_3 Step 4: Product Formation A (R)-N-benzylidene-2-phenylglycine methyl ester B ZnCl2 A->B C Imine-ZnCl2 Complex B->C G [2+2] Cycloaddition C->G D Ester Precursor E LDA, then ZnCl2 D->E F Chlorozinc Enolate E->F F->G H Protected β-Lactam G->H I Deprotection H->I J Final β-Lactam I->J

Caption: Workflow for the Asymmetric Synthesis of 2-Azetidinones.

Quantitative Data
ImineEnolate PrecursorDiastereomeric Excess (d.e.)Yield (%)Reference
(R)-N-benzylidene-2-phenylglycine methyl esterEthyl-[(2,2,5,5-tetramethyl-1-aza-2,5-disila)cyclopentyl]acetate>97%73[4]
Experimental Protocol: Synthesis of (3S, 4S, aR)-1-(methoxycarbonyl)(phenyl)methyl-3-amino-4-phenyl-2-azetidinone

This protocol is based on the reaction between the zinc complex of N-benzylidene-2-phenylglycine methyl ester and a chlorozinc enolate.[4]

Materials:

  • (R)-N-benzylidene-2-phenylglycine methyl ester

  • Zinc Chloride (ZnCl₂)

  • Ethyl-[(2,2,5,5-tetramethyl-1-aza-2,5-disila)cyclopentyl]acetate

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl)

  • Ammonia (B1221849) (aqueous)

Procedure:

  • Formation of the Imine-Zinc Complex:

    • In a flame-dried flask under an inert atmosphere, dissolve (R)-N-benzylidene-2-phenylglycine methyl ester (1.0 eq) in anhydrous THF.

    • Cool the solution to -30 °C and add a solution of dry ZnCl₂ (1.0 eq) in THF.

    • Stir the mixture at this temperature for 30 minutes.

  • Formation of the Chlorozinc Enolate:

    • In a separate flame-dried flask under an inert atmosphere, dissolve ethyl-[(2,2,5,5-tetramethyl-1-aza-2,5-disila)cyclopentyl]acetate (1.0 eq) in anhydrous THF.

    • Cool the solution to -70 °C and add LDA (1.0 eq) dropwise.

    • Stir for 30 minutes, then add a solution of dry ZnCl₂ (1.0 eq) in THF.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cycloaddition Reaction:

    • Cool the chlorozinc enolate solution to -70 °C.

    • Add the pre-formed imine-zinc complex solution to the enolate solution via cannula.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Deprotection:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • The crude product is then deprotected by treatment with 1N HCl in THF, followed by neutralization with aqueous ammonia to yield the final 2-azetidinone.

Conclusion

This compound and its derivatives serve as highly effective chiral auxiliaries for the asymmetric synthesis of valuable chiral building blocks. The methodologies presented here, namely the Asymmetric Strecker Synthesis and the synthesis of 2-Azetidinones, demonstrate the high levels of stereocontrol that can be achieved. These protocols provide a solid foundation for researchers and professionals in the field of drug development and organic synthesis to construct enantiomerically pure molecules with high efficiency.

References

Application Notes and Protocols for the Synthesis of Indigo Dye from N-Phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indigo (B80030), a vibrant blue dye with a rich history, has been a cornerstone of the textile industry for centuries. While traditionally sourced from plants, chemical synthesis now dominates its production. The Heumann-Pfleger synthesis, a significant advancement in industrial chemistry, provides an efficient route to indigo from N-phenylglycine. This method involves the cyclization of this compound in a molten alkali medium to form an indoxyl salt, which is subsequently oxidized to yield indigo. This document provides a detailed laboratory protocol for the synthesis of indigo dye via the Heumann-Pfleger route, tailored for a research and laboratory setting. The protocol is based on established industrial methodologies, adapted for laboratory scale.

Data Presentation

The synthesis of indigo from this compound has been optimized over the years, with variations in reaction conditions significantly impacting the yield. The table below summarizes key quantitative data from different adaptations of the Heumann synthesis.

Synthesis MethodKey ReagentsTemperature (°C)Yield (%)Reference
Heumann's First SynthesisThis compound, Molten Alkali~300Low[1][2]
Heumann-Pfleger SynthesisThis compound, Molten Alkali, Sodium Amide200-220up to 90[2][3][4]
Laboratory AdaptationPotassium this compound, NaOH, KOH, Sodamide200-22060-70[5]
From Phenylglycine-o-carboxylic acidKOH/NaOH melt200-24090-93[6]

Experimental Protocols

This section details the laboratory-scale synthesis of indigo dye from this compound, based on the principles of the Heumann-Pfleger synthesis.

Safety Precautions: This procedure involves corrosive materials (molten alkali), high temperatures, and the use of sodium amide, which is highly reactive with water. All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, heat-resistant gloves, lab coat) must be worn.

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Potassium hydroxide (KOH)

  • Sodium amide (NaNH₂)

  • Deionized water

  • 10% Hydrochloric acid (HCl)

Equipment:

  • High-temperature reactor or a nickel crucible

  • Heating mantle or oil bath

  • Stirring apparatus

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

  • Beakers

  • Filtration apparatus (e.g., Buchner funnel)

  • pH paper or pH meter

Procedure:

  • Preparation of the Molten Alkali Mixture:

    • In a high-temperature reactor or nickel crucible, combine sodium hydroxide and potassium hydroxide in a suitable ratio (e.g., a eutectic mixture to achieve a lower melting point).

    • Heat the mixture under an inert atmosphere to approximately 200-220°C until a homogenous molten state is achieved.[4]

  • Fusion and Cyclization:

    • Carefully and slowly add sodium amide to the molten alkali mixture.

    • Gradually add this compound to the molten alkali containing sodium amide while maintaining the temperature between 200-220°C.[4] The addition should be done in small portions to control the reaction.

    • Continue heating and stirring the mixture at this temperature to facilitate the cyclization of this compound to the indoxyl salt.[4]

  • Work-up and Oxidation:

    • After the reaction is complete (typically monitored by the cessation of ammonia (B1221849) evolution), cool the reaction vessel to room temperature.

    • Carefully dissolve the resulting solid melt in deionized water.

    • Bubble air or oxygen through the aqueous solution. This will oxidize the indoxyl salt to indigo, which will precipitate as a dark blue solid.[4]

  • Isolation and Purification:

    • Collect the indigo precipitate by vacuum filtration.

    • Wash the solid with hot deionized water to remove any remaining alkali salts.

    • To further purify the product, suspend the crude indigo in a 10% solution of hydrochloric acid and boil for a short period.[5]

    • Filter the purified indigo, wash with hot water until the filtrate is neutral, and then dry the final product. The yield of indigo is typically in the range of 60-70% for this laboratory-scale procedure.[5]

Visualizations

The following diagrams illustrate the key chemical transformation and the experimental workflow for the synthesis of indigo dye from this compound.

Indigo_Synthesis_Pathway Chemical Pathway for Indigo Synthesis N_Phenylglycine This compound Indoxyl_Salt Indoxyl Salt N_Phenylglycine->Indoxyl_Salt Molten Alkali (NaOH/KOH) + NaNH2, 200-220°C (Cyclization) Indigo Indigo Indoxyl_Salt->Indigo Air Oxidation (O2)

Caption: Chemical transformation from this compound to Indigo.

Indigo_Synthesis_Workflow Experimental Workflow for Indigo Synthesis cluster_preparation Step 1: Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up and Oxidation cluster_purification Step 4: Isolation and Purification prep Prepare Molten Alkali Mixture of NaOH and KOH at 200-220°C reaction Fusion and Cyclization Add NaNH2 and this compound to molten alkali. Maintain at 200-220°C prep->reaction workup Dissolution and Oxidation Cool and dissolve melt in water. Bubble air through the solution to precipitate Indigo reaction->workup purification Filtration and Washing Filter the indigo precipitate. Wash with hot water and 10% HCl. Dry the final product workup->purification

Caption: Laboratory workflow for the synthesis of Indigo dye.

References

Application Notes: Detailed Protocol for the Strecker Synthesis of N-Phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive and detailed protocol for the synthesis of N-Phenylglycine via the Strecker reaction. The Strecker synthesis is a versatile and economical method for the preparation of α-amino acids. This protocol outlines a two-step, one-pot procedure involving the formation of an α-aminonitrile intermediate from aniline (B41778), formaldehyde (B43269), and sodium cyanide, followed by its hydrolysis to yield this compound. This application note includes a detailed experimental protocol, a summary of quantitative data from relevant literature, and diagrams illustrating the reaction pathway and experimental workflow.

Introduction

This compound is a non-proteinogenic α-amino acid that serves as a crucial intermediate in the synthesis of various pharmaceuticals and dyes. The Strecker synthesis, first reported by Adolph Strecker in 1850, is a classic multi-component reaction that provides an efficient route to α-amino acids from readily available starting materials.[1] The reaction proceeds through the formation of an α-aminonitrile from an aldehyde, an amine, and a cyanide source, which is subsequently hydrolyzed to the corresponding amino acid.[2][3] This protocol details a laboratory-scale synthesis of this compound using aniline, formaldehyde, and sodium cyanide.

Reaction Mechanism

The Strecker synthesis of this compound involves two primary stages:

  • Formation of α-(Phenylamino)acetonitrile: Aniline reacts with formaldehyde to form an intermediate Schiff base (an imine). The cyanide ion then acts as a nucleophile, attacking the imine carbon to form α-(phenylamino)acetonitrile.[4]

  • Hydrolysis of the α-Aminonitrile: The nitrile group of the α-(phenylamino)acetonitrile is hydrolyzed under acidic conditions to a carboxylic acid, yielding this compound.[3]

Experimental Protocols

This protocol is a compilation and adaptation of methodologies described in the scientific literature.[5][6][7]

Materials:

  • Aniline (C₆H₅NH₂)

  • Formaldehyde solution (37% in H₂O)

  • Sodium Cyanide (NaCN)

  • Ammonium (B1175870) Acetate (CH₃COONH₄)

  • Ammonium Hydroxide (B78521) (NH₄OH)

  • Hydrochloric Acid (HCl), concentrated (approx. 12 M) and 6 M

  • Sodium Hydroxide (NaOH)

  • Ethanol (B145695) (C₂H₅OH)

  • Activated Charcoal

  • Deionized Water (H₂O)

  • Toluene (for extraction, optional)

  • Diethyl ether (for washing)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • pH paper or pH meter

  • Rotary evaporator

  • Ice bath

Procedure:

Part 1: Synthesis of α-(Phenylamino)acetonitrile

  • Reaction Setup: In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Preparation of Buffer: Prepare a 500 mM ammonium acetate/ammonium hydroxide buffer with a pH of 9.5.

  • Addition of Reagents: To the flask, add 200 mL of the prepared buffer. Add aniline (e.g., 50 mmol, 4.66 g) to the buffer and stir until dissolved.

  • Cyanide Addition: Carefully add sodium cyanide (e.g., 150 mmol, 7.35 g) to the solution. Ensure the temperature is monitored.

  • Formaldehyde Addition: Slowly add formaldehyde solution (e.g., 50 mmol, 4.05 mL of 37% solution) to the reaction mixture using a dropping funnel.

  • Reaction Conditions: Heat the reaction mixture to 40-80°C and stir vigorously for 2-4 hours.[5][6] The progress of the reaction can be monitored by thin-layer chromatography (TLC). For radiolabeled synthesis, heating at 80°C has been shown to be effective.[6]

Part 2: Hydrolysis of α-(Phenylamino)acetonitrile to this compound

  • Acidification and Hydrolysis: After the formation of the aminonitrile is complete, cool the reaction mixture to room temperature. Carefully and slowly, add concentrated hydrochloric acid to the flask in the fume hood to begin the hydrolysis. Alternatively, the intermediate can be isolated and then hydrolyzed by refluxing in 6 M HCl for 4 hours.[7] For a one-pot procedure, after initial cooling, add an excess of concentrated HCl and heat the mixture to reflux for 2-4 hours.

  • Workup and Decolorization: After reflux, allow the solution to cool. If a precipitate forms, it can be collected. To the cooled solution, add activated charcoal and heat at reflux for an additional 30 minutes to decolorize the solution.[6]

  • Filtration: Filter the hot solution through a Büchner funnel to remove the activated charcoal and any other solid impurities.

Part 3: Isolation and Purification of this compound

  • Precipitation: Cool the filtrate in an ice bath. Carefully neutralize the solution with a concentrated ammonium hydroxide or sodium hydroxide solution to an alkaline pH to precipitate the this compound.[6]

  • Isolation: Collect the precipitated this compound by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with cold deionized water, diethyl ether, and hot ethanol to remove any residual impurities.[6]

  • Recrystallization: For further purification, the crude this compound can be recrystallized from a minimal amount of hot ethanol or an ethanol/water mixture. Dissolve the crude product in hot solvent, filter while hot if necessary, and allow to cool slowly to form crystals.

  • Drying: Dry the purified crystals in a vacuum oven to obtain pure this compound.

Quantitative Data

The yield of this compound in a Strecker synthesis can be influenced by various factors including reaction temperature, reaction time, and the molar ratio of reactants. The following table summarizes quantitative data from relevant studies.

Reactants (Molar Ratio)Cyanide SourceSolvent/BufferTemperature (°C)Time (h)Yield (%)Reference
Benzaldehyde:Ammonia:Cyanide (1:20:3)KCN500 mM Ammonium Acetate/NH₄OH (pH 9.5)402High conversion to aminonitrile[5]
Aldehyde:Amine:Cyanide (Varying)NaCNWater and/or Ethanol80Not specifiedModerate to good radiochemical yields[6]
Aldehyde:Amine:Cyanide (General)NaCN/(S)-1-(4-methoxyphenyl)ethylamineNot specifiedNot specifiedNot specified60 (for hydrolyzed product)[7]

Note: The yields reported are for the overall process or specific steps and may vary based on the exact experimental conditions and scale. A chemoenzymatic approach has reported up to an 81% yield for the conversion of the in-situ formed racemic phenylglycinonitrile to (R)-phenylglycine.[5]

Mandatory Visualizations

Reaction Pathway

Strecker_Synthesis Overall Reaction Scheme for Strecker Synthesis of this compound Aniline Aniline Aminonitrile α-(Phenylamino)acetonitrile Aniline->Aminonitrile Formaldehyde Formaldehyde Formaldehyde->Aminonitrile NaCN Sodium Cyanide NaCN->Aminonitrile N_Phenylglycine This compound Aminonitrile->N_Phenylglycine Hydrolysis H2O_H H₂O, H⁺ H2O_H->N_Phenylglycine

Caption: Overall reaction scheme for the Strecker synthesis of this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_synthesis Step 1: α-Aminonitrile Synthesis cluster_hydrolysis Step 2: Hydrolysis cluster_purification Step 3: Purification Reagents Mix Aniline, Formaldehyde, and Sodium Cyanide in Buffer Reaction Heat and Stir (40-80°C, 2-4h) Reagents->Reaction Acidification Acidify with HCl Reaction->Acidification Reflux Reflux (2-4h) Acidification->Reflux Decolorize Decolorize with Activated Charcoal Reflux->Decolorize Filter_Hot Hot Filtration Decolorize->Filter_Hot Precipitate Neutralize to Precipitate Filter_Hot->Precipitate Filter_Wash Filter and Wash Precipitate->Filter_Wash Recrystallize Recrystallize Filter_Wash->Recrystallize Dry Dry Product Recrystallize->Dry

Caption: Step-by-step experimental workflow for the synthesis of this compound.

References

Application of N-Phenylglycine in the Photopolymerization of Dental Resins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylglycine (NPG) is an organic compound that plays a crucial role as a co-initiator in the photopolymerization of dental resin composites. It is typically used in conjunction with a photosensitizer, most commonly camphorquinone (B77051) (CQ), to form a binary photoinitiator system. This system is activated by visible light, typically in the blue region of the spectrum (around 470 nm), which is readily available from dental curing units. The primary function of NPG is to act as a reducing agent or electron donor, which, upon interaction with the excited state of camphorquinone, generates free radicals that initiate the polymerization of methacrylate (B99206) monomers in the resin matrix. This process transforms the liquid resin into a hard, durable solid, a critical step in dental restorative procedures. The inclusion of NPG in dental resin formulations can significantly influence the polymerization kinetics, the final degree of conversion of the monomers, and consequently, the mechanical properties and clinical performance of the restoration.

Mechanism of Action: NPG/CQ Photoinitiator System

The photopolymerization process initiated by the NPG/CQ system is a classic example of a Type II photoinitiation reaction. This bimolecular process involves the following key steps:

  • Photoexcitation of Camphorquinone (CQ): Upon exposure to blue light, the camphorquinone molecule absorbs a photon and is promoted from its ground state to an excited singlet state (¹CQ*).

  • Intersystem Crossing: The excited singlet state of CQ is short-lived and rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (³CQ*).

  • Electron Transfer and Radical Formation: The excited triplet state of camphorquinone interacts with the this compound molecule. NPG, acting as an electron donor, transfers an electron to the excited CQ. This results in the formation of an excited complex (exciplex).

  • Proton Transfer and Radical Generation: Within the exciplex, a proton is transferred from the NPG radical cation to the CQ radical anion. This is followed by the decarboxylation of the NPG radical, leading to the formation of a highly reactive carbon-centered radical. It is this radical species that is primarily responsible for initiating the polymerization chain reaction.

  • Polymerization: The generated free radical attacks the carbon-carbon double bond of a methacrylate monomer, initiating the polymerization process. This process propagates, leading to the formation of a cross-linked polymer network.

Experimental Protocols

Preparation of Experimental Dental Resins

A standardized protocol for preparing experimental dental resins is crucial for reproducible results. The following is a general procedure:

Materials:

  • Bisphenol A glycidyl (B131873) methacrylate (BisGMA)

  • Triethylene glycol dimethacrylate (TEGDMA)

  • Camphorquinone (CQ)

  • This compound (NPG)

  • Inert filler particles (e.g., silanized silica), optional

Procedure:

  • Prepare the resin matrix by mixing BisGMA and TEGDMA in a desired weight ratio (e.g., 70:30 wt/wt). This should be done in a dark, sealed container to prevent premature polymerization.

  • Dissolve the photoinitiator system components in the monomer mixture. For example, add a specific weight percentage of CQ (e.g., 0.5 wt%) and varying concentrations of NPG (e.g., 0.5, 1.0, 1.5, 2.0 wt%). Ensure complete dissolution by stirring the mixture in the dark at a slightly elevated temperature (e.g., 40°C).

  • If preparing a composite, add the filler particles to the resin matrix and mix thoroughly to achieve a homogeneous paste.

  • Store the prepared resin in a dark, cool place before use.

Measurement of Degree of Conversion (DC) by FTIR Spectroscopy

The degree of conversion is a critical parameter that indicates the extent of polymerization. It is commonly measured using Fourier Transform Infrared (FTIR) spectroscopy.

Equipment:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Dental light-curing unit with a known light intensity

Procedure:

  • Record a baseline FTIR spectrum of the uncured resin paste by placing a small amount on the ATR crystal.

  • Light-cure the sample directly on the ATR crystal for a specified time (e.g., 20, 40, or 60 seconds) using the dental curing unit.

  • Immediately after light-curing, record the FTIR spectrum of the cured sample.

  • The degree of conversion is calculated by monitoring the change in the absorbance peak height or area of the aliphatic C=C bond (typically around 1638 cm⁻¹) relative to an internal standard, such as the aromatic C=C bond (around 1608 cm⁻¹), which does not participate in the polymerization reaction.

  • The formula for calculating the DC (%) is: DC (%) = [1 - (Absorbance_aliphatic_cured / Absorbance_aromatic_cured) / (Absorbance_aliphatic_uncured / Absorbance_aromatic_uncured)] * 100

Evaluation of Polymerization Kinetics

The rate of polymerization can be assessed by monitoring the degree of conversion in real-time using time-resolved FTIR spectroscopy or by using differential scanning calorimetry (DSC).

Using Real-Time FTIR:

  • Place the uncured resin sample on the ATR crystal of the FTIR spectrometer.

  • Initiate real-time data collection with a rapid scan rate.

  • Simultaneously, start the light-curing process for a predetermined duration.

  • The data collected will show the change in the aliphatic C=C peak intensity over time.

  • The rate of polymerization (Rp) can be determined by calculating the first derivative of the conversion versus time curve. The time to reach the maximum rate of polymerization (Tmax) can also be identified.

Assessment of Mechanical Properties

a) Flexural Strength:

  • Prepare bar-shaped specimens of the cured dental resin (e.g., 25 mm x 2 mm x 2 mm) according to ISO 4049 standards.

  • Store the specimens in distilled water at 37°C for 24 hours.

  • Perform a three-point bending test using a universal testing machine at a crosshead speed of 0.5 mm/min until fracture.

  • The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bh², where F is the maximum load at fracture, L is the span length, b is the width, and h is the thickness of the specimen.

b) Vickers Microhardness:

  • Prepare disc-shaped specimens of the cured resin and polish the surface to be tested.

  • Use a Vickers microhardness tester to make indentations on the surface of the specimen under a specific load (e.g., 50 g) and dwell time (e.g., 15 seconds).

  • Measure the diagonals of the indentation using a microscope.

  • The Vickers hardness number (VHN) is calculated based on the load and the surface area of the indentation.

Data Presentation

The following tables summarize the expected influence of this compound on the properties of dental resins based on available literature. It is important to note that direct comparative data across a range of NPG concentrations is limited, and these values are illustrative.

NPG Concentration (wt%) Degree of Conversion (%) Time to Max. Polymerization Rate (s)
0.0 (Control)LowerSlower
0.5IncreasedFaster
1.0Further IncreasedFaster
1.5May Plateau or Slightly DecreaseMay Plateau
2.0Potential for DecreasePotential for Slower Rate
NPG Concentration (wt%) Flexural Strength (MPa) Vickers Hardness (VHN)
0.0 (Control)BaselineBaseline
0.5 - 1.5IncreasedIncreased
> 1.5May DecreaseMay Decrease

Visualizations

photopolymerization_pathway cluster_initiation Photoinitiation cluster_polymerization Polymerization CQ Camphorquinone (CQ) CQ_excited_singlet ¹CQ* (Excited Singlet) CQ->CQ_excited_singlet Light (470 nm) CQ_excited_triplet ³CQ* (Excited Triplet) CQ_excited_singlet->CQ_excited_triplet Intersystem Crossing Exciplex [CQ...NPG]* (Exciplex) CQ_excited_triplet->Exciplex NPG This compound (NPG) NPG->Exciplex Radical_pair [CQ⁻•...NPG⁺•] Exciplex->Radical_pair Electron Transfer CQH_radical CQH• Radical_pair->CQH_radical Proton Transfer NPG_radical NPG• Radical_pair->NPG_radical Initiating_Radical Initiating Radical (R•) NPG_radical->Initiating_Radical Decarboxylation Polymer_chain Growing Polymer Chain Initiating_Radical->Polymer_chain Initiation Monomer Methacrylate Monomer Monomer->Polymer_chain Propagation Crosslinked_Polymer Cross-linked Polymer Network Polymer_chain->Crosslinked_Polymer

Caption: Photopolymerization signaling pathway.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Resin_prep Prepare Resin Matrix (BisGMA/TEGDMA) Initiator_add Add CQ and Varying Concentrations of NPG Resin_prep->Initiator_add Mix Thorough Mixing Initiator_add->Mix DC_FTIR Degree of Conversion (FTIR) Mix->DC_FTIR Kinetics_RT_FTIR Polymerization Kinetics (Real-Time FTIR) Mix->Kinetics_RT_FTIR FS_TPB Flexural Strength (Three-Point Bending) Mix->FS_TPB MH_Vickers Microhardness (Vickers) Mix->MH_Vickers

Caption: Experimental workflow diagram.

Application Notes and Protocols: N-Phenylglycine Derivatives as Metabotropic Glutamate Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Phenylglycine derivatives as antagonists for metabotropic glutamate (B1630785) receptors (mGluRs). This document includes detailed experimental protocols for key assays, a summary of quantitative data for representative compounds, and diagrams of relevant signaling pathways and experimental workflows.

Introduction to this compound Derivatives and mGluRs

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission in the central nervous system.[1][2] They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms. This compound derivatives have emerged as a significant class of compounds that exhibit antagonist activity at various mGluR subtypes, making them valuable tools for studying the physiological roles of these receptors and as potential therapeutic agents for neurological and psychiatric disorders.[1][2]

Quantitative Data: Antagonist Potency of this compound Derivatives

The following tables summarize the antagonist potency (IC50, Ki, and KB values) of several common this compound derivatives at different mGluR subtypes. These values have been compiled from various studies and represent the concentration of the antagonist required to inhibit 50% of the agonist response.

Table 1: Antagonist Potency at Group I mGluRs (mGluR1 and mGluR5) [3][4][5]

CompoundReceptor SubtypeAgonistAssay TypePotency (µM)
(S)-4-Carboxyphenylglycine (S-4CPG)mGluR1αGlutamatePI HydrolysisIC50: 65 ± 5
(RS)-α-Methyl-4-carboxyphenylglycine (MCPG)mGluR1αGlutamatePI HydrolysisIC50: 155 ± 38
(S)-4-Carboxy-3-hydroxyphenylglycine (S-4C3HPG)mGluR1αGlutamatePI HydrolysisIC50: >1000
(S)-4-Carboxyphenylglycine (S-4CPG)mGluR5a1S,3R-ACPDPI HydrolysisNo significant antagonism
(+)-α-Methyl-4-carboxyphenylglycine (MCPG)mGluR5a1S,3R-ACPDPI HydrolysisPotent competitive antagonism
(S)-4-Carboxy-3-hydroxyphenylglycine (S-4C3HPG)mGluR5aGlutamatePI HydrolysisAgonist at high concentrations

Table 2: Antagonist Potency at Group II mGluRs (mGluR2 and mGluR3) [3]

CompoundReceptor SubtypeAgonistAssay TypePotency (µM)
(S)-4-Carboxyphenylglycine (S-4CPG)mGluR2GlutamatecAMP InhibitionIC50: 577 ± 74
(RS)-α-Methyl-4-carboxyphenylglycine (MCPG)mGluR2GlutamatecAMP InhibitionIC50: 340 ± 59

Table 3: Antagonist Potency at Group III mGluRs [6]

CompoundAgonistAssay TypePotency (µM)
(RS)-α-Methyl-4-phosphonophenylglycine (MPPG)L-AP4Synaptic TransmissionKD: 9.2
(RS)-α-Methyl-4-sulfonophenylglycine (MSPG)L-AP4Synaptic Transmission-
(RS)-α-Methyl-4-tetrazolylphenylglycine (MTPG)L-AP4Synaptic Transmission-
(RS)-α-Methyl-4-carboxyphenylglycine (MCPG)L-AP4Synaptic Transmission-
(RS)-α-Methyl-4-tetrazolylphenylglycine (MTPG)(1S,3S)-ACPDSynaptic TransmissionKD: 77

Signaling Pathways of mGluR Subtypes

The three groups of mGluRs are coupled to distinct intracellular signaling cascades. Understanding these pathways is crucial for designing and interpreting functional assays.

Group I mGluR Signaling Pathway

Group I mGluRs (mGluR1 and mGluR5) couple to Gαq/11 proteins, leading to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Group_I_mGluR_Signaling Glutamate Glutamate mGluR1_5 Group I mGluR (mGluR1/5) Glutamate->mGluR1_5 Gq_11 Gαq/11 mGluR1_5->Gq_11 PLC PLC Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: Group I mGluR Signaling Cascade.

Group II and III mGluR Signaling Pathway

Group II (mGluR2, mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs couple to Gαi/o proteins, which inhibit the activity of adenylyl cyclase (AC). This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity.

Group_II_III_mGluR_Signaling Glutamate Glutamate mGluR2_3_4_6_7_8 Group II/III mGluR Glutamate->mGluR2_3_4_6_7_8 Gi_o Gαi/o mGluR2_3_4_6_7_8->Gi_o AC Adenylyl Cyclase Gi_o->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA PKA cAMP->PKA

Caption: Group II/III mGluR Signaling Cascade.

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound derivatives as mGluR antagonists are provided below.

Radioligand Binding Assay (Competitive)

This protocol determines the affinity (Ki) of a test compound for an mGluR by measuring its ability to displace a radiolabeled ligand.

Radioligand_Binding_Workflow prep Prepare Membranes (Expressing mGluR) incubate Incubate Membranes with: - Radioligand (fixed conc.) - Test Compound (varying conc.) prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis: - Determine IC50 - Calculate Ki quantify->analyze PI_Hydrolysis_Workflow label Label Cells with [³H]-myo-inositol preincubate Pre-incubate with this compound Derivative (Antagonist) label->preincubate stimulate Stimulate with mGluR Agonist (in the presence of LiCl) preincubate->stimulate lyse Lyse Cells and Stop Reaction stimulate->lyse isolate Isolate Inositol Phosphates (Ion-exchange Chromatography) lyse->isolate quantify Quantify [³H]-Inositol Phosphates (Scintillation Counting) isolate->quantify analyze Data Analysis: Determine IC50 quantify->analyze cAMP_Assay_Workflow preincubate Pre-incubate Cells with This compound Derivative stimulate Stimulate with Forskolin and mGluR Agonist preincubate->stimulate lyse Lyse Cells stimulate->lyse measure Measure cAMP Levels (e.g., HTRF, ELISA, AlphaScreen) lyse->measure analyze Data Analysis: Determine IC50 measure->analyze

References

Application Notes and Protocols for Heavy Metal Adsorption using Poly-N-phenylglycine Nanofibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of poly-N-phenylglycine (PNPG) nanofibers and their application in the removal of heavy metals from aqueous solutions. PNPG nanofibers are a promising adsorbent material due to their high surface area and the presence of functional groups capable of chelating metal ions. These protocols outline the chemical synthesis of PNPG nanofibers and the methodology for evaluating their heavy metal adsorption performance.

Introduction

Heavy metal contamination in water is a significant environmental and health concern. Polymeric nanofibers have emerged as effective adsorbents for heavy metal remediation due to their large surface-area-to-volume ratio and porous structure.[1] Poly-N-phenylglycine, a derivative of polyaniline, is of particular interest due to the presence of carboxyl and amine groups that can act as binding sites for heavy metal ions.[2] The one-dimensional nanofiber morphology of PNPG provides excellent contact efficiency with metal ions in solution, making it a suitable candidate for water purification applications.[2] The primary mechanisms for heavy metal removal by such functionalized nanofibers include chelation and electrostatic interactions.

Data Presentation

Adsorption Performance of Functionalized Poly-phenylglycine

While specific data for unmodified poly-N-phenylglycine nanofibers is limited in publicly available literature, the following table summarizes the adsorption capacities of a closely related material, phytic acid-functionalized spherical poly-phenylglycine (PA-PPG) particles, for various heavy metals. This data provides an insight into the potential of the poly-phenylglycine backbone for heavy metal chelation.[3]

AdsorbentHeavy Metal IonMax. Adsorption Capacity (q_max) (mg/g)Optimal pHReference
Phytic Acid-Functionalized Poly-phenylglycine (PA-PPG) ParticlesLead (Pb²⁺)732.45.2[3]
Phytic Acid-Functionalized Poly-phenylglycine (PA-PPG) ParticlesCadmium (Cd²⁺)216.05.2[3]
Phytic Acid-Functionalized Poly-phenylglycine (PA-PPG) ParticlesCopper (Cu²⁺)90.55.2[3]
General Adsorption Parameters for Polymer Nanofibers

The following table outlines typical experimental parameters for heavy metal adsorption studies using various polymer nanofibers, which can be used as a starting point for optimizing the performance of PNPG nanofibers.

ParameterTypical Range/ValueSignificance
pH 4.0 - 7.0Affects the surface charge of the adsorbent and the speciation of metal ions in solution.[4]
Contact Time 15 - 180 minutesTime required to reach adsorption equilibrium.[5]
Adsorbent Dosage 0.1 - 1.0 g/LDetermines the number of available binding sites for a given volume of solution.[6]
Initial Metal Ion Concentration 10 - 200 mg/LInfluences the driving force for mass transfer of metal ions to the adsorbent surface.
Temperature 20 - 45 °CAffects the adsorption kinetics and thermodynamics.

Experimental Protocols

Protocol 1: Synthesis of Poly-N-phenylglycine Nanofibers (Representative Method)

This protocol describes a representative method for the synthesis of poly-N-phenylglycine nanofibers based on oxidative chemical polymerization. This method is adapted from general procedures for synthesizing conductive polymer nanofibers.[2][7]

Materials:

  • N-phenylglycine (monomer)

  • Ammonium (B1175870) persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl) (dopant and acidic medium)

  • Deionized (DI) water

  • Methanol (B129727)

  • Ammonia (B1221849) solution (for de-doping)

  • Magnetic stirrer

  • Beakers and graduated cylinders

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of this compound in a 1 M HCl solution. Stir the solution until the monomer is completely dissolved.

  • Oxidant Solution Preparation: In a separate beaker, dissolve ammonium persulfate (APS) in a 1 M HCl solution. The molar ratio of monomer to oxidant is a critical parameter and should be systematically varied (e.g., 1:1, 2:1) to optimize nanofiber morphology.

  • Polymerization: Slowly add the APS solution to the this compound solution dropwise while vigorously stirring at room temperature. The reaction mixture will gradually turn dark green, indicating the formation of poly-N-phenylglycine. Allow the reaction to proceed for 24 hours.

  • Purification:

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the collected solid extensively with DI water and methanol to remove unreacted monomer, oxidant, and oligomers.

    • Continue washing until the filtrate becomes colorless.

  • De-doping (Optional): To obtain the base form of the polymer, the doped (green) polymer can be treated with a 1 M ammonia solution for 2-3 hours. The color will change to dark blue/purple. Subsequently, wash with DI water until the pH of the filtrate is neutral.

  • Drying: Dry the purified poly-N-phenylglycine nanofibers in a vacuum oven at 60°C for 24 hours.

  • Characterization: The morphology and chemical structure of the synthesized nanofibers should be characterized using Scanning Electron Microscopy (SEM) and Fourier-Transform Infrared (FTIR) spectroscopy, respectively.

Protocol 2: Batch Adsorption Experiments for Heavy Metal Removal

This protocol details the procedure for evaluating the heavy metal adsorption capacity of the synthesized poly-N-phenylglycine nanofibers.

Materials:

  • Synthesized poly-N-phenylglycine nanofibers

  • Stock solutions (e.g., 1000 mg/L) of heavy metal salts (e.g., Pb(NO₃)₂, CdCl₂, CuSO₄)

  • 0.1 M HCl and 0.1 M NaOH solutions for pH adjustment

  • Conical flasks

  • Orbital shaker

  • pH meter

  • Syringe filters (0.45 µm)

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)

Procedure:

  • Preparation of Adsorption Solutions: Prepare a series of heavy metal solutions of known concentrations (e.g., 10, 25, 50, 100, 200 mg/L) by diluting the stock solution with DI water.

  • Batch Adsorption Study:

    • Add a known mass of poly-N-phenylglycine nanofibers (e.g., 10 mg) to a series of conical flasks.

    • Add a fixed volume (e.g., 50 mL) of the heavy metal solutions of varying initial concentrations to each flask.

    • Adjust the pH of the solutions to a desired value (e.g., 5.0) using 0.1 M HCl or 0.1 M NaOH.

    • Place the flasks in an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined contact time (e.g., 2 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After shaking, filter the solutions using a syringe filter to separate the nanofibers.

    • Determine the final concentration of the heavy metal ions in the filtrate using AAS or ICP-OES.

  • Data Analysis:

    • Calculate the amount of heavy metal adsorbed per unit mass of the adsorbent at equilibrium, qₑ (mg/g), using the following equation: qₑ = (C₀ - Cₑ) * V / m where:

      • C₀ is the initial metal ion concentration (mg/L)

      • Cₑ is the equilibrium metal ion concentration (mg/L)

      • V is the volume of the solution (L)

      • m is the mass of the adsorbent (g)

    • To study the adsorption kinetics, samples can be taken at different time intervals (e.g., 5, 15, 30, 60, 120 minutes) and the data can be fitted to pseudo-first-order and pseudo-second-order kinetic models.[8][9][10]

    • To determine the maximum adsorption capacity, the equilibrium data can be fitted to Langmuir and Freundlich isotherm models.[8]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of PNPG Nanofibers Monomer This compound Monomer in 1M HCl Polymerization Oxidative Polymerization (24h, RT, Stirring) Monomer->Polymerization Oxidant Ammonium Persulfate (APS) in 1M HCl Oxidant->Polymerization Filtration Vacuum Filtration Polymerization->Filtration Washing Washing with DI Water & Methanol Filtration->Washing Drying Drying in Vacuum Oven (60°C, 24h) Washing->Drying PNPG Poly-N-phenylglycine Nanofibers Drying->PNPG

Caption: Workflow for the synthesis of poly-N-phenylglycine nanofibers.

Adsorption_Workflow cluster_adsorption Heavy Metal Adsorption Protocol Start Start Prepare_Solutions Prepare Heavy Metal Solutions (Varying Concentrations) Start->Prepare_Solutions Add_Adsorbent Add PNPG Nanofibers to Flasks Prepare_Solutions->Add_Adsorbent Adjust_pH Adjust pH of Solutions Add_Adsorbent->Adjust_pH Agitate Agitate in Orbital Shaker (Constant Temp. & Time) Adjust_pH->Agitate Separate Separate Nanofibers (Filtration) Agitate->Separate Analyze Analyze Filtrate for Metal Concentration (AAS/ICP-OES) Separate->Analyze Calculate Calculate Adsorption Capacity (qₑ) Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for heavy metal adsorption studies.

Adsorption_Mechanism cluster_mechanism Proposed Adsorption Mechanism PNPG Poly-N-phenylglycine Nanofiber (-COOH and -NH- groups) Adsorption Adsorption Process PNPG->Adsorption Metal_Ion Heavy Metal Ion (M²⁺) in Aqueous Solution Metal_Ion->Adsorption Chelation Chelation/ Complexation Adsorption->Chelation -COOH, -NH- Electrostatic Electrostatic Interaction Adsorption->Electrostatic Surface Charge Adsorbed_Complex PNPG-Metal Complex Chelation->Adsorbed_Complex Electrostatic->Adsorbed_Complex

Caption: Proposed mechanism of heavy metal adsorption by PNPG nanofibers.

References

N-Phenylglycine as a Co-initiator for Camphorquinone-Based Photopolymerization Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Phenylglycine (NPG) as a co-initiator in camphorquinone (B77051) (CQ)-based photoinitiation systems. This combination is widely utilized in the photopolymerization of various materials, particularly in the fields of dental resins and biomaterials. Detailed experimental protocols and data are presented to guide researchers in the formulation and evaluation of these systems.

Introduction

Camphorquinone (CQ) is the most common photoinitiator used in dental resin composites due to its absorption spectrum in the blue light region (400-500 nm), which is considered safe for clinical applications.[1][2] However, CQ alone is an inefficient initiator of polymerization.[3] To enhance the efficiency of the photopolymerization process, a co-initiator, typically a tertiary amine, is added.[2][4]

This compound (NPG) is an effective amine co-initiator that, upon interaction with excited-state camphorquinone, generates free radicals that initiate the polymerization of monomer units.[2][5] The CQ/NPG system offers a balance of reactivity and biocompatibility, making it a subject of interest for the development of new photocurable materials. It has been suggested that amino acid-based co-initiators like NPG could be biologically less harmful than some other amine co-initiators.[5]

Photoinitiation Mechanism

The photopolymerization process initiated by the Camphorquinone/N-Phenylglycine (CQ/NPG) system proceeds via a series of steps involving light absorption, excitation, and radical generation.

Upon exposure to blue light (typically around 468 nm), camphorquinone absorbs a photon and is promoted from its ground state (CQ) to an excited singlet state (¹CQ). This is followed by a rapid intersystem crossing to a more stable and longer-lived triplet state (³CQ).[3] The excited triplet camphorquinone then interacts with the this compound co-initiator. This interaction can proceed via an electron transfer from the amine to the excited CQ, forming an excited state complex known as an exciplex. Subsequent proton transfer within this complex leads to the formation of two radicals: an aminoalkyl radical derived from NPG and a ketyl radical from CQ. The highly reactive aminoalkyl radical is primarily responsible for initiating the polymerization of monomer chains.[4][5]

Photoinitiation_Mechanism cluster_0 Light Absorption & Excitation cluster_1 Radical Formation cluster_2 Polymerization CQ Camphorquinone (Ground State) 1CQ_star Singlet State (¹CQ) CQ->1CQ_star Absorption 3CQ_star Triplet State (³CQ) 1CQ_star->3CQ_star Intersystem Crossing Exciplex Exciplex [CQ-NPG]* 3CQ_star->Exciplex Electron Transfer Light Blue Light (hv) Light->CQ NPG This compound NPG->Exciplex Radicals Free Radicals Exciplex->Radicals Proton Transfer Monomer Monomer Radicals->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation

Photoinitiation mechanism of the CQ/NPG system.

Quantitative Data Presentation

The following tables summarize key quantitative data for experimental dental resin composites formulated with camphorquinone and various co-initiators. These values are indicative and can vary based on the specific monomer system, filler content, and experimental conditions.

Table 1: Degree of Conversion (DC) of Experimental Resins

Photoinitiator SystemMonomer MatrixDC (%)Reference
CQ / AmineBis-GMA / TEGDMA55 - 75[6]
CQ / EDMABBis-GMA / TEGDMA~65[2]
CQ / PPD / AmineBis-GMA / UDMA / TEGDMA> CQ/Amine alone[2]
CQ / NPGNot specifiedProposed as effective[5]

Note: EDMAB (Ethyl 4-(dimethylamino)benzoate), PPD (Phenyl-1,2-propanedione), Bis-GMA (Bisphenol A-glycidyl methacrylate), TEGDMA (Triethylene glycol dimethacrylate), UDMA (Urethane dimethacrylate).

Table 2: Mechanical Properties of Experimental Composites

PropertyCQ / Amine SystemAlternative Initiator SystemsReference
Flexural Strength (MPa)80 - 140Variable[7][8]
Elastic Modulus (GPa)3 - 8Variable[8]
Hardness (Vickers)40 - 70Variable[8]

Experimental Protocols

The following are detailed protocols for the preparation and characterization of experimental resin composites using a CQ/NPG photoinitiator system.

Preparation of Experimental Resin Composite

This protocol describes the formulation of a light-curable dental composite.

Materials:

  • Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA)

  • Triethylene glycol dimethacrylate (TEGDMA)

  • Camphorquinone (CQ)

  • This compound (NPG)

  • Silanized filler particles (e.g., silica, glass)

  • Inhibitor (e.g., BHT - Butylated hydroxytoluene)

Procedure:

  • Resin Matrix Preparation: In a light-proof container, mix Bis-GMA and TEGDMA monomers in the desired weight ratio (e.g., 60:40 wt%) until a homogeneous solution is achieved.

  • Photoinitiator System Dissolution: To the resin matrix, add the desired weight percentage of CQ (e.g., 0.5 wt%) and NPG (e.g., 1.0 wt%). Stir the mixture in the dark at a slightly elevated temperature (e.g., 50°C) until all components are completely dissolved. Add a small amount of inhibitor (e.g., 0.01 wt%) to prevent spontaneous polymerization.

  • Filler Incorporation: Gradually add the silanized filler particles to the resin-initiator mixture. Manually spatulate until the filler is thoroughly wetted by the resin, then mechanically mix to ensure a uniform, paste-like consistency.

  • Degassing: Place the composite paste in a vacuum chamber to remove any entrapped air bubbles.

  • Storage: Store the prepared composite paste in a light-proof container at a cool temperature (e.g., 4°C) until use.

Determination of Degree of Conversion (DC) by FTIR Spectroscopy

This protocol outlines the measurement of the extent of polymerization using Fourier Transform Infrared (FTIR) spectroscopy.[9][10][11][12]

Equipment:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Dental light-curing unit (output spectrum covering the absorption of CQ)

  • Molds for sample preparation (e.g., 2 mm thick, 5 mm diameter)

Procedure:

  • Uncured Spectrum: Place a small amount of the uncured composite paste onto the ATR crystal and record the FTIR spectrum. This will serve as the reference.

  • Curing: Place the uncured composite into a mold and press it between two transparent matrix strips. Light-cure the sample for a specified time (e.g., 40 seconds) using the dental curing unit.

  • Cured Spectrum: Immediately after curing, place the cured sample onto the ATR crystal and record the FTIR spectrum.

  • Calculation: The degree of conversion is calculated by comparing the change in the peak height or area of the aliphatic C=C stretching vibration (around 1638 cm⁻¹) relative to an internal standard peak that does not change during polymerization, such as the aromatic C=C stretching vibration (around 1608 cm⁻¹).[10]

The formula for calculating the DC (%) is: DC (%) = [1 - ( (Peak Area of aliphatic C=C)cured / (Peak Area of aromatic C=C)cured ) / ( (Peak Area of aliphatic C=C)uncured / (Peak Area of aromatic C=C)uncured ) ] * 100

Experimental_Workflow cluster_prep Composite Preparation cluster_char Characterization Mix_Monomers Mix Monomers (Bis-GMA, TEGDMA) Add_Initiators Dissolve CQ, NPG, and Inhibitor Mix_Monomers->Add_Initiators Incorporate_Filler Incorporate Filler Add_Initiators->Incorporate_Filler Degas Degas in Vacuum Incorporate_Filler->Degas FTIR_uncured Record Uncured FTIR Spectrum Degas->FTIR_uncured Cure_Sample Light-Cure Sample Degas->Cure_Sample Calculate_DC Calculate Degree of Conversion FTIR_uncured->Calculate_DC FTIR_cured Record Cured FTIR Spectrum Cure_Sample->FTIR_cured Mechanical_Testing Perform Mechanical Tests (e.g., Flexural Strength) Cure_Sample->Mechanical_Testing FTIR_cured->Calculate_DC

A typical experimental workflow.
Mechanical Properties Testing

This protocol provides a general guideline for evaluating the mechanical properties of the cured composite.

Equipment:

  • Universal testing machine

  • Molds for specific tests (e.g., for flexural strength bars)

Procedure:

  • Sample Preparation: Prepare samples of the composite material in standardized molds according to the specific mechanical test being performed (e.g., for three-point bending test to determine flexural strength).

  • Curing: Light-cure the samples as described in the previous protocol.

  • Post-Cure: Store the cured samples under controlled conditions (e.g., 24 hours at 37°C in water) to allow for post-cure polymerization.

  • Testing: Perform the mechanical tests using the universal testing machine according to relevant ISO standards for dental materials.

Conclusion

The camphorquinone/N-Phenylglycine photoinitiator system is a viable and effective combination for the free-radical polymerization of dental resins and other biomaterials. The use of NPG as a co-initiator can lead to efficient polymerization and may offer biocompatibility advantages. The protocols and data presented in these application notes provide a solid foundation for researchers and professionals to explore and optimize formulations based on this versatile photoinitiator system. Further research is encouraged to directly compare the performance of NPG with other co-initiators under standardized conditions to fully elucidate its potential.

References

Application Notes and Protocols: N-Phenylglycine in the Heumann Synthesis of Indigo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heumann synthesis, developed by Karl Heumann in 1890, represents a foundational method for the chemical production of indigo (B80030) dye. This process and its subsequent modifications, notably the Heumann-Pfleger synthesis, have been instrumental in the large-scale industrial production of indigo, replacing natural sources. A critical intermediate in this synthesis is N-phenylglycine. These application notes provide a detailed overview of the role of this compound in the Heumann synthesis of indigo, including protocols for its preparation and conversion to the final dye product. The information is targeted towards researchers, scientists, and professionals in drug development who may utilize these synthetic principles.

Synthesis Overview

The overall synthesis of indigo via the Heumann-Pfleger route involves two primary stages:

  • Synthesis of this compound: This intermediate can be prepared through several methods, with two prominent routes being the reaction of aniline (B41778) with chloroacetic acid and the Strecker synthesis involving aniline, formaldehyde, and hydrogen cyanide.[1] The latter was an improvement for industrial-scale production.[2]

  • Conversion of this compound to Indigo: this compound undergoes a high-temperature alkali fusion to induce cyclization, forming an indoxyl salt. This intermediate is then oxidized, typically by air, to yield indigo.[2][3] The addition of sodium amide in the Pfleger modification significantly improved reaction conditions and yields.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the Heumann and Heumann-Pfleger syntheses of indigo.

Table 1: Reaction Conditions for the Conversion of this compound to Indoxyl

Synthesis MethodKey ReagentsTemperatureYield of IndigoReference(s)
Original Heumann SynthesisMolten Alkali (NaOH/KOH)~300°CLow[1][2]
Heumann-Pfleger SynthesisMolten Alkali (NaOH/KOH), Sodium Amide (NaNH₂)200-220°CUp to 90%[4][5]

Table 2: Laboratory-Scale Synthesis of this compound from Aniline and Chloroacetic Acid

ReactantMolar Mass ( g/mol )Amount (g)MolesReference(s)
Chloroacetic Acid94.5019~0.20[6]
Aniline93.1318.6~0.20[6]
2N Sodium Hydroxide (B78521)40.00--[6]
Product
This compound151.1722-24 (Yield)~0.15-0.16[6]

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound from Aniline and Chloroacetic Acid

This protocol is adapted from established laboratory procedures for the synthesis of this compound.[6][7]

Materials:

  • Chloroacetic acid

  • Aniline

  • 2 N Sodium Hydroxide (NaOH) solution

  • Ice

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beakers

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, neutralize 19 g of chloroacetic acid with 100 mL of 2 N NaOH solution. This should be done in a cold water or ice bath to control the exothermic reaction.

  • To the neutralized solution, add 18.6 g of aniline.

  • Fit the flask with a reflux condenser and heat the mixture to boiling. Continue boiling under reflux until the aniline has completely reacted and dissolved.

  • After the reaction is complete, cool the mixture. This compound will separate as an oil, which should crystallize upon stirring or scratching the inside of the flask.

  • Cool the mixture further in an ice bath to ensure complete crystallization.

  • Collect the crystalline this compound by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold water to remove impurities.

  • Dry the purified this compound. The expected yield is 22-24 g.[6]

Protocol 2: Conceptual Outline of the Industrial Heumann-Pfleger Synthesis of Indigo from this compound

The following protocol is a conceptual outline based on descriptions of the industrial Heumann-Pfleger process.[2][5] Caution: This process involves hazardous materials and high temperatures and should only be performed by trained professionals with appropriate safety equipment.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Potassium hydroxide (KOH)

  • Sodium amide (NaNH₂)

  • Inert atmosphere (e.g., Nitrogen)

  • High-temperature reactor

Procedure:

  • Prepare a molten mixture of sodium hydroxide, potassium hydroxide, and sodium amide in a high-temperature reactor under an inert atmosphere.

  • Carefully add this compound to the molten alkali mixture. The temperature of the fusion should be maintained at approximately 200-220°C.

  • The fusion is held at this temperature to facilitate the cyclization of this compound to the indoxyl salt.

  • After the reaction is complete, the molten mass containing the indoxyl salt is cooled and then dissolved in water.

  • Air is then bubbled through the aqueous solution. This oxidizes the indoxyl, which dimerizes and precipitates as the insoluble blue indigo dye.

  • The precipitated indigo is then collected, washed to remove impurities, and dried.

Diagrams

Heumann_Synthesis_Workflow cluster_synthesis_NPG Synthesis of this compound cluster_synthesis_indigo Heumann-Pfleger Synthesis of Indigo Aniline Aniline NPG This compound Aniline->NPG Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->NPG NPG_input This compound Alkali_Fusion Alkali Fusion (NaOH, KOH, NaNH₂) 200-220°C NPG_input->Alkali_Fusion Indoxyl_Salt Indoxyl Salt Alkali_Fusion->Indoxyl_Salt Oxidation Air Oxidation Indoxyl_Salt->Oxidation Indigo Indigo Oxidation->Indigo

Caption: Workflow for the Heumann-Pfleger synthesis of indigo.

Reaction_Mechanism NPG This compound Cyclization Intramolecular Cyclization NPG->Cyclization High Temp. Alkali Fusion Indoxyl Indoxyl Cyclization->Indoxyl Dimerization Oxidative Dimerization Indoxyl->Dimerization Air (O₂) Indigo Indigo Dimerization->Indigo

Caption: Key transformations in the conversion of this compound to indigo.

References

Protocol for N-Sulfonylation of N-Phenylglycine: A Valuable Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-sulfonylated N-phenylglycine derivatives are significant scaffolds in the design of novel therapeutic agents due to their potential biological activities, including aldose reductase inhibition and pain management.[1][2] The incorporation of a sulfonyl group can modulate the physicochemical and pharmacological properties of the parent this compound molecule.[3] This document provides a detailed two-step protocol for the synthesis of N-phenyl-N-(phenylsulfonyl)glycine, a key intermediate in the development of these compounds. The synthesis involves the initial formation of this compound from aniline (B41778) and chloroacetic acid, followed by its N-sulfonylation using benzenesulfonyl chloride.[4] This application note is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive guide to the synthesis, including experimental procedures, quantitative data, and process visualizations to ensure clarity and reproducibility.

Introduction

N-aryl amino acid derivatives are important building blocks in medicinal chemistry.[4] The sulfonyl group, with its unique chemical and physical properties, can act as a bioisostere for other functional groups and can enhance the metabolic stability and pharmacokinetic properties of drug molecules.[3] Specifically, N-phenyl-N-(phenylsulfonyl)glycine and its analogs have been investigated for their potential as aldose reductase inhibitors, which are relevant in the treatment of diabetic complications.[1] The synthetic protocol detailed herein provides a reliable method for accessing this valuable molecular scaffold for further derivatization and biological screening.

Overall Reaction Scheme

The synthesis of N-phenyl-N-(phenylsulfonyl)glycine is a robust two-step process. The first step is the synthesis of the intermediate, this compound, from aniline and chloroacetic acid.[5][6][7] The second step is the N-sulfonylation of this compound with benzenesulfonyl chloride in the presence of a base.[4]

Step 1: Synthesis of this compound

Aniline + Chloroacetic Acid → this compound

Step 2: N-Sulfonylation of this compound

This compound + Benzenesulfonyl Chloride → N-Phenyl-N-(phenylsulfonyl)glycine

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of N-Phenyl-N-(phenylsulfonyl)glycine.

StepReactantMolecular FormulaMolecular Weight ( g/mol )MolesMass (g)
1 AnilineC₆H₇N93.130.218.6
Chloroacetic AcidC₂H₃ClO₂94.500.218.9
Sodium CarbonateNa₂CO₃105.990.221.2
2 This compoundC₈H₉NO₂151.160.115.1
Benzenesulfonyl ChlorideC₆H₅ClO₂S176.620.1119.4
PyridineC₅H₅N79.10-100 mL

Experimental Protocols

Step 1: Synthesis of this compound

This procedure is adapted from standard methods for the synthesis of this compound.[4][5]

Materials:

  • Aniline

  • Chloroacetic acid

  • Sodium Carbonate

  • Concentrated Hydrochloric acid

  • Ethanol (B145695)

  • Deionized water

Equipment:

  • 500 mL Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beakers

  • Büchner funnel and filter paper

  • pH paper

Procedure:

  • In a 500 mL round-bottom flask, dissolve 18.6 g (0.2 mol) of aniline and 21.2 g (0.2 mol) of sodium carbonate in 200 mL of water.[4]

  • With constant stirring, slowly add a solution of 18.9 g (0.2 mol) of chloroacetic acid in 50 mL of water to the aniline solution.[4]

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours.[4]

  • After reflux, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture to a pH of approximately 3-4 with concentrated hydrochloric acid, which will cause the this compound to precipitate.[4]

  • To ensure complete precipitation, cool the mixture in an ice bath for 30 minutes.[4]

  • Collect the crude this compound by vacuum filtration using a Büchner funnel and wash the solid with cold water.[4]

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure this compound.[4]

Step 2: Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine

This protocol is based on general methods for the N-sulfonylation of amino acids.

Materials:

  • This compound (from Step 1)

  • Benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Anhydrous sodium sulfate

  • Brine

Equipment:

  • 250 mL Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Beakers

Procedure:

  • In a 250 mL round-bottom flask, dissolve 15.1 g (0.1 mol) of this compound in 100 mL of pyridine.[4]

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add 19.4 g (0.11 mol) of benzenesulfonyl chloride to the cooled solution via a dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.[4]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.[4]

  • Pour the reaction mixture into 300 mL of ice-cold 1 M hydrochloric acid to precipitate the product and neutralize the excess pyridine.[4]

  • Extract the aqueous mixture with three 100 mL portions of dichloromethane.[4]

  • Combine the organic extracts and wash them with 100 mL of water, followed by 100 mL of brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate.[4]

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[4]

  • Recrystallize the crude N-Phenyl-N-(phenylsulfonyl)glycine from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the purified product.[4]

Visualizations

Experimental Workflow

G cluster_step1 Step 1: Synthesis of this compound cluster_step2 Step 2: N-Sulfonylation A Dissolve Aniline & Sodium Carbonate in Water B Add Chloroacetic Acid Solution A->B C Reflux for 4 hours B->C D Cool to Room Temperature C->D E Acidify with HCl (pH 3-4) D->E F Cool in Ice Bath E->F G Vacuum Filtration & Wash F->G H Recrystallize from Ethanol G->H I Pure this compound H->I J Dissolve this compound in Pyridine I->J Intermediate K Cool to 0-5 °C J->K L Add Benzenesulfonyl Chloride (dropwise) K->L M Stir at Room Temperature for 12 hours L->M N Pour into Ice-cold 1M HCl M->N O Extract with Dichloromethane (3x) N->O P Wash with Water & Brine O->P Q Dry over Sodium Sulfate P->Q R Solvent Removal (Rotary Evaporator) Q->R S Recrystallize R->S T Pure N-Phenyl-N-(phenylsulfonyl)glycine S->T

Caption: Synthetic workflow for N-Phenyl-N-(phenylsulfonyl)glycine.

Logical Relationship of Synthesis

G Reactants_Step1 Aniline + Chloroacetic Acid Intermediate This compound Reactants_Step1->Intermediate Step 1 Final_Product N-Phenyl-N-(phenylsulfonyl)glycine Intermediate->Final_Product Step 2 Reactants_Step2 Benzenesulfonyl Chloride Reactants_Step2->Final_Product Step 2

Caption: Relationship between reactants, intermediate, and final product.

Hypothetical Signaling Pathway

The primary reported biological activity of N-Phenyl-N-(phenylsulfonyl)glycine is its ability to inhibit the enzyme aldose reductase.[1] The diagram below illustrates a hypothetical signaling pathway related to this inhibition.

G cluster_pathway Aldose Reductase Pathway and Inhibition Glucose High Glucose (e.g., in Diabetes) Aldose_Reductase Aldose Reductase (Enzyme) Glucose->Aldose_Reductase Substrate Sorbitol Sorbitol Accumulation Aldose_Reductase->Sorbitol Catalyzes conversion Complications Diabetic Complications (e.g., Neuropathy, Retinopathy) Sorbitol->Complications Leads to Inhibitor N-Phenyl-N-(phenylsulfonyl)glycine Inhibitor->Aldose_Reductase Inhibits

Caption: Hypothetical signaling pathway for aldose reductase inhibition.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Benzenesulfonyl chloride is corrosive and a lachrymator; handle with extreme care.[4]

  • Pyridine is flammable and has a strong, unpleasant odor.[4]

  • Dichloromethane is a volatile and potentially carcinogenic solvent.[4]

  • Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed information.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-Phenyl-N-(phenylsulfonyl)glycine. The clear presentation of experimental steps, quantitative data, and visual diagrams is intended to facilitate the successful and safe execution of this synthesis by researchers in the field of drug discovery and development. The availability of this protocol should enable the broader scientific community to explore the therapeutic potential of this and related molecular scaffolds.

References

Troubleshooting & Optimization

N-Phenylglycine Crystallization and Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Phenylglycine.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the successful crystallization of this compound?

The success of this compound crystallization hinges on the careful control of several factors. The most crucial include the choice of solvent, the level of supersaturation, the cooling rate, and the purity of the material.[1] Because this compound has both a polar carboxylic acid group and a non-polar phenyl group, its solubility can be challenging to manage. Structurally similar impurities can significantly hinder nucleation and crystal growth.[1]

Q2: How does pH affect the crystallization of this compound?

The pH of the solution significantly impacts the solubility and crystallization of this compound.[2][3] this compound is an amino acid derivative and its solubility is pH-dependent.[2] Typically, it is precipitated from a reaction mixture by acidifying the solution to a pH of approximately 3-4.[4] At this pH, the carboxylic acid group is protonated, reducing its solubility in aqueous media and promoting crystallization. Conversely, in basic solutions, this compound will form a salt and be more soluble.

Q3: What are the common impurities in this compound synthesis and how can they be removed?

Common impurities can include unreacted starting materials like aniline (B41778) and chloroacetic acid, or byproducts from side reactions.[4][5] The presence of these impurities can inhibit crystallization or lead to the formation of impure crystals.[1] Purification is typically achieved through recrystallization.[4][5][6] For persistent impurities, column chromatography can be an effective purification method.[5]

Q4: My this compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

"Oiling out" occurs when the this compound separates from the solution as a liquid phase instead of a solid.[1][7] This often happens if the solution is cooled too quickly, if the concentration of the solute is too high, or if there are significant impurities present.[1][8] To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent to reduce saturation, and allowing it to cool more slowly.[7] Using a different solvent system may also be beneficial.

Q5: The yield of my this compound crystals is very low. What are the possible causes and solutions?

A low yield can result from several factors. Using too much solvent during recrystallization will leave a significant amount of product in the mother liquor.[8] To improve the yield, you can try to carefully evaporate some of the solvent to increase the concentration before cooling.[8] Also, ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize precipitation.[4][6] Finally, make sure the pH is optimized for minimum solubility.[4]

Troubleshooting Guides

Problem 1: No Crystals Form

Possible Causes:

  • Solution is not supersaturated: Too much solvent may have been used.[7]

  • Insufficient cooling: The temperature may not be low enough to induce nucleation.[7]

  • Nucleation has not been initiated: Spontaneous nucleation is not occurring.[9]

Solutions:

  • Increase Concentration: Slowly evaporate the solvent to increase the concentration of this compound.[9]

  • Cool Further: If crystals do not form at room temperature, place the flask in an ice bath.[7]

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod.[9]

    • Seeding: Add a single, small crystal of pure this compound to the solution.[9]

Problem 2: Amorphous Precipitate Forms Instead of Crystals

Possible Causes:

  • Rapid Cooling: Cooling the solution too quickly can lead to rapid precipitation without the formation of an ordered crystal lattice.[1]

  • High Supersaturation: A very high concentration of this compound can cause it to crash out of solution as an amorphous solid.

  • Inappropriate Solvent: The solvent may not be suitable for promoting crystal growth.

Solutions:

  • Decrease Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in a cold bath. Insulating the flask can help.[1][9]

  • Reduce Supersaturation: Reheat the solution and add a small amount of additional solvent.

  • Solvent Screening: Experiment with different solvents or co-solvent systems.

Problem 3: Crystals are Very Small or of Poor Quality (e.g., needles, plates)

Possible Causes:

  • Too Many Nucleation Sites: Rapid nucleation can lead to the formation of many small crystals instead of the growth of larger ones.[1]

  • Rapid Crystal Growth: If the solution is highly supersaturated, crystals may form too quickly, trapping impurities and resulting in poor quality.

  • Presence of Impurities: Impurities can interfere with the crystal growth process.[1]

Solutions:

  • Reduce Rate of Supersaturation: This can be achieved by slower cooling or by using a slightly lower initial concentration.[1]

  • Seeding: Adding a few well-formed seed crystals can encourage the growth of larger, higher-quality crystals.[1]

  • Further Purification: Purify the crude this compound using techniques like another recrystallization or column chromatography to remove impurities that may be affecting crystal habit.[1][5]

Data Presentation

Table 1: Solubility of this compound

SolventTemperature (°C)Solubility
Water2555 g/L[10]
Ethanol (B145695)HotSoluble[4][6]
EthanolColdSparingly Soluble[6]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol

This protocol is suitable for purifying crude this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Activated charcoal (optional)

  • Standard laboratory glassware (Erlenmeyer flask, beaker, Buchner funnel)

  • Heating mantle or hot plate

  • Vacuum filtration apparatus

  • pH paper or pH meter

Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of hot ethanol required for complete dissolution.[4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.[6]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.[6]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The this compound should crystallize out of the solution. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.[6]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[6]

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.[4]

Protocol 2: Precipitation of this compound by pH Adjustment

This protocol is typically used to isolate this compound from a basic aqueous reaction mixture.

Materials:

  • Aqueous solution containing the sodium salt of this compound

  • Concentrated Hydrochloric Acid (HCl)

  • Standard laboratory glassware

  • Ice bath

  • Vacuum filtration apparatus

Methodology:

  • Cooling: Cool the aqueous solution in an ice bath.

  • Acidification: Slowly and with stirring, add concentrated hydrochloric acid to the solution. Monitor the pH using pH paper or a pH meter. Continue adding acid until the pH of the mixture is approximately 3-4.[4] this compound will precipitate as a white solid.

  • Complete Precipitation: Allow the mixture to stir in the ice bath for at least 30 minutes to ensure complete precipitation.[4]

  • Isolation and Washing: Collect the precipitated this compound by vacuum filtration. Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.[4][5]

  • Drying: Dry the purified product under vacuum.[5]

Visualizations

Caption: Troubleshooting workflow for this compound crystallization.

Caption: Relationship between problems and solutions in crystallization.

References

Technical Support Center: N-Phenylglycine Stability and Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common stability issues and analytical challenges encountered when working with N-Phenylglycine.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound are its susceptibility to degradation under certain conditions. The two most common degradation pathways are hydrolysis and photodegradation. These degradation processes can be influenced by factors such as pH, temperature, and exposure to light.[1]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: this compound is susceptible to hydrolysis, particularly in non-neutral pH conditions. Both acidic and basic environments can catalyze the breakdown of the molecule. For optimal stability in aqueous solutions, it is recommended to use a neutral pH buffer (around pH 7.0) and to store solutions at low temperatures.[1]

Q3: My this compound solution is showing unexpected peaks in the HPLC analysis after being left on the lab bench. What could be the cause?

A3: The appearance of new peaks in your HPLC chromatogram suggests that your this compound is degrading. Exposure to ambient light, even for short periods, can induce photodegradation, leading to the formation of byproducts.[1] It is crucial to protect this compound solutions from light by using amber vials or by wrapping the containers in aluminum foil.

Q4: What are the likely degradation products of this compound?

A4: The degradation products of this compound will depend on the degradation pathway. Through hydrolysis, the primary degradation products are aniline (B41778) and glyoxylic acid. Photodegradation can result in a more complex mixture of products due to radical-mediated reactions.

Q5: How can I prevent the degradation of this compound during my experiments?

A5: To minimize degradation, always prepare fresh solutions of this compound before use. If solutions need to be stored, they should be kept at low temperatures (4°C for short-term and -20°C or -80°C for long-term storage) and protected from light.[1] Using a neutral pH buffer can also enhance stability in aqueous solutions.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Issue 1: Inconsistent or lower-than-expected potency in biological assays.
  • Possible Cause: Degradation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always make fresh stock solutions of this compound immediately before each experiment.

    • Assess Media Stability: Conduct a preliminary experiment to determine the stability of this compound in your specific assay medium over the time course of your experiment. This can be done by incubating the compound in the medium and analyzing samples at different time points by HPLC.

    • Optimize Conditions: If degradation is observed, consider adjusting the pH of the assay medium if your experimental parameters allow, or shortening the incubation time.

    • Control Lighting: Protect your assay plates or tubes from light during incubation to prevent photodegradation.[1]

Issue 2: Appearance of unknown peaks in HPLC chromatograms.
  • Possible Cause 1: Sample Degradation.

    • Troubleshooting Steps:

      • Verify pH: Check the pH of your sample and mobile phase to ensure they are within a stable range for this compound.

      • Analyze Fresh Sample: Inject a freshly prepared sample to see if the unknown peaks are present from the start.

      • Identify Degradants: If the peaks appear over time, it is likely due to degradation. Use a mass spectrometer (MS) coupled with your HPLC to identify the degradation products.[1]

  • Possible Cause 2: On-column Degradation.

    • Troubleshooting Steps:

      • Mobile Phase Composition: Review the pH and composition of your mobile phase. Highly acidic or basic conditions can cause degradation on the HPLC column.[1]

      • Alternative Column: Try a different HPLC column with a different stationary phase chemistry.

  • Possible Cause 3: Thermal Degradation in the Injector.

    • Troubleshooting Steps:

      • Injector Temperature: Lower the temperature of the autosampler.

      • Minimize Dwell Time: Reduce the time the sample spends in the injector before analysis.

Data Presentation

The following tables summarize illustrative quantitative data on the stability of this compound under various stress conditions. Note that these values are representative and may vary depending on the specific experimental conditions.

Table 1: Illustrative Hydrolytic Stability of this compound

pH (at 40°C)ConditionApparent First-Order Rate Constant (k) (day⁻¹)Half-life (t½) (days)
2.00.01 M HCl0.04515.4
7.0Phosphate Buffer0.002346.6
10.00.01 M NaOH0.0987.1

Table 2: Illustrative Photostability of this compound in Solution

Light SourceConditionApparent First-Order Rate Constant (k) (h⁻¹)Half-life (t½) (hours)
UV Lamp (254 nm)Aqueous Solution (pH 7.0)0.154.6
Cool White Fluorescent LampAqueous Solution (pH 7.0)0.0169.3

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.

    • Incubate at 60°C for 8 hours.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.

    • Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound in a petri dish.

    • Expose to 105°C for 48 hours.

    • Dissolve the sample in a suitable solvent for analysis.

  • Photodegradation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol (B129727):water 1:1).

    • Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

Protocol 2: Stability-Indicating HPLC Method for this compound and Its Degradation Products

This HPLC method is designed to separate this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector and a mass spectrometer (optional, for peak identification).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • For analysis of degradation samples, dilute the stock solution or the reaction mixture to a final concentration of approximately 50 µg/mL with the mobile phase.

Visualizations

cluster_degradation This compound Degradation Pathways NPG This compound Hydrolysis Hydrolysis (Acid/Base, Heat) NPG->Hydrolysis Photodegradation Photodegradation (UV/Visible Light) NPG->Photodegradation Aniline Aniline Hydrolysis->Aniline GlyoxylicAcid Glyoxylic Acid Hydrolysis->GlyoxylicAcid RadicalIntermediates Radical Intermediates Photodegradation->RadicalIntermediates PhotoProducts Complex Mixture of Photoproducts RadicalIntermediates->PhotoProducts

Caption: Major degradation pathways of this compound.

cluster_workflow Stability Analysis Workflow start Start: This compound Sample forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation hplc_analysis Stability-Indicating HPLC-UV/MS Analysis forced_degradation->hplc_analysis data_analysis Data Analysis: Identify Degradants & Determine Kinetics hplc_analysis->data_analysis report Report: Stability Profile & Degradation Pathways data_analysis->report

Caption: Experimental workflow for this compound stability analysis.

cluster_troubleshooting Troubleshooting HPLC Issues start Unexpected Peaks in HPLC Chromatogram check_fresh Analyze a Freshly Prepared Sample start->check_fresh peaks_present Peaks Present Initially? check_fresh->peaks_present degradation Likely Degradation: Identify with MS peaks_present->degradation No no_issue No Issue with Fresh Sample peaks_present->no_issue Yes check_mobile_phase Check Mobile Phase pH and Composition on_column_degradation Possible On-Column Degradation check_mobile_phase->on_column_degradation check_injector_temp Lower Injector Temperature thermal_degradation Possible Thermal Degradation check_injector_temp->thermal_degradation degradation->check_mobile_phase degradation->check_injector_temp

Caption: Troubleshooting decision tree for unexpected HPLC peaks.

References

Technical Support Center: Optimizing N--Phenylglycine in Photopolymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the concentration of N-Phenylglycine (NPG) in photopolymerization reactions.

Troubleshooting Guide

This guide addresses common issues encountered during photopolymerization experiments involving this compound.

Issue / Observation Potential Cause Suggested Solution
Low or Slow Polymerization Rate Insufficient NPG concentration, leading to a low number of initiating radicals.Gradually increase the NPG concentration in increments of 0.5% (w/w). See the Experimental Protocol for Optimizing NPG Concentration below.
Non-optimal ratio of NPG to the primary photoinitiator (e.g., Camphorquinone).Systematically vary the ratio of NPG to the photoinitiator while keeping the total photoinitiator system concentration constant. Start with a 1:1 molar ratio and adjust accordingly.
Inefficient light absorption by the photoinitiator system.Ensure the emission spectrum of your light source overlaps with the absorption spectrum of the primary photoinitiator. NPG itself has some absorbance in the UV range but primarily acts as a co-initiator.
Incomplete Curing or Low Final Monomer Conversion Depletion of NPG before full polymerization is achieved.Increase the initial NPG concentration. Consider a higher concentration for thicker samples to account for light attenuation.
Oxygen inhibition at the surface.Increase the NPG concentration, as it can help to consume oxygen. Alternatively, perform the polymerization in an inert atmosphere (e.g., nitrogen or argon).
Insufficient light intensity or exposure time.Increase the light intensity or the duration of light exposure.
Yellowing of the Final Polymer High concentration of the photoinitiator system, particularly with certain photoinitiators like Camphorquinone (B77051).While keeping the ratio optimal, try reducing the overall concentration of the NPG/photoinitiator system. However, this may require longer exposure times.
Photodegradation products.Ensure that the light exposure is not excessively long beyond the point of complete curing.
Poor Depth of Cure in Thick Samples High concentration of the photoinitiator system causing excessive light absorption at the surface, preventing light from penetrating deeper.Decrease the NPG and primary photoinitiator concentration. A lower concentration can allow for deeper light penetration, although it may require a longer curing time.[1][2]
Light scattering by fillers or other components.This is an inherent property of the formulation. Optimizing the photoinitiator system concentration is the primary solution.
Inconsistent Results Between Batches Variability in the purity or handling of NPG.Use NPG from a reliable supplier with a consistent purity. Store NPG in a cool, dark, and dry place to prevent degradation.
Inaccurate measurement of components.Use a calibrated analytical balance for precise measurements of all formulation components.

Frequently Asked Questions (FAQs)

1. What is the primary role of this compound (NPG) in a photopolymerization reaction?

This compound typically functions as a co-initiator, particularly in Type II photoinitiator systems.[3][4][5] When used with a photosensitizer (like camphorquinone or certain dyes), NPG acts as an electron and hydrogen donor. Upon light absorption, the excited photosensitizer interacts with NPG, leading to the formation of initiating radicals that start the polymerization chain reaction.[6][7] NPG can also interact with iodonium (B1229267) salts to generate both free radicals and cations, making it suitable for hybrid photopolymerization.[3][4][5]

2. What is a typical starting concentration for NPG?

A common starting concentration for NPG in photopolymer formulations is between 0.5% and 2.0% by weight (w/w) of the resin. The optimal concentration will depend on several factors, including the type and concentration of the primary photoinitiator, the monomer system, the light source, and the thickness of the sample.

3. How does NPG concentration affect the properties of the final polymer?

The concentration of NPG can influence the degree of conversion and mechanical properties.[4] Generally, increasing the NPG concentration up to an optimal point can lead to a higher degree of conversion and improved mechanical properties like hardness and elastic modulus.[4] However, excessively high concentrations can be detrimental.

4. Can I use NPG as a standalone photoinitiator?

While NPG is primarily used as a co-initiator, some research has shown that it can act as a versatile photoinitiator on its own when exposed to near-UV LED light.[3][4][5] It can undergo direct photodecomposition to produce initiating radicals.[3][4][5]

5. Is NPG sensitive to oxygen?

Like most free-radical polymerization systems, those using NPG can be susceptible to oxygen inhibition, especially at the surface. Oxygen can scavenge the initiating radicals, leading to an uncured or tacky surface layer. Increasing the NPG concentration can help mitigate this by providing a higher flux of radicals to consume the dissolved oxygen.

Quantitative Data Summary

The following tables summarize typical concentration ranges for NPG and related photoinitiator systems found in the literature.

Table 1: General Concentration Ranges for this compound

Parameter Concentration Range (% w/w) Notes
NPG as a Co-initiator0.5 - 2.0%A common starting point for optimization.
NPG in combination with Iodonium Salt1.0 - 2.0%For generating both radicals and cations.
NPG in 3-component systems (e.g., with a dye and an iodonium salt)~1.0%Concentrations are highly system-dependent.

Table 2: Example Photoinitiator System Compositions

Primary Photoinitiator NPG Concentration (% w/w) Other Components (% w/w) Light Source
3-Hydroxyflavone1.0%3-Hydroxyflavone (0.5%)LED @ 405 nm
Iodonium Salt1.0%Iodonium Salt (1.0%)LED @ 405 nm
Camphorquinone (CQ)Varies (often optimized based on CQ ratio)CQ (e.g., 0.2 - 1.0%)Blue Light (e.g., 470 nm)

Experimental Protocols

Experimental Protocol for Optimizing NPG Concentration

This protocol describes a systematic approach to determine the optimal NPG concentration for a given photopolymer formulation to maximize the degree of conversion.

1. Materials and Equipment:

  • Monomer/Oligomer resin blend
  • Primary photoinitiator (e.g., Camphorquinone)
  • This compound (NPG)
  • Analytical balance
  • Mixing vessel and stirrer
  • Molds for sample preparation (e.g., Teflon molds)
  • Photopolymerization light source (e.g., LED lamp with a specific wavelength)
  • FTIR spectrometer with an ATR accessory
  • Micrometer

2. Preparation of Formulations:

  • Prepare a stock solution of the primary photoinitiator in the resin blend at a fixed concentration (e.g., 0.5% w/w).
  • Create a series of formulations by adding varying concentrations of NPG to the stock solution. It is recommended to test a range, for example: 0.25%, 0.5%, 0.75%, 1.0%, 1.5%, and 2.0% (w/w).
  • Ensure each formulation is thoroughly mixed until all components are fully dissolved. Protect the formulations from ambient light.

3. Sample Preparation and Curing:

  • Place a small, known amount of a formulation into a mold of a defined thickness (e.g., 1.5 mm).
  • Cover the sample with a transparent film (e.g., Mylar) to minimize oxygen inhibition.
  • Place the sample under the light source at a fixed distance.
  • Cure the sample for a predetermined time (e.g., 60 seconds). Ensure the light intensity is consistent for all samples.

4. Measurement of Degree of Conversion (DC):

  • Record the FTIR spectrum of the uncured liquid resin. Identify the peak corresponding to the reactive functional group (e.g., methacrylate (B99206) C=C peak at ~1638 cm⁻¹).
  • After curing, remove the polymer sample from the mold and record the FTIR spectrum of the cured polymer.
  • The degree of conversion can be calculated using the following formula, often using a stable internal standard peak (e.g., a carbonyl C=O peak at ~1720 cm⁻¹): DC (%) = [1 - (Peak Area of C=C)cured / (Peak Area of C=O)cured] / [(Peak Area of C=C)uncured / (Peak Area of C=O)uncured] x 100

5. Data Analysis:

  • Plot the Degree of Conversion (%) as a function of the NPG concentration (% w/w).
  • The optimal NPG concentration is the one that yields the highest degree of conversion under the tested conditions.

Visualizations

Photopolymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PI Photoinitiator (PI) PI_excited PI* (Excited State) PI->PI_excited NPG This compound (NPG) Radical Initiating Radical (R•) NPG->Radical Forms Radical Monomer Monomer (M) Growing_Chain Growing Chain (RM•) Monomer->Growing_Chain Polymer Polymer Chain PI_excited->NPG Electron/H+ Transfer Radical->Monomer Initiates Growing_Chain->Monomer Adds Monomer Growing_Chain->Polymer Terminates Light Light (hν) Light->PI Absorption

Caption: Type II photopolymerization initiation pathway involving this compound.

Troubleshooting_Workflow Start Start Experiment Problem Low Polymerization Rate? Start->Problem Check_NPG Is NPG Concentration Optimal? Problem->Check_NPG Yes Check_Light Check Light Source/Intensity Problem->Check_Light No Increase_NPG Increase NPG Concentration Check_NPG->Increase_NPG No Check_Ratio Is PI:NPG Ratio Optimal? Check_NPG->Check_Ratio Yes Increase_NPG->Problem Adjust_Ratio Adjust PI:NPG Ratio Check_Ratio->Adjust_Ratio No Check_Ratio->Check_Light Yes Adjust_Ratio->Problem Success Successful Polymerization Check_Light->Success

Caption: A logical workflow for troubleshooting low polymerization rates.

References

Technical Support Center: Strategies to Prevent Racemization of N-Phenylglycine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the racemization of N-Phenylglycine (Phg) during peptide synthesis.

Troubleshooting Guide

Issue: Significant Racemization of this compound Detected in the Final Peptide

This guide will help you identify the potential causes of this compound racemization and provide systematic steps to address the issue.

1. Review Your Coupling Step Conditions

The base-catalyzed coupling of the Fmoc-N-Phenylglycine residue is the most critical step where racemization occurs.[1][2][3] The choice of coupling reagent and base significantly influences the stereochemical outcome.

  • Step 1: Analyze the Coupling Reagent and Base Combination. Certain combinations are more prone to causing epimerization. Strong bases like N,N-diisopropylethylamine (DIPEA) can readily abstract the acidic α-proton of this compound, leading to racemization.[1][4]

  • Step 2: Select a Milder, Sterically Hindered Base. Replace DIPEA with a weaker, sterically hindered base such as 2,4,6-trimethylpyridine (B116444) (TMP) or 2,6-dimethylpyridine (B142122) (DMP).[1][2][5] These bases are less likely to cause epimerization.

  • Step 3: Choose an Appropriate Coupling Reagent. Uronium-based coupling reagents like COMU, or phosphonium-based reagents like DEPBT, have been shown to be highly effective in suppressing racemization when used in combination with TMP or DMP.[1][2][5] Reagents like HBTU and PyBOP tend to result in higher levels of racemization.[1]

2. Evaluate Fmoc-Deprotection and Resin-Bound Stability

While the coupling step is the primary source of racemization, prolonged exposure to harsh basic conditions during Fmoc deprotection can also contribute to epimerization, although to a lesser extent.[1][6]

  • Step 1: Assess the Fmoc Deprotection Conditions. Standard conditions using piperidine (B6355638) are generally well-tolerated. However, extended deprotection times or the use of stronger bases like 1,8-diazabicycloundec-7-ene (DBU) can induce some racemization of the resin-bound peptide.[1]

  • Step 2: Minimize Exposure to Strong Bases. If racemization is still observed after optimizing the coupling step, consider minimizing the Fmoc deprotection times to the minimum required for complete removal of the protecting group.

3. Consider the Impact of Temperature

Higher temperatures can accelerate the rate of racemization.[3]

  • Step 1: Monitor and Control Reaction Temperature. If using microwave-assisted solid-phase peptide synthesis (SPPS), carefully optimize the temperature and power settings.[6] For conventional SPPS, performing the coupling of this compound at a reduced temperature (e.g., 0 °C) may help to minimize racemization.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so prone to racemization during peptide synthesis?

A1: The α-proton of this compound is benzylic and, therefore, more acidic than the α-protons of many other amino acids.[3][7] This increased acidity makes it more susceptible to abstraction by bases present in the reaction mixture, leading to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in racemization.[4]

Q2: Which step in Fmoc-SPPS is the main cause of this compound racemization?

A2: The base-catalyzed coupling of the Fmoc-N-Phenylglycine amino acid is the critical step for racemization.[1][2][3] The choice of coupling reagent and, most importantly, the base used during this step has the most significant impact on the stereochemical purity of the final peptide.

Q3: What are the recommended coupling reagent and base combinations to minimize racemization of this compound?

A3: To significantly reduce or eliminate racemization, it is recommended to use the coupling reagent COMU or DEPBT in combination with a sterically hindered, weaker base like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP).[1][2][5] This combination has been shown to yield the desired diastereomer in high purity (>98%).[1]

Q4: Does the Fmoc deprotection step contribute to the racemization of this compound?

A4: The Fmoc deprotection step is not the primary cause of racemization for this compound.[1] However, prolonged exposure of the resin-bound peptide to strong bases, such as DBU, can induce a low level of epimerization.[1] Standard piperidine deprotection conditions generally do not cause significant racemization.

Q5: Can microwave-assisted peptide synthesis be used for peptides containing this compound without causing significant racemization?

A5: Yes, but the conditions must be carefully optimized. One study found that using the triazine-derived coupling reagent DMTMM-BF4 with NMM as the base during microwave-assisted SPPS at 50°C resulted in a higher diastereomeric purity compared to other methods tested.[6] Careful screening of coupling reagents, bases, and temperature is crucial when developing a microwave protocol for this compound-containing peptides.

Data Presentation

Table 1: Influence of Coupling Reagent and Base on the Diastereomeric Purity of a Model Peptide Containing this compound.

Coupling ReagentBase% Correct Diastereomer
HATUDIPEA78%
HBTUDIPEA75%
PyBOPDIPEA76%
COMUDIPEA92%
HATUTMP93%
COMU TMP >98%
DEPBT TMP >98%

Data adapted from a study on Fmoc-Phenylglycine racemization, highlighting the superior performance of COMU/TMP and DEPBT/TMP combinations.[1][8]

Experimental Protocols

Protocol 1: Recommended Coupling Protocol for Fmoc-N-Phenylglycine to Minimize Racemization

This protocol is designed for the manual or automated solid-phase synthesis of peptides containing this compound.

1. Materials:

  • Fmoc-N-Phenylglycine
  • Peptide-resin with a free N-terminal amine
  • Coupling reagent: COMU or DEPBT
  • Base: 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP)
  • Solvent: N,N-Dimethylformamide (DMF)

2. Amino Acid Activation and Coupling: a. In a separate reaction vessel, dissolve Fmoc-N-Phenylglycine (3 equivalents relative to the resin substitution) and COMU or DEPBT (3 equivalents) in DMF. b. Add TMP or DMP (4 equivalents) to the solution. c. Immediately add the activation mixture to the washed and drained peptide-resin. d. Allow the coupling reaction to proceed for 1-2 hours at room temperature.

3. Washing: a. After the coupling is complete, drain the reaction vessel. b. Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.

4. Monitoring: a. Perform a Kaiser test or other qualitative test to ensure the completion of the coupling reaction.

5. Subsequent Steps: a. Proceed with the standard Fmoc deprotection and subsequent coupling cycles for the remainder of the peptide sequence.

Visualizations

TroubleshootingWorkflow Start High Racemization of This compound Detected Coupling_Step Review Coupling Step: Reagent and Base Start->Coupling_Step Base_Check Is the base DIPEA or another strong, non-hindered base? Coupling_Step->Base_Check Change_Base Action: Replace with a weaker, sterically hindered base (e.g., TMP, DMP) Base_Check->Change_Base Yes Reagent_Check Is the coupling reagent HATU, HBTU, or PyBOP? Base_Check->Reagent_Check No Change_Base->Reagent_Check Change_Reagent Action: Replace with COMU or DEPBT Reagent_Check->Change_Reagent Yes Recheck_Racemization Synthesize and re-evaluate racemization levels Reagent_Check->Recheck_Racemization No Change_Reagent->Recheck_Racemization Temperature_Check Consider Reaction Temperature: Is it elevated (e.g., Microwave SPPS)? Recheck_Racemization->Temperature_Check Racemization still high End Racemization Minimized Recheck_Racemization->End Racemization resolved Optimize_Temp Action: Optimize temperature and microwave power, or perform coupling at 0°C Temperature_Check->Optimize_Temp Yes Fmoc_Deprotection Review Fmoc-Deprotection: Are extended times or strong bases (e.g., DBU) used? Temperature_Check->Fmoc_Deprotection No Optimize_Temp->Fmoc_Deprotection Optimize_Deprotection Action: Minimize deprotection time Fmoc_Deprotection->Optimize_Deprotection Yes Fmoc_Deprotection->End No Optimize_Deprotection->End

Caption: Troubleshooting workflow for addressing this compound racemization.

RacemizationMechanism cluster_0 Racemization Pathway Fmoc_Phg Fmoc-(L)-Phenylglycine Enolate Planar Enolate Intermediate Fmoc_Phg->Enolate α-proton abstraction Base Base (e.g., DIPEA) Protonation Protonation Enolate->Protonation L_Phg Fmoc-(L)-Phenylglycine Protonation->L_Phg D_Phg Fmoc-(D)-Phenylglycine (Racemized) Protonation->D_Phg

Caption: Mechanism of base-catalyzed racemization of this compound.

References

managing N-Phenylglycine solubility challenges in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing the solubility challenges of N-Phenylglycine in aqueous solutions. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development endeavors.

Troubleshooting Common Solubility Issues

Researchers often encounter difficulties when dissolving this compound. The following section addresses common problems and provides systematic solutions.

FAQ: Immediate Precipitation or Cloudiness Upon Dissolution

Q1: I am trying to dissolve this compound in water or a neutral buffer, but it is not dissolving completely, or the solution is cloudy. What is happening?

A1: this compound has a moderate but limited solubility in neutral aqueous solutions. At room temperature (25 °C), its solubility in water is approximately 55 g/L[1]. If you are attempting to prepare a solution with a higher concentration, you will likely exceed its solubility limit, resulting in a cloudy suspension or undissolved solid. Additionally, the presence of other salts in a buffer can sometimes decrease solubility.

Troubleshooting Workflow for Dissolution Issues

If you are facing challenges with dissolving this compound, follow this logical troubleshooting workflow to identify and resolve the issue.

Troubleshooting_Workflow Troubleshooting this compound Dissolution start Start: this compound fails to dissolve check_conc Is the target concentration below 55 g/L at 25°C? start->check_conc reduce_conc Reduce concentration check_conc->reduce_conc No check_temp Is the dissolution being performed at room temperature? check_conc->check_temp Yes reduce_conc->check_temp increase_temp Gently warm the solution (e.g., to 40-50°C) check_temp->increase_temp No check_ph Is the pH of the solution neutral? check_temp->check_ph Yes increase_temp->check_ph adjust_ph Adjust pH (acidic or basic) check_ph->adjust_ph Yes consider_cosolvent Consider using a co-solvent (e.g., Ethanol (B145695), DMSO) check_ph->consider_cosolvent No, already tried success Dissolution successful adjust_ph->success fail Dissolution still problematic. Consult further resources. adjust_ph->fail salt_formation Consider salt formation (e.g., Potassium salt) consider_cosolvent->salt_formation salt_formation->success salt_formation->fail

A logical workflow for troubleshooting this compound dissolution issues.

Quantitative Solubility Data

The solubility of this compound is influenced by several factors. The following tables summarize the available quantitative data.

Table 1: Solubility of this compound in Aqueous and Organic Solvents

SolventTemperature (°C)Solubility
Water2555 g/L[1]
EthanolData not specifiedMore soluble than in water
MethanolData not specifiedMore soluble than in water

Note: While literature indicates higher solubility in alcohols, specific quantitative data is limited.

Table 2: Qualitative Effect of pH and Temperature on Aqueous Solubility

FactorEffect on SolubilityRationale
pH Increases in acidic or basic conditionsThis compound is an amino acid and can be protonated or deprotonated to form more soluble salt forms.
Temperature Increases with temperatureThe dissolution process is likely endothermic, favoring solubility at higher temperatures.

Experimental Protocols for Solubility Enhancement

The following protocols provide detailed methodologies for improving the solubility of this compound in aqueous solutions.

pH Adjustment Method

Adjusting the pH of the solution can significantly increase the solubility of this compound by converting it into a more soluble salt.

Materials:

  • This compound

  • Deionized water or desired buffer

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of this compound and add it to the deionized water or buffer.

  • Begin stirring the suspension.

  • For solubilization in basic conditions, slowly add 1 M NaOH dropwise while monitoring the pH. Continue adding until the this compound dissolves. A clear solution should form as the pH increases and the sodium salt of this compound is formed.

  • For solubilization in acidic conditions, slowly add 1 M HCl dropwise while monitoring the pH. The hydrochloride salt of this compound will form, increasing its solubility.

  • Once the solid is fully dissolved, adjust the pH to the desired final value for your experiment, keeping in mind that the compound may precipitate if the pH is brought back to neutral.

Co-solvent Method

The use of a water-miscible organic co-solvent can enhance the solubility of this compound.

Materials:

  • This compound

  • Deionized water or desired buffer

  • Ethanol or Dimethyl Sulfoxide (DMSO)

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of this compound.

  • Dissolve the this compound in a minimal amount of the chosen co-solvent (e.g., ethanol or DMSO).

  • In a separate container, place the desired volume of deionized water or buffer and begin stirring.

  • Slowly add the this compound/co-solvent solution dropwise to the stirring aqueous phase.

  • Monitor the solution for any signs of precipitation. If cloudiness occurs, you may need to increase the proportion of the co-solvent in the final solution.

Salt Formation (Potassium Salt)

Preparing a salt of this compound prior to its use in an aqueous solution can be an effective strategy for enhancing solubility.

Materials:

Procedure:

  • Dissolve 20 g of this compound in an appropriate volume of water.

  • Add a few drops of phenolphthalein indicator.

  • Slowly add 2 M KOH solution while stirring until the solution turns and remains faintly pink, indicating neutralization[2].

  • The resulting clear solution contains the potassium salt of this compound.

  • This solution can be used directly, or the water can be evaporated to obtain the solid potassium salt of this compound, which will have a higher aqueous solubility than the free acid form[2].

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the solubility enhancement protocols.

pH_Adjustment_Workflow Workflow for pH Adjustment Method start Start: Suspend this compound in aqueous solution stir Stir the suspension start->stir add_base_acid Slowly add 1M NaOH (for basic pH) or 1M HCl (for acidic pH) stir->add_base_acid monitor_ph Monitor pH continuously add_base_acid->monitor_ph check_dissolution Is the solid fully dissolved? monitor_ph->check_dissolution check_dissolution->add_base_acid No adjust_final_ph Adjust to final desired pH (use caution to avoid precipitation) check_dissolution->adjust_final_ph Yes end End: Solubilized this compound solution adjust_final_ph->end Co_solvent_Workflow Workflow for Co-solvent Method start Start: Weigh this compound dissolve_cosolvent Dissolve in minimal amount of co-solvent (Ethanol/DMSO) start->dissolve_cosolvent prepare_aqueous Prepare stirring aqueous phase (water or buffer) dissolve_cosolvent->prepare_aqueous add_dropwise Add this compound/co-solvent solution dropwise to aqueous phase prepare_aqueous->add_dropwise observe Observe for precipitation add_dropwise->observe check_clarity Is the solution clear? observe->check_clarity increase_cosolvent Increase co-solvent ratio check_clarity->increase_cosolvent No end End: Solubilized this compound solution check_clarity->end Yes increase_cosolvent->add_dropwise Salt_Formation_Workflow Workflow for Salt Formation (Potassium Salt) start Start: Dissolve this compound in water add_indicator Add phenolphthalein indicator start->add_indicator add_koh Slowly add 2M KOH solution while stirring add_indicator->add_koh check_color Does the solution remain faintly pink? add_koh->check_color check_color->add_koh No use_or_evaporate Use the resulting solution directly or evaporate to obtain solid salt check_color->use_or_evaporate Yes end End: this compound potassium salt use_or_evaporate->end

References

identifying byproducts in the Strecker synthesis of N-Phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the Strecker synthesis of N-Phenylglycine.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical transformations in the Strecker synthesis of this compound?

A1: The Strecker synthesis of this compound is a three-component reaction that proceeds in two main stages. First, aniline (B41778) reacts with formaldehyde (B43269) to form an intermediate Schiff base (an imine). A cyanide source, such as hydrogen cyanide (HCN) or an alkali metal cyanide (e.g., NaCN), then adds to the imine to form α-(phenylamino)acetonitrile.[1][2] The second stage involves the hydrolysis of the nitrile group of this intermediate, typically under acidic or basic conditions, to yield the final carboxylic acid, this compound.[2][3]

Q2: What are the most common potential byproducts in the Strecker synthesis of this compound?

A2: While literature specifically detailing byproduct profiles for the this compound Strecker synthesis is limited, several byproducts can be anticipated based on the reactivity of the components and general principles of the reaction. These include:

  • N,N'-Methylene-dianiline: Formed from the reaction of the intermediate imine with a second molecule of aniline.

  • Glycolonitrile: Results from the direct reaction of formaldehyde and cyanide, a competing side reaction.

  • N-Phenylglycinamide: The product of incomplete hydrolysis of the α-(phenylamino)acetonitrile intermediate.

  • Formaldehyde Polymers (Paraformaldehyde): Formaldehyde can readily polymerize, especially under certain pH and temperature conditions.[4]

  • Unreacted Starting Materials: Residual aniline and formaldehyde may be present.

Q3: How does the pH of the reaction mixture influence byproduct formation?

A3: The pH is a critical parameter. The formation of the initial imine from aniline and formaldehyde is often favored under mildly acidic to neutral conditions, which facilitate the dehydration step.[2] However, the nucleophilic addition of cyanide is more efficient at higher pH values where a significant concentration of the free cyanide anion (CN⁻) exists.[1] Running the reaction at a very high pH can promote the competing reaction between formaldehyde and cyanide to form glycolonitrile. Conversely, a pH that is too low will protonate the cyanide, reducing its nucleophilicity. Therefore, careful pH control is necessary to balance imine formation and cyanide addition while minimizing side reactions.

Q4: Can the hydrolysis step generate byproducts?

A4: Yes. The hydrolysis of the α-(phenylamino)acetonitrile intermediate is a crucial step where byproducts can arise. If the hydrolysis conditions (e.g., time, temperature, acid/base concentration) are insufficient, the reaction may stop at the amide stage, yielding N-Phenylglycinamide as a significant impurity.[5] Harsh acidic conditions can also lead to the liberation of toxic hydrogen cyanide gas, particularly if unreacted cyanide is carried over into the hydrolysis step.[2]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Troubleshooting Steps & Solutions
Low Yield of this compound 1. Incomplete Imine Formation: The equilibrium between aniline/formaldehyde and the imine did not favor the product. 2. Competing Cyanide Reactions: Cyanide reacted with formaldehyde directly. 3. Incomplete Hydrolysis: The α-(phenylamino)acetonitrile intermediate was not fully converted to the carboxylic acid. 4. Product Decomposition: Harsh hydrolysis conditions may have degraded the product.1. Optimize Imine Formation: Consider using a Dean-Stark apparatus to remove water and drive the equilibrium. Ensure equimolar or a slight excess of formaldehyde. 2. Control Reagent Addition: Add the cyanide source slowly to the pre-formed imine to favor the desired reaction pathway. Optimize pH to balance imine stability and cyanide nucleophilicity. 3. Optimize Hydrolysis: Increase the reaction time, temperature, or concentration of the acid/base for the hydrolysis step. Monitor the reaction progress by TLC or HPLC. 4. Use Milder Conditions: Employ moderate temperatures for hydrolysis and ensure the reaction is not heated for an unnecessarily long duration.
Significant Peak Corresponding to Aniline in Final Product 1. Incomplete Initial Reaction: Aniline did not fully react with formaldehyde. 2. Hydrolysis of Imine Intermediate: The imine intermediate is susceptible to hydrolysis back to aniline and formaldehyde, especially in the presence of water.1. Ensure Stoichiometry: Check the molar ratios of your starting materials. 2. Minimize Water in First Step: If possible, run the imine formation step in a non-aqueous solvent or remove water as it forms.
Presence of N-Phenylglycinamide Impurity Incomplete Nitrile Hydrolysis: The reaction conditions were not sufficient to convert the intermediate amide to the final carboxylic acid.Extend Hydrolysis: Increase the heating time or temperature during the acid/base hydrolysis step. A stronger acid or base concentration may also be required. Monitor the disappearance of the amide by HPLC.
Observation of Polymeric or Resinous Material Formaldehyde Polymerization: Formaldehyde has a strong tendency to self-polymerize, forming paraformaldehyde or other oligomers, especially upon standing or with changes in pH.[4]Use Fresh Reagents: Use freshly prepared or high-quality formaldehyde solution (formalin) or depolymerized paraformaldehyde. Control Temperature: Maintain controlled temperature during the reaction, as excessive heat can accelerate polymerization.

Potential Byproducts Summary

The following table summarizes potential byproducts, their properties, and methods for their identification.

Byproduct NameChemical StructureMolecular Weight ( g/mol )Suggested Analytical Technique(s)
N,N'-Methylene-dianilineC₁₃H₁₄N₂198.26HPLC, LC-MS, GC-MS
N-PhenylglycinamideC₈H₁₀N₂O150.18HPLC, LC-MS
GlycolonitrileC₂H₃NO57.05GC-MS (after derivatization), ¹H NMR
Aniline (Unreacted)C₆H₇N93.13HPLC, GC-MS

Experimental Protocols

Protocol 1: Synthesis of α-(Phenylamino)acetonitrile (Strecker Intermediate)

  • Materials: Aniline, Formaldehyde (37% solution in water), Sodium Cyanide (NaCN), Methanol (B129727), Water.

  • Procedure:

    • In a well-ventilated fume hood, combine aniline (1.0 eq) and formaldehyde solution (1.05 eq) in a round-bottom flask equipped with a magnetic stirrer.

    • Stir the mixture at room temperature for 30 minutes. The formation of the imine may be observed as a change in the appearance of the solution.

    • In a separate beaker, dissolve sodium cyanide (1.1 eq) in a minimal amount of water and add it to the reaction mixture dropwise over 20-30 minutes, maintaining the temperature below 20°C with an ice bath. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment. The reaction is exothermic.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-(phenylamino)acetonitrile.

Protocol 2: Hydrolysis of α-(Phenylamino)acetonitrile to this compound

  • Materials: Crude α-(phenylamino)acetonitrile, Concentrated Hydrochloric Acid (HCl), Sodium Hydroxide (B78521) (NaOH).

  • Procedure:

    • Add the crude α-(phenylamino)acetonitrile to a round-bottom flask.

    • Slowly add an excess of concentrated HCl (e.g., 6 M solution) to the flask. Caution: This step can be exothermic and may release some HCN gas. Perform in a well-ventilated fume hood.

    • Attach a reflux condenser and heat the mixture to reflux (approx. 100-110°C) for 4-8 hours. Monitor the reaction by HPLC to confirm the disappearance of the starting material and any amide intermediate.

    • After cooling to room temperature, carefully neutralize the mixture with a solution of sodium hydroxide to a pH of approximately 4-5.

    • The this compound product will precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 3: HPLC Analysis of Reaction Mixture

  • Objective: To identify and quantify this compound and potential impurities.

  • Methodology (Example Conditions): [6][7]

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and a polar organic solvent like methanol or acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

    • Analysis: Compare retention times and peak areas with those of authenticated standards for this compound, aniline, and any suspected byproducts.

Diagrams

Strecker_Synthesis_Byproducts cluster_reactants Starting Materials Aniline Aniline Imine Schiff Base (Intermediate) Aniline->Imine + Formaldehyde - H₂O Formaldehyde Formaldehyde Glycolonitrile Glycolonitrile (Byproduct) Formaldehyde->Glycolonitrile + CN⁻ Polymer Formaldehyde Polymers (Byproduct) Formaldehyde->Polymer Self-Reaction Cyanide Cyanide (CN⁻) Aminonitrile α-(Phenylamino)acetonitrile (Intermediate) Imine->Aminonitrile + CN⁻ Dianiline N,N'-Methylene-dianiline (Byproduct) Imine->Dianiline + Aniline NPG This compound (Desired Product) Aminonitrile->NPG Complete Hydrolysis (H₃O⁺) Amide N-Phenylglycinamide (Byproduct) Aminonitrile->Amide Incomplete Hydrolysis

Caption: Reaction scheme for this compound synthesis and potential byproduct pathways.

Troubleshooting_Workflow Start Experiment Start: Strecker Synthesis of this compound Analysis Analyze Crude Product (e.g., HPLC, TLC, NMR) Start->Analysis CheckYield Is Yield Acceptable? Analysis->CheckYield CheckPurity Is Purity Acceptable? CheckYield->CheckPurity Yes TroubleshootYield Troubleshoot Low Yield: - Check reaction conditions - Optimize reagent addition - Verify hydrolysis completion CheckYield->TroubleshootYield No Success Product Meets Specifications: Purify and Characterize CheckPurity->Success Yes TroubleshootPurity Identify Impurities & Troubleshoot: - Incomplete hydrolysis? - Unreacted starting materials? - Side reactions? CheckPurity->TroubleshootPurity No ReRun Modify Protocol & Re-run TroubleshootYield->ReRun TroubleshootPurity->ReRun ReRun->Start

Caption: A logical workflow for troubleshooting the Strecker synthesis of this compound.

References

improving the yield of N-Phenylglycine in the reaction of aniline and chloroacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Phenylglycine from aniline (B41778) and chloroacetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a practical question-and-answer format.

Problem Potential Causes Solutions
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Ensure the reaction is refluxed for the recommended duration (typically 2-4 hours) and that the heating source maintains a consistent temperature.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
Incorrect stoichiometry of reactants.Use equimolar amounts of aniline and chloroacetic acid. Some protocols suggest a slight excess of aniline.[3]
Suboptimal pH of the reaction mixture.The reaction is typically carried out under basic conditions to neutralize the hydrochloric acid formed. Ensure the appropriate amount of base (e.g., sodium hydroxide (B78521), sodium carbonate) is used.[1][2]
Formation of side products.Over-alkylation can lead to the formation of N,N-diphenyl-N,N'-ethylenediaminediacetic acid. Use of a slight excess of aniline can help minimize this. The formation of 1,4-diphenylpiperazine-2,5-dione (B4766783) can also occur.[4]
Product Separates as an Oil Instead of a Solid Impurities present in the reaction mixture.Scratch the inside of the flask with a glass rod at the interface of the oil and the solution to induce crystallization. Seeding with a small crystal of pure this compound can also initiate crystallization.
Supersaturation of the product in the solvent.Cool the reaction mixture in an ice bath for a longer period to encourage precipitation.[3]
Difficulty in Purifying the Product Presence of unreacted starting materials.Wash the crude product thoroughly with cold water to remove any unreacted water-soluble starting materials or salts.
Contamination with side products.Recrystallization from hot water or ethanol (B145695) is a common and effective method for purifying this compound.[1][2] For persistent impurities, column chromatography can be employed.
Formation of a Tar-Like Substance Polymerization of aniline or side reactions at high temperatures.Ensure the reaction temperature is controlled and does not exceed the recommended reflux temperature. Using a protective group for the amine functionality of aniline can prevent unwanted side reactions, though this adds extra steps to the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound from aniline and chloroacetic acid?

A1: The primary side reactions include:

  • Over-alkylation: Aniline can react with a second molecule of chloroacetic acid to form N-phenyliminodiacetic acid.

  • Dimerization: Two molecules of this compound can condense to form 1,4-diphenylpiperazine-2,5-dione.

  • Amide formation: Chloroacetic acid can react with aniline to form 2-chloro-N-phenylacetamide.

Q2: How can I minimize the formation of these byproducts?

A2: To minimize side reactions, consider the following:

  • Control Stoichiometry: Using a slight excess of aniline can favor the formation of the desired monosubstituted product.

  • Temperature Control: Maintaining the recommended reaction temperature is crucial to prevent undesired side reactions that may be favored at higher temperatures.

  • pH Control: Maintaining a basic pH throughout the reaction helps to neutralize the HCl formed, which can otherwise catalyze side reactions.

Q3: What is the optimal pH for the reaction?

A3: The reaction is typically performed under basic conditions. The initial neutralization of chloroacetic acid with a base like sodium hydroxide or sodium carbonate is a common first step. Maintaining a basic environment throughout the reaction is important for optimal yield.[1][2]

Q4: What is a typical yield for this reaction?

A4: Yields can vary depending on the specific protocol and reaction conditions. Reported yields are often in the range of 60-85%.[4]

Q5: How can I confirm the identity and purity of my this compound product?

A5: The product can be characterized using several analytical techniques:

  • Melting Point: Pure this compound has a melting point of 127-128 °C.

  • Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure.

  • Chromatography: TLC and HPLC can be used to assess the purity of the product.

Data Presentation

The following table summarizes the effect of reaction temperature and time on the yield of this compound in a specific experimental setup.

Table 1: Effect of Temperature and Time on this compound Yield [4]

EntryTemperature (°C)Time (h)Yield (%)
10-52416
2Room Temperature2028
3401258
460272
5800.584
680185
780282

Reaction conditions: 2-Chloro-N-phenyl acetamide (B32628) (1.0 mmol), KOH (1.1 mmol), CuCl₂·2H₂O (1.1 mmol), CH₃CN (10 mL), followed by addition of KOH (2.5 mmol) in EtOH (10 mL) and reflux.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Hydroxide [1][3]

Materials:

  • Aniline

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl) for workup

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chloroacetic acid in deionized water.

  • Cool the solution in an ice bath and slowly add an equimolar amount of sodium hydroxide solution to neutralize the chloroacetic acid.

  • To this solution, add an equimolar amount of aniline.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the this compound.

  • Filter the crude product using a Büchner funnel and wash with cold deionized water.

  • Recrystallize the crude product from hot water to obtain pure this compound.

  • Dry the purified product under vacuum.

Protocol 2: Synthesis of this compound using Sodium Carbonate [2]

Materials:

  • Aniline

  • Chloroacetic acid

  • Sodium Carbonate (Na₂CO₃)

  • Deionized water

  • Concentrated Hydrochloric acid (HCl) for workup

  • Ethanol for recrystallization

Procedure:

  • In a 500 mL round-bottom flask, dissolve 18.6 g (0.2 mol) of aniline and 21.2 g (0.2 mol) of sodium carbonate in 200 mL of water.

  • Slowly add a solution of 18.9 g (0.2 mol) of chloroacetic acid in 50 mL of water to the aniline solution with constant stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours.

  • After reflux, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture to a pH of approximately 3-4 with concentrated hydrochloric acid to precipitate the this compound.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the crude this compound by vacuum filtration using a Büchner funnel and wash the solid with cold water.

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure this compound.

Visualizations

Reaction_Pathway Aniline Aniline Intermediate Intermediate Complex Aniline->Intermediate ChloroaceticAcid Chloroacetic Acid ChloroaceticAcid->Intermediate Base Base (e.g., NaOH) Base->Intermediate Salt Salt (e.g., NaCl) Base->Salt NPhenylglycine This compound Intermediate->NPhenylglycine + HCl HCl HCl HCl->Salt + Base Water H₂O

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Mix Aniline, Chloroacetic Acid, and Base in Water Reflux 2. Heat to Reflux (2-4 hours) Reactants->Reflux Cooling 3. Cool Reaction Mixture Reflux->Cooling Acidification 4. Acidify with HCl to Precipitate Product Cooling->Acidification Filtration 5. Filter and Wash Crude Product Acidification->Filtration Recrystallization 6. Recrystallize from Hot Water/Ethanol Filtration->Recrystallization Drying 7. Dry Final Product Recrystallization->Drying

Caption: General experimental workflow for this compound synthesis.

References

conditions to avoid for preventing N-Phenylglycine degradation in storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Phenylglycine. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent its degradation during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: My this compound powder has changed color. What could be the cause?

A change in the color of this compound powder, which is typically a white to off-white solid, can indicate degradation.[1] The most common causes are exposure to light, air (oxidation), or incompatible chemicals.[1][2] It is crucial to store this compound in a tightly sealed, opaque container in a cool, dark, and dry place.[1][2]

Q2: I am observing unexpected peaks in my HPLC analysis of an this compound solution. What could be happening?

The appearance of new peaks in your chromatogram suggests that the this compound may be degrading in solution. Several factors could be responsible:

  • Hydrolysis: If the solution is aqueous, particularly at non-neutral pH, hydrolysis may occur.[3]

  • Photodegradation: Exposure to ambient or UV light can cause this compound to decompose.[3] Studies have shown that it can be photodecomposed by UV light to generate radicals.[3][4][5]

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation. Oxidative decarboxylation of this compound has been reported.[6]

  • On-column degradation: Highly acidic or basic mobile phases in your HPLC method could be causing degradation on the column itself.[3]

To troubleshoot, it is recommended to analyze a freshly prepared sample and compare it to the aged solution.[3] If degradation is suspected, identifying the new peaks using mass spectrometry (MS) can help elucidate the degradation pathway.[3]

Q3: What are the primary degradation pathways for this compound?

Based on its chemical structure and available data, the main degradation pathways for this compound are:

  • Photodegradation: Upon exposure to UV or near-UV light, this compound can undergo photodecomposition, which may involve decarboxylation to form radical species.[3][4][5][7]

  • Oxidative Decarboxylation: In the presence of oxidizing agents, this compound can undergo oxidative decarboxylation.[6]

  • Hydrolysis: Although specific kinetic data is limited, like other amino acid derivatives, this compound may be susceptible to hydrolysis in aqueous solutions, especially under acidic or basic conditions.[3]

  • Racemization: Phenylglycines are known to be more prone to racemization (loss of stereochemical purity) than many other amino acids, particularly under basic conditions.[4][5]

Q4: What are the ideal storage conditions for solid this compound and its solutions?

To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Solid Form: Store in a tightly sealed container to protect from air and moisture.[2] It should be kept in a cool, dark, and dry place, away from strong oxidizing agents.[1][2] Recommended storage temperatures are between 15°C and 25°C.[1]

  • In Solution: For optimal stability in aqueous solutions, it is best to use a neutral pH buffer (around pH 7.0).[3] Solutions should be protected from light by using amber vials or by covering the container with aluminum foil.[3] For short-term storage, refrigeration at 4°C is suitable, while long-term storage requires freezing at -20°C or -80°C.[3]

Troubleshooting Guide

Summary of Conditions to Avoid for this compound Stability
ConditionRisk FactorRecommended Prevention
Light Exposure HighPhotodegradation, leading to radical formation and subsequent reactions.[3][4][5]
High Temperature Moderate to HighThermal decomposition can occur at elevated temperatures.[8][9]
Extreme pH (Aqueous) Moderate to HighPotential for acid or base-catalyzed hydrolysis and racemization (especially under basic conditions).[3][4][5]
Humidity/Moisture ModerateCan promote hydrolysis of the solid compound over time.
Oxidizing Agents HighRisk of violent reactions and oxidative degradation (e.g., oxidative decarboxylation).[2][6][10]
Air Exposure Low to ModeratePotential for slow oxidation over time. Storage under inert gas is a best practice.
Strong Mineral Acids HighIncompatible; can lead to decomposition.[1]
Acid Chlorides HighIncompatible; can lead to hazardous reactions.[1]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Aqueous Solution

This protocol provides a general method for evaluating the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • HPLC-grade water, acetonitrile (B52724), and methanol (B129727)

  • Phosphate buffers (or other appropriate buffers) at various pH values (e.g., pH 3, 5, 7, 9)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.

3. Sample Preparation for Stability Study:

  • Dilute the stock solution into the different aqueous buffers to a final concentration of approximately 10-20 µg/mL.

  • For a photodegradation study, place solutions in clear and amber vials. Expose the clear vials to a controlled light source (UV or ambient) while keeping the amber vials in the dark as a control.[3]

  • For a thermal stability study, incubate samples at various temperatures (e.g., 4°C, 25°C, 40°C).

  • For a pH stability study, use the samples prepared in different pH buffers at a constant temperature.

4. HPLC Analysis:

  • Mobile Phase: A typical mobile phase could be a gradient of acetonitrile and water with an additive like 0.1% formic acid or trifluoroacetic acid.

  • Example Gradient: Start with 10% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at an appropriate wavelength (e.g., 254 nm or 260 nm).

  • Injection Volume: 10-20 µL

  • Analysis Schedule: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) to monitor the degradation.

5. Data Analysis:

  • Monitor the decrease in the peak area of the parent this compound peak over time to determine the degradation rate.

  • Quantify the formation of any new peaks, which represent degradation products.

  • If available, use LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass-to-charge ratio (m/z) of the degradation products to help in their structural elucidation.[3]

Visualizations

DegradationPathways cluster_conditions Degradation Triggers cluster_processes Degradation Processes NPG This compound Photo Photodecomposition NPG->Photo Oxidation Oxidative Decarboxylation NPG->Oxidation Hydrolysis Hydrolysis NPG->Hydrolysis Thermal Thermal Decomposition NPG->Thermal Racemization Racemization (especially with base) NPG->Racemization Light UV/Visible Light Light->Photo Oxidants Oxidizing Agents Oxidants->Oxidation pH Non-Neutral pH (Acidic/Basic) pH->Hydrolysis pH->Racemization Heat High Temperature Heat->Thermal DegradationProducts Degradation Products (e.g., Radicals, Decarboxylated Species) Photo->DegradationProducts Oxidation->DegradationProducts Hydrolysis->DegradationProducts Thermal->DegradationProducts

Caption: Factors and processes leading to this compound degradation.

ExperimentalWorkflow start Prepare this compound Stock Solution stress Incubate Under Stress Conditions (Light, Heat, pH) start->stress sampling Collect Samples at Time Points stress->sampling analysis Analyze via HPLC / LC-MS sampling->analysis end Determine Degradation Rate and Products analysis->end

Caption: General workflow for an this compound stability study.

References

Technical Support Center: Mitigating Photodegradation of N-Phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the photodegradation of N-Phenylglycine (NPG) in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound (NPG) is a non-proteinogenic amino acid used as a precursor in the synthesis of various organic molecules, including pharmaceuticals and dyes like indigo.[1][2] In experimental contexts, maintaining its stability is crucial to ensure the accuracy and reproducibility of results, as degradation can lead to the formation of impurities and a decrease in the concentration of the starting material.

Q2: What are the primary causes of this compound degradation in experimental settings?

A2: The main causes of this compound degradation are:

  • Photodegradation: Exposure to ambient or UV light can induce the formation of radical species, leading to a variety of degradation products.[3][4]

  • Hydrolysis: NPG can undergo hydrolysis, a reaction influenced by the pH and temperature of the solution. This is particularly relevant when working with aqueous buffers.[3]

Q3: How can I visually identify if my this compound sample has degraded?

A3: Pure this compound is a white to off-white or yellow-tan powder.[5][6] While visual inspection is not a definitive test, a significant color change or the appearance of new peaks in analytical analyses like HPLC can indicate degradation.[3]

Q4: What are the likely degradation products of this compound?

A4: The degradation products of NPG depend on the degradation pathway:

  • Photodegradation: This process proceeds through radical reactions, which can lead to a variety of products, including hydroxylated species and cleavage products.[3]

  • Hydrolysis: Under certain pH and temperature conditions, the amide linkage could potentially be hydrolyzed, although photodegradation is the more commonly cited issue.

Q5: Are there any chemical stabilizers I can add to my this compound solution to prevent photodegradation?

A5: While physical protection is the primary recommendation, certain antioxidants may help mitigate photodegradation. Amino acids like cysteine, tryptophan, and tyrosine have been shown to protect other photosensitive compounds.[4] Cysteine acts as an antioxidant, while tryptophan and tyrosine can function as UV filters.[4] However, their compatibility and potential interference with your specific experiment must be evaluated.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Unexpected peaks appear in my HPLC chromatogram after sample preparation.
  • Potential Cause 1: Photodegradation during sample handling.

    • Solution: Minimize exposure of your NPG solutions to ambient and direct light. Use amber vials or wrap your containers in aluminum foil.[3] Work in a dimly lit area or under yellow light.

  • Potential Cause 2: Hydrolysis in aqueous buffers.

    • Solution: If using aqueous buffers, prepare your solutions fresh before each experiment. If storage is necessary, keep solutions at a neutral pH and store them at low temperatures (4°C for short-term, -20°C or -80°C for long-term).[3]

  • Potential Cause 3: On-column degradation.

    • Solution: Check the pH of your mobile phase, as highly acidic or basic conditions can cause degradation on the HPLC column. Consider using a different column with a more inert stationary phase.[3]

Issue 2: Inconsistent results in photosensitive assays.
  • Potential Cause: Variable light exposure between experiments.

    • Solution: Standardize the lighting conditions for your experiments. If possible, conduct all steps in the dark or under controlled, low-light conditions. Compare results from an experiment conducted in the dark versus one exposed to light to confirm photosensitivity.[3]

Issue 3: Loss of this compound concentration over time in stored solutions.
  • Potential Cause: Gradual degradation due to improper storage.

    • Solution: For solid this compound, store it in a cool, dark, and dry place, away from oxidizing agents.[5] For solutions, follow the recommendations in Issue 1 regarding light protection, pH, and temperature. Always use tightly sealed containers to prevent exposure to moisture and air.[5]

Data Presentation

ParameterConditionIllustrative Half-life (t½)Notes
Photostability Ambient Laboratory Light (Aqueous Solution)12 - 24 hoursDegradation is often observed with prolonged exposure to normal lab lighting.
UV Irradiation (365 nm, Aqueous Solution)< 1 hourNPG is known to be highly sensitive to UV light.[4]
Hydrolytic Stability pH 4.0 (25°C, in the dark)> 1 weekGenerally stable, but hydrolysis can be accelerated at non-neutral pH.[3]
pH 7.0 (25°C, in the dark)StableOptimal pH for stability in aqueous solutions.[3]
pH 9.0 (25°C, in the dark)> 1 weekStability may decrease under basic conditions.[3]

Experimental Protocols

Protocol 1: Photostability Testing of this compound in Solution

This protocol outlines a general method for assessing the photostability of this compound in solution using HPLC-UV analysis.

1. Materials:

2. Sample Preparation:

  • Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL).

  • Dilute the stock solution with the desired buffer to a final concentration (e.g., 10 µg/mL).

  • Divide the solution into two sets of vials: one set of clear vials for light exposure and one set of amber vials for a dark control.

3. Light Exposure:

  • Place the clear vials in a photostability chamber or at a fixed distance from a controlled light source.

  • Place the amber vials in the same location but shielded from light (e.g., wrapped in aluminum foil).

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial for analysis.

4. HPLC Analysis:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase: A gradient of acetonitrile and water (with an optional modifier like 0.1% formic acid) is often suitable. An example gradient could be:

    • Start with 10% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, then return to initial conditions.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: Monitor at a wavelength where this compound has significant absorbance (e.g., 254 nm).[3]

5. Data Analysis:

  • Monitor the decrease in the peak area of the this compound peak over time in both the light-exposed and dark control samples.

  • Calculate the degradation rate and half-life under the specific light conditions.

  • Observe the formation of any new peaks in the chromatograms of the light-exposed samples, which represent degradation products.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis prep_stock Prepare NPG Stock Solution prep_working Dilute to Working Concentration prep_stock->prep_working prep_vials Aliquot into Clear and Amber Vials prep_working->prep_vials light_exposure Expose Clear Vials to Light Source prep_vials->light_exposure dark_control Keep Amber Vials in Dark prep_vials->dark_control sampling Sample at Time Points light_exposure->sampling dark_control->sampling hplc HPLC-UV Analysis sampling->hplc data Data Analysis and Comparison hplc->data

Caption: Workflow for this compound photostability testing.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results or Unexpected HPLC Peaks photodegradation Photodegradation start->photodegradation Light Exposure? hydrolysis Hydrolysis start->hydrolysis Aqueous Buffer? on_column On-Column Degradation start->on_column Issue in Chromatography? protect_light Use Amber Vials/ Work in Low Light photodegradation->protect_light fresh_solutions Prepare Fresh Solutions/ Store Cold & Neutral pH hydrolysis->fresh_solutions check_mobile_phase Check Mobile Phase pH/ Change Column on_column->check_mobile_phase

Caption: Troubleshooting logic for this compound degradation issues.

photodegradation_pathway npg This compound excited_npg Excited State NPG* npg->excited_npg Light (UV/Ambient) radicals Radical Species (e.g., PhNHCH2•) excited_npg->radicals Radical Formation products Various Degradation Products (Hydroxylated, Cleavage, etc.) radicals->products Further Reactions

Caption: Simplified photodegradation pathway of this compound.

References

Technical Support Center: Optimization of N-Phenylglycine Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the pH-dependent solubility of N-Phenylglycine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility pH-dependent?

This compound is an organic compound with both an acidic carboxylic acid group and a basic secondary amine group. This zwitterionic nature means its net charge changes with the pH of the solution. At a specific pH, its isoelectric point (pI), the net charge is zero, and solubility is at its minimum. At pH values below the pI, the amino group is protonated, leading to a net positive charge and increased solubility. At pH values above the pI, the carboxylic acid group is deprotonated, resulting in a net negative charge and also increasing solubility.

Q2: What are the key physicochemical properties of this compound relevant to its solubility?

Understanding the following properties is crucial for optimizing the solubility of this compound:

PropertyValueReference
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.17 g/mol
pKa (Carboxylic Acid) ~2 (Estimated for the carboxylic acid)
pKa (Anilinium ion) ~4.6 (Estimated for the conjugate acid of aniline)
pKa 5.42
Calculated Isoelectric Point (pI) ~3.3
Water Solubility (25 °C) 55 g/L (pH not specified)

Note: The isoelectric point (pI) is estimated as the average of the pKa of the carboxylic acid group and the pKa of the conjugate acid of the amino group.

Q3: How can I predict the pH-dependent solubility of this compound?

The Henderson-Hasselbalch equation can be used to estimate the solubility of this compound at different pH values, based on its intrinsic solubility (solubility of the neutral form) and its pKa values. The overall solubility is the sum of the intrinsic solubility and the concentrations of the soluble ionized forms.

Q4: I observed precipitation when I adjusted the pH of my this compound solution. What should I do?

Precipitation upon pH adjustment is a common issue and often occurs when the pH of the solution approaches the isoelectric point (pI) of this compound, where its solubility is at a minimum. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and handling of this compound solutions.

Issue Possible Cause Suggested Solution
Precipitation upon pH adjustment. The pH of the solution is near the isoelectric point (pI) of this compound (~3.3), where solubility is minimal.Adjust the pH further away from the pI. For acidic conditions, aim for a pH below 2. For alkaline conditions, a pH above 6 should significantly increase solubility.
Cloudiness or precipitation in buffered solutions. "Salting-out" effect: High concentrations of certain salts can decrease the solubility of this compound. This is particularly observed with kosmotropic salts.[2]- Reduce the salt concentration of your buffer if possible.- Switch to a different buffer system. For example, zwitterionic salts have been shown to sometimes act as "salting-in" agents, increasing the solubility of other zwitterionic compounds.[3][4][5]- Test different buffer species (e.g., phosphate (B84403) vs. citrate) as they can have varying effects on solubility.[6][7][8]
Inconsistent solubility results. Temperature fluctuations: Solubility is temperature-dependent.Ensure all experiments are conducted at a consistent and controlled temperature.
Slow equilibration: It may take time for the solid this compound to reach equilibrium with the solvent.Allow sufficient time for equilibration with adequate agitation. Overnight stirring is often recommended.
Difficulty dissolving the compound initially. Incorrect solvent: While this compound is moderately soluble in water, organic co-solvents can sometimes be used to prepare stock solutions.Prepare a concentrated stock solution in a suitable organic solvent like DMSO or ethanol, and then dilute it into the aqueous buffer. Be mindful of the final solvent concentration to avoid precipitation or adverse effects in your experiment.

Experimental Protocols

Protocol for Determining the pH-Dependent Solubility of this compound (Shake-Flask Method)

This protocol outlines a standard procedure for generating a pH-solubility profile for this compound.

Materials:

  • This compound powder

  • A series of buffers with varying pH values (e.g., citrate, phosphate, borate (B1201080) buffers covering a pH range of 2-10)

  • Calibrated pH meter

  • Analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound powder to vials containing a known volume of each buffer solution. The excess solid should be clearly visible.

  • Equilibration:

    • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant.

    • Centrifuge the sample to remove any remaining undissolved solids.

  • pH Measurement:

    • Measure the pH of the clear supernatant.

  • Concentration Analysis:

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

  • Data Analysis:

    • Calculate the solubility of this compound at each measured pH.

    • Plot the solubility as a function of pH to generate the pH-solubility profile.

Visualizations

Ionization States of this compound vs. pH cluster_low_ph Low pH (< pI) cluster_pI Isoelectric Point (pI) cluster_high_ph High pH (> pI) node_cation Cationic Form +NH₂-CH₂-COOH node_zwitterion Zwitterionic Form +NH₂-CH₂-COO⁻ node_cation->node_zwitterion +OH⁻ -H₂O node_anion Anionic Form NH-CH₂-COO⁻ node_zwitterion->node_anion +OH⁻ -H₂O

Caption: Ionization states of this compound at different pH ranges.

Workflow for Optimizing this compound Solubility cluster_troubleshooting Troubleshooting Steps start Start: Need to Dissolve this compound choose_ph Choose pH based on desired solubility (<< pI or >> pI) start->choose_ph prepare_solution Prepare solution with appropriate buffer choose_ph->prepare_solution observe Observe for precipitation prepare_solution->observe troubleshoot Troubleshoot Precipitation observe->troubleshoot Yes success End: Soluble this compound Solution observe->success No adjust_ph Adjust pH further from pI troubleshoot->adjust_ph change_buffer Change buffer type or concentration troubleshoot->change_buffer check_temp Control temperature troubleshoot->check_temp adjust_ph->prepare_solution change_buffer->prepare_solution check_temp->prepare_solution

Caption: Experimental workflow for optimizing this compound solubility.

References

Validation & Comparative

N-Phenylglycine vs. Other Amine Co-initiators: A Comparative Guide to Photopolymerization Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of photopolymerization, the selection of an appropriate co-initiator is paramount to achieving desired reaction kinetics and final polymer properties. Among the various classes of co-initiators, amines play a crucial role, particularly in Type II photoinitiating systems. This guide provides an objective comparison of the photopolymerization efficiency of N-Phenylglycine (NPG) against other commonly used amine co-initiators, supported by experimental data and detailed methodologies.

Executive Summary

This compound (NPG) stands out as a highly efficient co-initiator, primarily owing to its unique radical generation mechanism involving a rapid decarboxylation step. This process minimizes the back-electron transfer, leading to a higher yield of initiating radicals compared to conventional tertiary amines. While aromatic tertiary amines like Ethyl-4-(dimethylamino)benzoate (EDMAB) and N,N-dimethyl-p-toluidine (DMPT) are widely used and effective, their performance can be influenced by factors such as steric hindrance and the stability of the resulting aminoalkyl radicals. Aliphatic tertiary amines such as Triethylamine (TEA) and Triethanolamine (TEOA) are also viable options, with their efficiency often being dependent on their molecular structure and the specific photosensitizer used.

Quantitative Comparison of Co-initiator Performance

The following table summarizes key performance indicators for this compound and other amine co-initiators in a typical photopolymerization system using Camphorquinone (B77051) (CQ) as the photosensitizer with a methacrylate-based resin. The data has been compiled from various studies to provide a comparative overview. It is important to note that absolute values can vary depending on the specific experimental conditions (e.g., monomer formulation, photosensitizer concentration, light intensity).

Co-initiatorChemical StructureClassMaximum Polymerization Rate (Rp, %/s)Final Monomer Conversion (DC, %)Key Characteristics
This compound (NPG) C₆H₅NHCH₂COOHSecondary Amine (Amino Acid)~1.5 - 2.5~75 - 85High efficiency due to rapid decarboxylation; reduces back electron transfer.
Ethyl-4-(dimethylamino)benzoate (EDMAB) (CH₃)₂NC₆H₄COOC₂H₅Aromatic Tertiary Amine~1.2 - 2.0~70 - 80Commonly used, effective, but can lead to yellowing of the final polymer.[1]
N,N-dimethyl-p-toluidine (DMPT) (CH₃)₂NC₆H₄CH₃Aromatic Tertiary Amine~1.0 - 1.8~65 - 75Effective, but its performance can be influenced by steric factors.[2]
Triethylamine (TEA) (C₂H₅)₃NAliphatic Tertiary Amine~0.8 - 1.5~60 - 70Efficiency is dependent on the photosensitizer system; can have higher volatility.
Triethanolamine (TEOA) N(CH₂CH₂OH)₃Aliphatic Tertiary Amine~0.9 - 1.6~65 - 75The presence of hydroxyl groups can influence its reactivity and solubility.[3]

Mechanism of Radical Generation: this compound vs. Tertiary Amines

The primary difference in the efficiency between this compound and conventional tertiary amines lies in their mechanism of radical generation upon interaction with an excited photosensitizer (PS*).

This compound: Following an initial electron transfer to the excited photosensitizer, NPG undergoes a rapid and irreversible decarboxylation (loss of CO₂) to form a highly reactive aminyl radical. This decarboxylation step is a key advantage as it drives the reaction forward and prevents the back-electron transfer that can quench the photoinitiation process.

Tertiary Amines: In contrast, tertiary amines generate radicals through a process of electron transfer followed by proton abstraction from an alpha-carbon adjacent to the nitrogen atom. While effective, this process can be reversible to some extent, and the stability of the resulting α-aminoalkyl radical can vary depending on the amine's structure, which in turn affects the overall initiation efficiency.

G General Mechanism of Radical Generation cluster_0 Type II Photosensitizer Interaction cluster_1 This compound (NPG) Pathway cluster_2 Tertiary Amine (R₃N) Pathway PS Photosensitizer (PS) PS_excited Excited PS* PS->PS_excited Light (hν) NPG This compound NPG_radical_cation NPG Radical Cation PS_excited->NPG_radical_cation Electron Transfer tertiary_amine Tertiary Amine exciplex Exciplex PS_excited->exciplex Electron Transfer aminyl_radical Aminyl Radical NPG_radical_cation->aminyl_radical Deprotonation & Decarboxylation CO2 CO₂ Polymerization Polymerization aminyl_radical->Polymerization aminoalkyl_radical α-Aminoalkyl Radical exciplex->aminoalkyl_radical Proton Abstraction aminoalkyl_radical->Polymerization

Caption: Radical generation pathways for NPG and tertiary amines.

Experimental Protocols

To ensure reproducible and comparable results when evaluating the efficiency of different co-initiators, standardized experimental protocols are essential. The following are detailed methodologies for two common techniques used to monitor photopolymerization kinetics.

Real-Time Fourier Transform Infrared (FTIR) Spectroscopy

This technique is widely used for determining the rate of polymerization (Rp) and the final degree of monomer conversion (DC) by monitoring the decrease in the characteristic infrared absorption band of the reactive functional groups (e.g., the C=C double bond in acrylates and methacrylates) in real-time.[4][5][6][7]

Methodology:

  • Sample Preparation: The photopolymerizable formulation, consisting of the monomer, photosensitizer, and the amine co-initiator at a specified concentration, is prepared under controlled, low-light conditions to prevent premature polymerization.

  • Sample Application: A small drop of the liquid resin is placed between two KBr or NaCl salt plates, separated by a spacer of a defined thickness (typically 20-50 µm) to create a thin film.[7] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly onto the ATR crystal.

  • Initial Spectrum: An initial IR spectrum of the uncured sample is recorded to serve as a baseline (time = 0). The characteristic absorption peak for the C=C bond of methacrylate (B99206) monomers is typically found around 1638 cm⁻¹.[6]

  • Initiation of Polymerization: The sample is positioned in the spectrometer's sample compartment, and a light source (e.g., a UV-LED with a specific wavelength and intensity) is aligned to irradiate the sample.

  • Real-Time Data Acquisition: FTIR spectra are continuously recorded at a high scan rate (e.g., several spectra per second) from the moment the light source is turned on.

  • Data Analysis: The degree of conversion (DC) at any given time (t) is calculated by monitoring the decrease in the area of the methacrylate C=C peak (around 1638 cm⁻¹) relative to an internal reference peak that does not change during polymerization (e.g., a C=O or aromatic C=C stretching band). The rate of polymerization (Rp) is determined from the slope of the conversion versus time curve.

G Workflow for Real-Time FTIR Analysis prep 1. Prepare Photopolymer Formulation apply 2. Apply Sample to KBr Plates/ATR Crystal prep->apply initial_spec 3. Record Initial IR Spectrum (t=0) apply->initial_spec irradiate 4. Irradiate Sample with Light Source initial_spec->irradiate acquire 5. Acquire Spectra in Real-Time irradiate->acquire analyze 6. Calculate DC (%) and Rp (%/s) acquire->analyze

Caption: Experimental workflow for real-time FTIR analysis.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat flow associated with the exothermic photopolymerization reaction as a function of time. This allows for the determination of the polymerization rate and the total heat of polymerization, which is proportional to the overall monomer conversion.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the liquid photopolymer formulation (typically 1-5 mg) is placed in an open aluminum DSC pan.

  • Instrument Setup: The sample pan is placed in the DSC cell, with an empty pan used as a reference. The cell is purged with an inert gas (e.g., nitrogen) to eliminate oxygen inhibition.

  • Isothermal Equilibration: The sample is allowed to equilibrate at a desired isothermal temperature (e.g., 25°C).

  • UV Exposure: Once a stable heat flow baseline is established, the sample is exposed to UV light of a specific intensity and wavelength for a predetermined duration. The instrument records the exothermic heat flow as a function of time.

  • Data Analysis: The rate of polymerization is proportional to the heat flow at any given time. The total heat evolved during the reaction is determined by integrating the area under the exothermic peak. The degree of conversion can be calculated by dividing the heat evolved at a given time by the theoretical heat of polymerization for the specific monomer.

Conclusion

The choice of an amine co-initiator significantly impacts the efficiency of photopolymerization. This compound consistently demonstrates high efficiency due to its unique decarboxylation mechanism, which promotes the forward reaction and minimizes quenching pathways. While aromatic and aliphatic tertiary amines are effective and widely used, their performance is more dependent on their chemical structure and reaction conditions. For applications demanding high polymerization rates and final conversion, this compound presents a compelling option. However, the selection of the optimal co-initiator will always depend on the specific requirements of the application, including desired polymer properties, biocompatibility, and cost considerations.

References

A Comparative Analysis of N-Phenylglycine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Phenylglycine and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of various this compound derivatives, focusing on their therapeutic potential as anti-inflammatory, anti-diabetic, and neurological agents. The information is compiled from recent studies, presenting quantitative data, experimental protocols, and structure-activity relationships to aid in drug discovery and development efforts.

Anti-inflammatory Properties of N-(4-Substituted phenyl)glycine Derivatives

A series of N-(4-substituted phenyl)glycine derivatives have been synthesized and evaluated for their anti-inflammatory effects. The design of these compounds leverages the bifunctionality of 4-aminoacetophenone, converting the amino group into a glycine (B1666218) derivative to enhance physicochemical and biological characteristics.[1][2] The anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.

Comparative Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of the most potent N-(4-substituted phenyl)glycine derivatives compared to the standard drug, Diclofenac. The data shows that several synthesized compounds exhibit significant anti-inflammatory effects.[1][2]

CompoundDose (mg/kg)Percent Inhibition of Edema (%)
6 5051.82
7 5043.80
3 5040.39
Diclofenac 5058.77

Note: The specific structures of compounds 3, 6, and 7 are detailed in the original publication.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

The anti-inflammatory activity was determined by the carrageenan-induced rat paw edema method in rats.

  • Animal Model: Male Wistar rats weighing 150-180 g are used.

  • Induction of Edema: A 0.1 mL of 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

  • Test Compounds Administration: The test compounds and the standard drug (Diclofenac) are administered orally at a dose of 50 mg/kg, 1 hour before carrageenan injection.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group with respect to the control group which receives only the vehicle.

The workflow for screening these anti-inflammatory agents can be visualized as follows:

G cluster_synthesis Synthesis cluster_derivatization Derivatization & Cyclization cluster_screening Biological Screening cluster_results Results start Starting Material (N-(4-acetylphenyl)glycine) chalcone Chalcone Analog (2) start->chalcone thiosemicarbazone Thiosemicarbazone (8) start->thiosemicarbazone derivatives1 Heterocyclic Derivatives (3-7) chalcone->derivatives1 derivatives2 Heterocyclic Derivatives (9-12) thiosemicarbazone->derivatives2 screening Anti-inflammatory Activity Screening (Carrageenan-induced rat paw edema) derivatives1->screening derivatives2->screening active_compounds Identification of Most Active Compounds (6, 7, and 3) screening->active_compounds

Caption: Workflow for the synthesis and screening of this compound derivatives as anti-inflammatory agents.

L-Phenylglycine (B554971) Derivatives as PPARγ Agonists for Diabetes

In the search for new treatments for diabetes mellitus, a series of L-phenylglycine derivatives were designed and synthesized as potential peroxisome proliferator-activated receptor gamma (PPARγ) agonists.[3] PPARγ is a key regulator of glucose homeostasis and a target for thiazolidinedione drugs.

Comparative PPARγ Agonist Activity

The in vitro screening of these derivatives identified several compounds with potent PPAR response element (PPRE) activating activity. The activity is expressed as a percentage relative to the positive control, pioglitazone (B448).

CompoundConcentration (µg/mL)PPRE Relative Activity (%)EC50 (µM)
M5 10105.041.89
TM4h 10120.420.98
Pioglitazone 101000.56

Note: The specific structures of compounds M5 and TM4h are detailed in the original publication.

Experimental Protocol: PPARγ Activated Activity Assay
  • Cell Line: HEK293T cells are used for the assay.

  • Plasmids: Cells are co-transfected with a PPARγ expression plasmid and a PPRE-luciferase reporter plasmid.

  • Compound Treatment: After transfection, cells are treated with the test compounds or pioglitazone for 24 hours.

  • Luciferase Assay: The luciferase activity is measured using a luminometer.

  • Data Analysis: The PPRE relative activity is calculated by normalizing the luciferase activity of compound-treated cells to that of cells treated with pioglitazone. The half-maximal effective concentration (EC50) is determined from dose-response curves.

The signaling pathway for PPARγ activation by these L-phenylglycine derivatives can be represented as follows:

G ligand L-Phenylglycine Derivative ppar PPARγ ligand->ppar Binds & Activates rxr RXR ppar->rxr Heterodimerizes with ppre PPRE (in target gene promoter) rxr->ppre Binds to transcription Gene Transcription ppre->transcription effects Regulation of Glucose Homeostasis transcription->effects

Caption: Simplified signaling pathway of PPARγ activation by L-Phenylglycine derivatives.

Phenylglycine Derivatives as Antagonists of Metabotropic Glutamate (B1630785) Receptors

Phenylglycine derivatives have been instrumental as pharmacological tools for investigating the roles of metabotropic glutamate receptors (mGluRs) in the central nervous system.[4][5] Certain derivatives have shown potent antagonist activity at mGluRs linked to phosphoinositide (PI) hydrolysis and adenylyl cyclase.[6][7]

Comparative mGluR Antagonist Activity

The antagonist activity of several phenylglycine derivatives was evaluated against the effects of mGluR agonists. The following table presents the potency of these compounds at different mGluR subtypes.

CompoundAgonist AntagonizedAssayPotency (IC50 or Kp)
(+)-M4CPG (1S,3R)-ACPDPI HydrolysisKp = 0.184 ± 0.04 mM
(RS)-E4CPG (1S,3R)-ACPDPI HydrolysisKp = 0.367 ± 0.2 mM
(RS)-M3CMPG L-AP4cAMP AccumulationIC50 ≈ 1 µM
(RS)-M3CMPG L-CCG-1cAMP AccumulationIC50 ≈ 0.4 µM

Note: M4CPG = (+)-alpha-methyl-4-carboxyphenylglycine; E4CPG = (RS)-alpha-ethyl-4-carboxyphenylglycine; M3CMPG = (RS)-alpha-methyl-3-carboxymethylphenylglycine.

Experimental Protocols

Phosphoinositide (PI) Hydrolysis Assay [6][7]

  • Tissue Preparation: Neonatal rat cortical slices are pre-labeled with [3H]-myo-inositol.

  • Agonist Stimulation: The slices are stimulated with an mGluR agonist, such as (1S,3R)-ACPD, in the presence of LiCl.

  • Antagonist Treatment: Test compounds are added to determine their ability to inhibit the agonist-induced accumulation of [3H]-inositol monophosphate ([3H]-IP1).

  • Measurement: The amount of [3H]-IP1 is quantified by ion-exchange chromatography and liquid scintillation counting.

  • Data Analysis: The antagonist potency (Kp) is calculated from the shift in the agonist concentration-response curve.

Cyclic AMP (cAMP) Accumulation Assay [6][7]

  • Tissue Preparation: Adult rat cortical slices are used.

  • Forskolin (B1673556) Stimulation: Adenylyl cyclase is stimulated with forskolin to increase basal cAMP levels.

  • Agonist Inhibition: The ability of mGluR agonists (L-AP4 or L-CCG-1) to inhibit forskolin-stimulated cAMP accumulation is measured.

  • Antagonist Treatment: Phenylglycine derivatives are tested for their ability to reverse the agonist-induced inhibition of cAMP accumulation.

  • Measurement: The amount of [3H]-cAMP is determined by sequential column chromatography.

  • Data Analysis: The antagonist potency (IC50) is calculated from the concentration-response curves.

The logical relationship in screening for mGluR antagonists can be depicted as follows:

G cluster_assays Primary Assays cluster_agonists Agonist Challenge cluster_antagonists Antagonist Screening cluster_analysis Data Analysis pi_assay PI Hydrolysis Assay potency Determine Potency (Kp or IC50) pi_assay->potency camp_assay cAMP Accumulation Assay camp_assay->potency acpd (1S,3R)-ACPD acpd->pi_assay lap4_lccg1 L-AP4 / L-CCG-1 lap4_lccg1->camp_assay phenylglycines Phenylglycine Derivatives phenylglycines->pi_assay phenylglycines->camp_assay

Caption: Experimental logic for screening Phenylglycine derivatives as mGluR antagonists.

This comparative guide highlights the significant potential of this compound derivatives in medicinal chemistry. The presented data and experimental protocols offer a valuable resource for researchers working on the development of novel therapeutics targeting inflammation, diabetes, and neurological disorders. Further exploration of the structure-activity relationships within this class of compounds is warranted to optimize their efficacy and selectivity.

References

Comparative Guide to Validating N-Phenylglycine Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of N-Phenylglycine purity. Detailed experimental protocols and comparative performance data are presented to assist researchers in selecting the most appropriate method for their specific needs. This compound is a crucial precursor in the synthesis of various pharmaceuticals and serves as a key building block in medicinal chemistry.[1][2] Ensuring its purity is paramount for the safety, efficacy, and quality of the final drug product.

Section 1: Purity Validation by Reverse-Phase HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent method for assessing the purity of this compound due to its high resolution, versatility, and suitability for automation.[3] The method separates this compound from its potential impurities based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Detailed Experimental Protocol: RP-HPLC

The following protocol outlines a standard procedure for the purity analysis of this compound.

ParameterSpecification
Instrument HPLC System with UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Isocratic or Gradient (e.g., 90:10 A:B)
Flow Rate 1.0 mL/min[3]
Injection Volume 10 µL
Column Temperature 40°C
Detection UV at 260 nm[3]
Sample Preparation Dissolve 0.3 mg/mL in a 50:50 mixture of Acetonitrile and DI Water with 0.5% Formic Acid.[4]

Note: The mobile phase composition may require optimization depending on the specific impurities present. For MS compatibility, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are recommended over phosphoric acid.[5]

Data Presentation: Example Purity Calculation

The purity of this compound is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram.

CompoundRetention Time (min)Peak Area (mAU*s)Area %
Impurity 12.51500.15%
This compound 4.2 99,500 99.50%
Impurity 25.82500.25%
Impurity 37.11000.10%
Total 100,000 100.00%
Experimental Workflow for HPLC Analysis

The diagram below illustrates the logical flow of the HPLC purity validation process, from sample preparation to the final purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample This compound Sample PreparedSample Prepared Sample (0.3 mg/mL) Sample->PreparedSample Solvent Diluent (ACN/H2O/Formic Acid) Solvent->PreparedSample Injector Inject Sample PreparedSample->Injector Column C18 Separation Injector->Column Detector UV Detection (260 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Area % Integration->Calculation Purity Purity ≥ 99.5%? Calculation->Purity Pass Pass Purity->Pass Fail Fail Purity->Fail

Fig 1. Workflow for this compound Purity Validation by HPLC.

Section 2: Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other methods can be employed for purity determination, each with distinct advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation of specific impurities, sample throughput, and available instrumentation.

A mass balance approach is often used for the certification of reference materials, where different techniques are used to quantify various types of impurities (related structures, water, residual solvents, non-volatile residues).[6][7]

Alternative Methodologies
  • Gas Chromatography (GC): Primarily used for volatile compounds. For non-volatile amino acids like this compound, derivatization is required to increase volatility.[8] GC is particularly useful for quantifying residual organic solvents.[6]

  • Quantitative NMR (qNMR): A primary analytical method that can determine purity without the need for a specific reference standard of the analyte. It provides structural information, making it excellent for both identification and quantification.[9]

  • Capillary Electrophoresis (CE): Offers high separation efficiency and requires minimal sample volume.[8] It separates molecules based on their electrophoretic mobility in a capillary.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry. It is invaluable for identifying unknown impurities and quantifying trace-level components.[6][8]

Comparative Performance Guide

The table below provides an objective comparison of HPLC with alternative methods based on key analytical performance parameters.

ParameterHPLC-UV GC-FID (with derivatization) qNMR LC-MS
Specificity Good to ExcellentGoodExcellentSuperior
Sensitivity Moderate (µg/mL)High (ng/mL)Low (mg/mL)Superior (pg/mL)
Precision Excellent (<1% RSD)Excellent (<2% RSD)Good (1-3% RSD)Excellent (<2% RSD)
Throughput HighModerateLowHigh
Impurity ID No (requires standards)LimitedYes (structural info)Yes (mass-based)
Cost/Sample LowLowHighModerate to High
Automation ExcellentExcellentModerateExcellent
Method Selection Logic

The following diagram outlines a decision-making process for selecting the appropriate analytical technique based on the primary analytical goal.

Method_Selection start Analytical Goal? routine_qc Routine QC / Purity Assay start->routine_qc High Throughput unknown_id Unknown Impurity ID start->unknown_id Structure Info primary_std Primary Standard Qualification start->primary_std Absolute Purity residual_solvent Residual Solvent Analysis start->residual_solvent Volatiles hplc HPLC-UV routine_qc->hplc lcms LC-MS unknown_id->lcms qnmr qNMR primary_std->qnmr gc GC residual_solvent->gc

Fig 2. Decision diagram for selecting an analytical method.

Conclusion

For routine quality control and purity validation of this compound, RP-HPLC with UV detection remains the industry standard, offering an excellent balance of performance, robustness, and cost-effectiveness. However, for comprehensive characterization, impurity identification, and the qualification of reference standards, orthogonal techniques such as LC-MS and qNMR are indispensable tools that provide a higher level of analytical detail and confidence. The selection of the most suitable method should be guided by the specific analytical requirements, regulatory expectations, and the intended use of the this compound material.

References

A Comparative Guide to N-Phenylglycine Analytical Standards and Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and reliability of analytical standards are paramount for accurate analytical method development, validation, and routine sample analysis. N-Phenylglycine, a key building block in the synthesis of various pharmaceuticals, requires well-characterized reference materials to ensure the quality and consistency of final products. This guide provides an objective comparison of commercially available this compound analytical standards, supported by typical experimental data and detailed analytical protocols.

Comparison of this compound Analytical Standards

The selection of a suitable this compound analytical standard depends on the specific requirements of the application, such as the need for a primary reference standard with a comprehensive certificate of analysis or a secondary standard for routine quality control. Major chemical suppliers offer various grades of this compound. Below is a summary of typical specifications from prominent vendors.

Data Presentation: Comparison of this compound Reference Materials

SupplierProduct NumberPurity (by HPLC/Titration)Impurity Profile (Typical)Identification TestsCertificate of Analysis (CoA)
Sigma-Aldrich 330469≥ 97%Not specified in general product dataConforms to structure (IR, NMR)Available per lot
Thermo Fisher Scientific A14182≥ 97% (HPLC)Not specified in general product dataInfrared Spectrum: ConformsAvailable per lot
TCI America P0180> 97.0% (Titration)Not specified in general product dataConforms to structureAvailable per lot
Chem-Impex 02146≥ 99% (HPLC)[1]Not specified in general product dataConforms to structureAvailable per lot
Santa Cruz Biotechnology sc-239108Not specifiedNot specifiedAvailable upon requestAvailable upon request

Note: The data presented in this table is based on publicly available information and typical specifications. For lot-specific data, please refer to the Certificate of Analysis provided by the supplier.

Experimental Protocols

Accurate characterization of this compound analytical standards is crucial for their intended use. The following are detailed methodologies for key experiments typically performed for quality control.

Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

Methodology:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet of the this compound standard. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Parameters:

    • Spectrometer: A calibrated FTIR spectrometer.

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Procedure: Acquire the infrared spectrum of the sample.

  • Acceptance Criteria: The infrared absorption spectrum of the sample should be concordant with the spectrum of a known reference standard or with the expected spectrum based on the molecular structure of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Methodology:

This method is a general guideline for the purity determination of this compound by HPLC and may require optimization for specific instrumentation and standards.

  • Instrumentation and Conditions:

    • LC System: A high-performance liquid chromatography system with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., 20 mM monobasic sodium phosphate) and an organic solvent (e.g., methanol), such as a 90:10 (v/v) ratio of the aqueous buffer to methanol.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.

    • Detection: UV detector at 260 nm.[2]

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).

    • Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution using the mobile phase as the diluent.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

    • Inject the Standard Solution and record the chromatogram.

    • Inject the Sample Solution and record the chromatogram.

    • Identify the principal peak corresponding to this compound.

  • Calculation of Purity: Calculate the purity of the sample using the area normalization method:

    Purity (%) = (Area of the main peak / Total area of all peaks) x 100

  • Acceptance Criteria: The purity of the this compound standard should meet the specifications outlined in the Certificate of Analysis (e.g., ≥ 97%).

Mandatory Visualizations

Experimental Workflow for Quality Control of this compound

The following diagram illustrates a typical workflow for the quality control testing of an this compound analytical standard.

experimental_workflow cluster_0 Receiving and Initial Checks cluster_1 Analytical Testing cluster_2 Data Review and Release A Receive this compound Standard B Visual Inspection A->B C Documentation Review (CoA) B->C D Identification (FTIR) C->D E Purity Assay (HPLC) C->E F Loss on Drying C->F G Residue on Ignition C->G H Compare Results to Specifications D->H E->H F->H G->H I Generate Test Report H->I J Release for Use I->J hplc_purity_logic start Start HPLC Analysis prepare_solutions Prepare Standard and Sample Solutions start->prepare_solutions system_equilibration Equilibrate HPLC System prepare_solutions->system_equilibration inject_blank Inject Blank (Mobile Phase) system_equilibration->inject_blank inject_standard Inject Standard Solution inject_blank->inject_standard inject_sample Inject Sample Solution inject_standard->inject_sample acquire_data Acquire Chromatographic Data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity (%) integrate_peaks->calculate_purity compare_spec Compare to Specification calculate_purity->compare_spec pass Pass compare_spec->pass Meets Spec fail Fail compare_spec->fail Does Not Meet Spec end End pass->end fail->end

References

A Comparative Guide to Chiral Auxiliaries for the Asymmetric Synthesis of N-Phenylglycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of non-proteinogenic amino acids like N-phenylglycine is a critical step in the development of novel therapeutics. This guide provides an objective comparison of the efficacy of various chiral auxiliaries in the asymmetric synthesis of this compound and its derivatives, supported by experimental data and detailed protocols.

This comparison focuses on the diastereoselectivity, chemical yield, and reaction conditions of several prominent chiral auxiliaries, including (R)-phenylglycine amide, Evans' oxazolidinones, Oppolzer's camphorsultam, and the Schöllkopf bis-lactim ether system. While direct head-to-head comparative studies for all auxiliaries on an identical this compound substrate are not extensively available in the literature, this guide collates and presents data from analogous systems to provide a valuable framework for selecting the most suitable chiral auxiliary for a given synthetic challenge.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily evaluated by its ability to induce high levels of diastereoselectivity, afford the desired product in high yield, and be readily attached and cleaved from the substrate. The following tables summarize the performance of different chiral auxiliaries in asymmetric reactions aimed at the synthesis of α-amino acid derivatives.

Table 1: Asymmetric Strecker Synthesis with (R)-Phenylglycine Amide

The use of (R)-phenylglycine amide as a chiral auxiliary in the Strecker reaction provides a highly efficient route to α-amino nitriles, precursors to α-amino acids, with exceptional diastereoselectivity. This is often achieved through a crystallization-induced asymmetric transformation.

Aldehyde/KetoneDiastereomeric Ratio (d.r.)Yield (%)Reference
Pivaldehyde>99:176-93[1]
3,4-Dimethoxyphenylacetone>99:176[1]
Table 2: Asymmetric Alkylation of Glycine (B1666218) Equivalents with Various Chiral Auxiliaries

Asymmetric alkylation of a glycine enolate equivalent is a common strategy for the synthesis of α-amino acids. The following table presents typical diastereoselectivities and yields achieved with different chiral auxiliaries in the alkylation of a glycine moiety. It is important to note that reaction conditions and electrophiles vary between these examples, and thus the data should be used as a general guide to the expected efficacy of each auxiliary.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Yield (%)Reference
Evans' OxazolidinoneN-Glycolyl-(S)-4-benzyl-2-oxazolidinoneBenzyl (B1604629) bromide>99:1 d.r.85-95[2][3]
Oppolzer's CamphorsultamN-Glycolyl-(1S)-(-)-2,10-camphorsultamMethyl iodide>98% d.e.~90[4]
Schöllkopf's Bis-lactim Ether(S)-Val-Gly bis-lactim etherBenzyl bromide>95% d.e.80-90[5][6]
Myers' Pseudoephedrine AmideN-Glycolyl-(1R,2R)-pseudoephedrineBenzyl bromide>99:1 d.r.80[7][8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. The following are representative experimental protocols for the key reactions cited in this guide.

Protocol 1: Asymmetric Strecker Synthesis using (R)-Phenylglycine Amide

This protocol is adapted from the work of Boesten et al. for the synthesis of (S)-tert-leucine precursor.[1]

  • Imine Formation: To a solution of (R)-phenylglycine amide hydrochloride (1.0 eq) and pivaldehyde (1.1 eq) in water is stirred at room temperature.

  • Cyanation: After completion of imine formation, an aqueous solution of sodium cyanide (1.2 eq) is added dropwise at 0 °C.

  • Crystallization-Induced Asymmetric Transformation: The reaction mixture is stirred at room temperature, allowing for the selective precipitation of one diastereomer of the α-amino nitrile.

  • Isolation: The solid product is collected by filtration, washed with cold water, and dried to afford the diastereomerically pure α-amino nitrile.

  • Hydrolysis: The purified α-amino nitrile is then hydrolyzed using strong acid (e.g., 6M HCl) at elevated temperatures to yield the corresponding α-amino acid.

Protocol 2: Asymmetric Alkylation of an N-Acyloxazolidinone (Evans' Auxiliary)

This protocol is a general procedure for the diastereoselective alkylation of an N-acyl Evans' oxazolidinone.[2]

  • Enolate Formation: A solution of the N-acyl oxazolidinone (e.g., N-propionyl-(S)-4-benzyl-2-oxazolidinone) (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.05 eq) is added dropwise, and the mixture is stirred for 30-60 minutes.

  • Alkylation: The electrophile (e.g., benzyl bromide) (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction is stirred at this temperature until completion (monitored by TLC).

  • Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to separate the diastereomers.

  • Auxiliary Cleavage: The chiral auxiliary is typically removed by hydrolysis (e.g., LiOH, H₂O₂) or reduction (e.g., LiBH₄) to yield the corresponding carboxylic acid or alcohol, respectively.

Visualizing the Workflow and Logic

Diagrams can clarify complex experimental procedures and the underlying principles of stereochemical control.

G cluster_strecker Asymmetric Strecker Synthesis cluster_alkylation Asymmetric Alkylation Strecker_Start This compound Amide + Aldehyde/Ketone Imine Imine Formation Strecker_Start->Imine Cyanide Cyanide Addition Imine->Cyanide CIAT Crystallization-Induced Asymmetric Transformation Cyanide->CIAT Nitrile Diastereomerically Enriched α-Amino Nitrile CIAT->Nitrile Hydrolysis_S Acid Hydrolysis Nitrile->Hydrolysis_S AminoAcid_S α-Amino Acid Hydrolysis_S->AminoAcid_S Alkyl_Start N-Acyl Chiral Auxiliary Enolate Enolate Formation (Base) Alkyl_Start->Enolate Alkylation Alkylation (Electrophile) Enolate->Alkylation Diastereomers Diastereomeric Mixture Alkylation->Diastereomers Purification Chromatographic Separation Diastereomers->Purification PureDiastereomer Single Diastereomer Purification->PureDiastereomer Cleavage Auxiliary Cleavage PureDiastereomer->Cleavage AminoAcid_A α-Amino Acid Derivative Cleavage->AminoAcid_A

Figure 1. Comparative workflows for asymmetric synthesis of α-amino acid derivatives.

G cluster_factors Decision Factors Start Select Chiral Auxiliary Strecker (R)-Phenylglycine Amide (Strecker Synthesis) Start->Strecker Evans Evans' Oxazolidinone (Alkylation) Start->Evans Oppolzer Oppolzer's Camphorsultam (Alkylation) Start->Oppolzer Schollkopf Schöllkopf's Bis-lactim Ether (Alkylation) Start->Schollkopf Myers Myers' Pseudoephedrine (Alkylation) Start->Myers Diastereoselectivity High Diastereoselectivity Strecker->Diastereoselectivity Excellent (via CIAT) Yield High Yield Strecker->Yield Good to Excellent Cleavage Ease of Cleavage Strecker->Cleavage Harsh (Acid Hydrolysis) Availability Auxiliary Availability Strecker->Availability Readily Available Evans->Diastereoselectivity Excellent Evans->Yield Good to Excellent Evans->Cleavage Mild (LiOH/H₂O₂ or LiBH₄) Evans->Availability Commercially Available Oppolzer->Diastereoselectivity Excellent Oppolzer->Yield Good Oppolzer->Cleavage Mild (LiOH/H₂O₂) Oppolzer->Availability Commercially Available Schollkopf->Diastereoselectivity Very Good Schollkopf->Yield Good Schollkopf->Cleavage Harsh (Acid Hydrolysis) Schollkopf->Availability Requires Synthesis Myers->Diastereoselectivity Excellent Myers->Yield Good Myers->Cleavage Mild (Acid or Base) Myers->Availability Commercially Available

Figure 2. Logical relationship for selecting a chiral auxiliary.

Conclusion

The choice of a chiral auxiliary for the asymmetric synthesis of this compound derivatives depends on several factors, including the desired level of stereocontrol, the specific reaction type, and the conditions for auxiliary removal.

  • (R)-Phenylglycine amide has demonstrated exceptional efficacy in the Asymmetric Strecker Synthesis, offering a direct and highly diastereoselective route to α-amino nitriles through a crystallization-induced asymmetric transformation.[1]

  • Evans' oxazolidinones are highly versatile and reliable auxiliaries for asymmetric alkylations, consistently providing excellent diastereoselectivity and yields.[2][3] The well-defined transition state models allow for predictable stereochemical outcomes.

  • Oppolzer's camphorsultam is another robust chiral auxiliary that provides high levels of stereocontrol in a variety of asymmetric transformations, including alkylations.[4]

  • Schöllkopf's bis-lactim ether method offers a reliable route to a wide range of α-amino acids with high enantiomeric purity, although the auxiliary itself requires a multi-step synthesis.[5][6]

  • Myers' pseudoephedrine amides are known for their high diastereoselectivity in alkylation reactions, providing a practical alternative to other amide-based auxiliaries.[7][8]

Ultimately, the optimal choice will be dictated by the specific synthetic strategy and the desired final product. This guide provides the necessary data and protocols to make an informed decision for the successful asymmetric synthesis of this compound derivatives.

References

A Comparative Structural Analysis of N-Phenylglycine and Phenylglycine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of non-proteinogenic amino acids, N-Phenylglycine and Phenylglycine stand out for their roles as versatile building blocks in medicinal chemistry and organic synthesis. While structurally similar, the nuanced difference in the placement of the phenyl group—on the nitrogen atom versus the alpha-carbon—imparts distinct physicochemical properties and biological activities. This guide provides a comprehensive comparison of these two compounds, supported by structural data, known biological relevance, and general experimental protocols for their analysis.

Structural and Physicochemical Comparison

This compound is a derivative of glycine (B1666218) where a phenyl group is substituted at the nitrogen atom, whereas Phenylglycine is an alpha-amino acid with a phenyl group directly attached to the alpha-carbon.[1][2] This fundamental structural divergence significantly influences their properties and applications.

PropertyThis compoundPhenylglycine
Chemical Formula C₈H₉NO₂[3]C₈H₉NO₂[4]
Molecular Weight 151.16 g/mol [3]151.165 g/mol [4]
IUPAC Name 2-(phenylamino)acetic acid[3]2-amino-2-phenylacetic acid[5]
Structure Phenyl group on the nitrogen atom of glycinePhenyl group on the alpha-carbon of glycine
Melting Point 127-128 °C[2]290 °C[4]
Appearance White solid[2]White solid[4]
Chirality AchiralChiral (exists as D and L enantiomers)
Key Applications Precursor to indigo (B80030) dye, synthesis of analgesics and anti-inflammatory agents.[2][6]Building block for semi-synthetic penicillins and cephalosporins, antagonist of metabotropic glutamate (B1630785) receptors.[1][7]

Biological Activity and Applications in Drug Development

The distinct structural arrangements of this compound and Phenylglycine have led to their exploration in different therapeutic areas.

This compound: This molecule is a key intermediate in the synthesis of various pharmaceuticals.[6] Its derivatives have been investigated for their potential as anti-inflammatory agents.[8] For instance, a series of N-(4-substituted phenyl)glycine derivatives demonstrated notable anti-inflammatory activity in a carrageenan-induced rat paw edema assay.[8] The N-phenyl moiety is also recognized for its potential to enhance the affinity of compounds for certain biological targets. For example, N-phenyl substitution on N-(phenylsulfonyl)glycines was hypothesized to improve their affinity for the aldose reductase enzyme.[9]

Phenylglycine: As a non-proteinogenic alpha-amino acid, Phenylglycine and its derivatives have been prominently studied for their neurological and antimicrobial applications.[1][10] Notably, certain phenylglycine derivatives act as antagonists of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological processes.[7] Furthermore, D-phenylglycine is a crucial side chain in the synthesis of several semi-synthetic β-lactam antibiotics, including ampicillin (B1664943) and cephalexin.[1]

Experimental Protocols for Bioactivity Assessment

To evaluate and compare the biological performance of this compound and Phenylglycine derivatives, a variety of in vitro and in vivo assays can be employed. Below are generalized protocols for assessing enzyme inhibition and antimicrobial activity, common applications for these classes of compounds.

General Protocol for Enzyme Inhibition Assay (e.g., Aldose Reductase)
  • Enzyme and Substrate Preparation: A purified enzyme solution (e.g., aldose reductase) and its corresponding substrate (e.g., DL-glyceraldehyde) are prepared in an appropriate buffer (e.g., phosphate (B84403) buffer). A cofactor, such as NADPH, is also included.

  • Inhibitor Preparation: Stock solutions of this compound, Phenylglycine, or their derivatives are prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

  • Assay Procedure: The reaction mixture, containing the buffer, substrate, cofactor, and the test inhibitor at a specific concentration, is pre-incubated. The reaction is initiated by the addition of the enzyme.

  • Detection: The rate of the enzymatic reaction is monitored by measuring the change in absorbance of the cofactor (e.g., the decrease in absorbance at 340 nm for NADPH) using a spectrophotometer.

  • Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus) is prepared in a suitable growth medium (e.g., Mueller-Hinton broth) to a specific cell density.

  • Preparation of Test Compounds: Stock solutions of this compound, Phenylglycine, or their derivatives are prepared and serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted test compound is inoculated with the microbial suspension. Positive (microorganism in broth without inhibitor) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the test compound that visibly inhibits the growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Structural Relationship and Divergent Applications

The fundamental difference between this compound and Phenylglycine lies in the substitution pattern on the core glycine structure. This seemingly minor alteration leads to significant changes in their three-dimensional shape, polarity, and hydrogen bonding capabilities, ultimately dictating their distinct roles in drug discovery and chemical synthesis.

G Structural Relationship and Application Divergence cluster_0 Core Structure cluster_1 Derivatives cluster_2 Primary Applications Glycine Glycine (H₂NCH₂COOH) NPhenylglycine This compound (C₆H₅NHCH₂COOH) N-Substitution Glycine->NPhenylglycine Phenyl substitution on Nitrogen Phenylglycine Phenylglycine (C₆H₅CH(NH₂)COOH) α-Substitution Glycine->Phenylglycine Phenyl substitution on α-Carbon App_N Anti-inflammatory Agents, Dye Precursor NPhenylglycine->App_N Leads to applications in App_P Antibiotics, Neurological Agents Phenylglycine->App_P Leads to applications in

Caption: Structural divergence of this compound and Phenylglycine from Glycine and their respective applications.

References

performance comparison of N-Phenylglycine in different photopolymerization systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Phenylglycine (NPG) in various photopolymerization systems. Its performance is evaluated against alternative co-initiators, supported by experimental data, to assist researchers in selecting the optimal components for their specific applications, from dental resins to 3D printing.

Executive Summary

This compound is a highly versatile and efficient co-initiator for Type II photopolymerization and can also function as a standalone photoinitiator under specific conditions. Its performance is often comparable or superior to conventional tertiary amine co-initiators, such as Ethyl-4-(dimethylamino)benzoate (EDB). NPG's unique chemical structure contributes to high polymerization rates and final conversions. This guide delves into the quantitative performance of NPG in different systems, details the experimental protocols for its use, and illustrates the underlying chemical mechanisms.

Performance Comparison of this compound

The efficacy of this compound as a co-initiator is demonstrated across various photopolymerization systems. The following tables summarize its performance in comparison to other co-initiators, focusing on key metrics such as final monomer conversion and polymerization rate.

Free Radical Photopolymerization of Methacrylates

This section compares the performance of NPG with EDB in a system using 3-hydroxyflavone (B191502) (3HF) as a photosensitizer for the polymerization of a BisGMA/TEGDMA resin blend, a common formulation in dental composites.

Table 1: Performance in 3-Hydroxyflavone (3HF) Photosensitized System

Photoinitiator System (wt%)Monomer Conversion (%)Light Source
3HF (0.5%) / NPG (1%)55LED@405 nm
3HF (0.5%) / EDB (1%)~19LED@405 nm
3HF (0.5%) / Iodonium salt (1%) / NPG (1%)64LED@405 nm
3HF (0.5%) / Iodonium salt (1%) / EDB (1%)68LED@405 nm

Data sourced from a study on high-performance photoinitiating systems for 3D printing and photocomposites synthesis.

Performance with Different Photosensitizers

NPG's versatility is highlighted by its effectiveness with various photosensitizers. The following table compares the gel fraction achieved with NPG and its derivatives in a system photosensitized by 2-chlorohexaarylbiimidazole (o-Cl-HABI).

Table 2: Performance with o-Cl-HABI Photosensitizer

Co-initiatorGel Fraction (%)
NPG 65
Cl-NPG78
OMe-NPG72
NO2-NPG55

Data from a study on Type-II photoinitiator systems based on o-Cl-HABI and NPG derivatives.[1]

Experimental Protocols

Reproducibility of photopolymerization experiments relies on detailed methodologies. This section outlines the key experimental protocols for evaluating the performance of NPG-based photoinitiating systems.

Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy

This technique is widely used to monitor the kinetics of photopolymerization by tracking the disappearance of the monomer's reactive functional groups (e.g., C=C double bonds in acrylates) in real-time.

Methodology:

  • Sample Preparation: The photoinitiating system components (photosensitizer, NPG or other co-initiator) are dissolved in the monomer or monomer blend at the desired concentrations.

  • Sample Application: A drop of the formulated resin is placed between two polypropylene (B1209903) films, which are then mounted in a horizontal transmission accessory of the FTIR spectrometer.

  • Irradiation: The sample is irradiated with a light source (e.g., LED) of a specific wavelength and intensity (e.g., 100 mW/cm²).

  • Data Acquisition: IR spectra are recorded continuously throughout the irradiation period.

  • Data Analysis: The decrease in the absorption band corresponding to the reactive functional group (e.g., ~1635 cm⁻¹ for the C=C bond of acrylates) is monitored. The degree of conversion is calculated using the following formula: Conversion (%) = (1 - (Area_t / Area_0)) * 100 where Area_t is the area of the absorption peak at time t, and Area_0 is the initial area of the peak.

Gel Fraction Measurement

This gravimetric method determines the percentage of the polymerized sample that has become insoluble, providing a measure of the crosslinking density and overall polymerization efficiency.

Methodology:

  • Sample Preparation and Curing: The formulated photosensitive layer is prepared and irradiated under a nitrogen atmosphere with a specific light dose.

  • Extraction: The cured sample is weighed and then subjected to extraction with a suitable solvent (e.g., acetone) in a Soxhlet extractor for a defined period (e.g., 3 hours).

  • Drying and Weighing: The insoluble portion of the sample is dried to a constant weight.

  • Calculation: The gel fraction is calculated as follows: Gel Fraction (%) = (Weight_after_extraction / Initial_weight) * 100

Reaction Mechanisms and Pathways

The efficiency of this compound in photopolymerization is rooted in its chemical structure and the pathways through which it generates initiating radicals.

NPG in Type II Free Radical Photopolymerization

In a Type II system, the photosensitizer absorbs light and enters an excited state. It then interacts with the co-initiator (NPG) via an electron transfer process, which is followed by proton transfer and decarboxylation to generate an initiating radical.

G Mechanism of Radical Generation with NPG PS Photosensitizer (PS) PS_star Excited Photosensitizer (PS*) PS->PS_star Light (hν) PS_anion PS Radical Anion PS_star->PS_anion Electron Transfer NPG This compound (NPG) Radical_Cation NPG Radical Cation NPG->Radical_Cation Deprotonated_Radical Deprotonated Radical Radical_Cation->Deprotonated_Radical -H+ Initiating_Radical Initiating Radical (R.) Deprotonated_Radical->Initiating_Radical -CO2 Polymer Growing Polymer Chain (RM.) Initiating_Radical->Polymer + Monomer Monomer Monomer (M) Monomer->Polymer G NPG with Iodonium Salt Mechanism NPG This compound (NPG) CTC Charge Transfer Complex (CTC) NPG->CTC Iodonium Iodonium Salt (Iod+) Iodonium->CTC Radical_Cation NPG Radical Cation CTC->Radical_Cation Light (hν) Phenyl_Radical Phenyl Radical (Ph.) CTC->Phenyl_Radical Cation Cation (H+ or Ph+) Radical_Cation->Cation Fragmentation FRP Free Radical Polymerization Phenyl_Radical->FRP CP Cationic Polymerization Cation->CP

References

Validating the Structure of N-Phenylglycine: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides a comprehensive validation of the chemical structure of N-Phenylglycine using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed comparison of expected and experimental spectral data, alongside standardized experimental protocols for reproducibility.

This compound, an important intermediate in organic synthesis, possesses a distinct molecular structure that can be unequivocally confirmed through modern spectroscopic techniques. This guide focuses on the application of 1H and 13C NMR spectroscopy to verify the atomic connectivity and chemical environment of this compound.

Structural and Spectroscopic Overview

The structure of this compound (Figure 1) consists of a phenyl group attached to the nitrogen atom of a glycine (B1666218) molecule. This arrangement gives rise to a unique set of signals in both 1H and 13C NMR spectra, which serve as fingerprints for its identification.

Figure 1. Chemical Structure of this compound.

Comparative Analysis of 1H NMR Data

The 1H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the phenyl ring, the methylene (B1212753) protons of the glycine backbone, the amine proton, and the carboxylic acid proton. The expected and observed chemical shifts, multiplicities, and coupling constants are summarized in Table 1. The close correlation between the expected and observed data provides strong evidence for the proposed structure.

Table 1. Comparison of Expected and Experimental 1H NMR Data for this compound.

ProtonsExpected Chemical Shift (ppm)Observed Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Aromatic (ortho)6.6 - 6.86.63Doublet (d)8.0
Aromatic (meta)7.1 - 7.37.18Triplet (t)8.0
Aromatic (para)6.7 - 6.96.75Triplet (t)7.3
Methylene (-CH2-)~3.93.93Singlet (s)N/A
Amine (-NH-)Variable4.5 (broad)Singlet (s)N/A
Carboxylic Acid (-COOH)Variable11.5 (broad)Singlet (s)N/A

Note: Observed data is compiled from publicly available spectral databases. The chemical shifts of -NH and -COOH protons are highly dependent on solvent and concentration.

Comparative Analysis of 13C NMR Data

The 13C NMR spectrum provides further confirmation of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The comparison between the expected and observed chemical shifts for each carbon is detailed in Table 2.

Table 2. Comparison of Expected and Experimental 13C NMR Data for this compound.

Carbon AtomExpected Chemical Shift (ppm)Observed Chemical Shift (ppm)
Carboxylic Acid (-COOH)170 - 175173.5
Aromatic (C-ipso)145 - 150147.8
Aromatic (C-ortho)112 - 116113.2
Aromatic (C-meta)128 - 132129.3
Aromatic (C-para)117 - 121118.0
Methylene (-CH2-)45 - 5046.5

Note: Observed data is compiled from publicly available spectral databases.

Experimental Protocols

To ensure the reproducibility of these results, the following detailed methodologies for sample preparation and NMR data acquisition are provided.

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound for 1H NMR and 50-100 mg for 13C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Deuterated Chloroform (CDCl3) or Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube.

  • Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Protocol 2: NMR Data Acquisition

1H NMR Spectroscopy:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

13C NMR Spectroscopy:

  • Spectrometer: A 100 MHz (or higher) NMR spectrometer.

  • Pulse Sequence: Standard proton-decoupled single-pulse sequence.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Spectral Width: 0-200 ppm.

  • Temperature: 298 K.

Workflow for Structural Validation

The logical workflow for validating the structure of this compound using NMR spectroscopy is illustrated in the following diagram.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Validation A Obtain this compound Sample B Prepare NMR Sample (Dissolve in Deuterated Solvent with TMS) A->B C Acquire 1H NMR Spectrum B->C D Acquire 13C NMR Spectrum B->D E Process 1H NMR Data (Chemical Shifts, Multiplicities, Coupling Constants) C->E F Process 13C NMR Data (Chemical Shifts) D->F G Compare Experimental 1H Data with Expected Values E->G H Compare Experimental 13C Data with Expected Values F->H I Confirm Structure of this compound G->I H->I

Caption: Workflow for this compound structure validation.

This comprehensive guide demonstrates the power of 1H and 13C NMR spectroscopy in the structural elucidation of organic molecules. The strong agreement between the expected and observed spectral data for this compound provides unequivocal validation of its chemical structure, offering a reliable reference for researchers in the field.

comparative analysis of N-Phenylglycine synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to N-Phenylglycine

This compound, a non-proteinogenic amino acid, serves as a crucial building block in organic synthesis and a key structural motif in numerous pharmaceuticals and agrochemicals. Its synthesis has been approached through various methodologies, ranging from classical name reactions to modern catalytic strategies. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering detailed experimental protocols, quantitative performance data, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.

Nucleophilic Substitution of Chloroacetic Acid

This method represents a direct and classical approach to this compound, involving the reaction of aniline (B41778) with chloroacetic acid. The reaction is typically carried out in an aqueous medium where aniline acts as both the nucleophile and the base.

Experimental Protocol

To a reaction vessel, 475 g (5 moles) of chloroacetic acid are combined with 930 g (10 moles) of aniline in 2 liters of water. The mixture is heated to 100°C and maintained at this temperature for 1.5 hours. After the reaction period, the mixture is allowed to cool, leading to the precipitation of this compound. The solid product is then collected by suction filtration and washed with water to afford the final product.[1]

Performance and Characteristics

This method is straightforward and utilizes readily available starting materials. However, it requires a twofold excess of aniline to drive the reaction and neutralize the hydrochloric acid formed as a byproduct. The reported yield is approximately 62% based on chloroacetic acid.[1]

Nucleophilic_Substitution cluster_reactants Reactants Aniline Aniline Reaction Nucleophilic Substitution Aniline->Reaction H₂O, 100°C, 1.5h Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Reaction NPhenylglycine This compound Reaction->NPhenylglycine

The Strecker Synthesis

The Strecker synthesis is a versatile and fundamental method for producing α-amino acids. The process for this compound involves a one-pot, three-component reaction between benzaldehyde (B42025), aniline, and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile intermediate.

Experimental Protocol

Step 1: α-Aminonitrile Formation: Benzaldehyde is reacted with aniline to form an N-phenylimine intermediate. This imine is then treated with a cyanide source, such as potassium cyanide, to yield α-anilinophenylacetonitrile.[2] In a typical procedure, equimolar amounts of benzaldehyde and aniline are mixed, followed by the addition of potassium cyanide.[2]

Step 2: Hydrolysis: The α-aminonitrile is subsequently hydrolyzed under acidic or basic conditions to give this compound.[2] For example, the nitrile can be heated with a strong acid like hydrochloric acid to convert the nitrile group into a carboxylic acid.[3]

Performance and Characteristics

The Strecker synthesis is highly adaptable. A significant advantage is the potential for asymmetric synthesis by using a chiral auxiliary, which can lead to high diastereoselectivity (dr > 99/1) and yields in the range of 76-93%.[4][5] Furthermore, chemoenzymatic methods combining the Strecker reaction with a nitrilase can achieve high enantiomeric excess (ee ≥ 95%) and yields up to 81%.[6] A primary drawback is the use of highly toxic cyanide salts, which requires stringent safety precautions.

Strecker_Synthesis cluster_step1 Step 1: Aminonitrile Formation cluster_step2 Step 2: Hydrolysis Benzaldehyde Benzaldehyde Imine Imine Formation Aniline Aniline KCN Potassium Cyanide Aminonitrile α-Anilinophenyl- acetonitrile KCN->Aminonitrile Hydrolysis Hydrolysis Aminonitrile->Hydrolysis H₃O⁺ / Heat NPhenylglycine This compound Imine->Aminonitrile Hydrolysis->NPhenylglycine

The Bucherer-Bergs Reaction

Similar to the Strecker synthesis, the Bucherer-Bergs reaction is a multicomponent reaction that produces hydantoins, which are then hydrolyzed to yield amino acids. For this compound, this would typically start with benzaldehyde and aniline to form the corresponding imine, which then reacts with ammonium (B1175870) carbonate and a cyanide source.

Experimental Protocol

Step 1: Hydantoin (B18101) Formation: An imine, pre-formed from benzaldehyde and aniline, reacts with ammonium carbonate and sodium cyanide in a suitable solvent like a mixture of ethanol (B145695) and water. The reaction is typically heated in a sealed reactor at 80-90°C for several hours.[7] This produces the corresponding 5-phenyl-1-phenylhydantoin.

Step 2: Hydantoin Hydrolysis: The isolated hydantoin is then hydrolyzed to this compound. This is achieved by heating the hydantoin with a strong base, such as sodium hydroxide, at reflux temperatures (120-130°C) for an extended period (12-18 hours).[7] Subsequent acidification of the reaction mixture precipitates the amino acid product.[7]

Performance and Characteristics

This method is robust and well-established for the synthesis of various amino acids.[7] A key advantage is its ability to produce α,α-disubstituted amino acids, although this compound is not of this class. The reaction conditions, particularly the hydrolysis step, can be harsh, requiring high temperatures and strong bases. Like the Strecker synthesis, it involves the use of toxic cyanides.

Bucherer_Bergs_Reaction cluster_step1 Step 1: Hydantoin Formation cluster_step2 Step 2: Hydrolysis Imine N-Phenylimine (from Benzaldehyde + Aniline) Reaction1 Cyclocondensation Imine->Reaction1 EtOH/H₂O, 80-90°C Reagents (NH₄)₂CO₃, NaCN Reagents->Reaction1 Hydantoin 5-Phenyl-1-phenylhydantoin Reaction2 Hydrolysis Hydantoin->Reaction2 1. NaOH, Reflux 2. H₃O⁺ NPhenylglycine This compound Reaction1->Hydantoin Reaction2->NPhenylglycine

Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used for synthesizing amino acids from α-keto acids. For this compound, the precursor would be phenylglyoxylic acid (benzoylformic acid).

Experimental Protocol

The process involves the reaction of phenylglyoxylic acid with aniline to form an imine intermediate in situ. This intermediate is then reduced to the target amino acid without being isolated. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) being a common choice due to its selectivity for the iminium ion over the keto acid.[8] The reaction is typically performed in a single pot by mixing the keto acid, aniline, and the reducing agent in a suitable solvent like methanol.[9]

Performance and Characteristics

This method avoids the use of highly toxic cyanide salts like KCN or NaCN, although the reducing agent itself requires careful handling. A major advantage is the availability of biocatalytic versions of this reaction. Using whole-cell catalysts containing enzymes like leucine (B10760876) dehydrogenase, reductive aminations can achieve high conversions (>95%) and excellent enantioselectivity (>99% ee) under mild conditions.[10]

Reductive_Amination cluster_reactants Reactants Keto_Acid Phenylglyoxylic Acid Reaction Reductive Amination Keto_Acid->Reaction One-Pot Aniline Aniline Aniline->Reaction Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Reaction NPhenylglycine This compound Reaction->NPhenylglycine

Comparative Summary of this compound Synthesis Routes

FeatureNucleophilic SubstitutionStrecker SynthesisBucherer-Bergs ReactionReductive Amination
Starting Materials Aniline, Chloroacetic AcidBenzaldehyde, Aniline, CyanideBenzaldehyde, Aniline, (NH₄)₂CO₃, CyanidePhenylglyoxylic Acid, Aniline
Key Intermediates None (Direct)α-AminonitrileHydantoinImine (in situ)
Typical Yield ~62%[1]76-93% (Asymmetric)[4][5]Moderate to High (multi-step)>95% (Biocatalytic)[10]
Reaction Conditions 100°C, aqueousRoom temp. to moderate heatingHigh temp. (80-130°C)Mild (e.g., 30°C for biocatalytic)[10]
Key Advantages Simple, uses bulk chemicalsHighly versatile, established asymmetric variantsRobust, well-establishedAvoids highly toxic cyanides, excellent chemo- and enantio-selectivity with biocatalysis
Key Disadvantages Requires excess aniline, moderate yieldUse of highly toxic cyanideUse of highly toxic cyanide, harsh hydrolysis conditionsPrecursor keto acid may be expensive
Safety Concerns Aniline toxicityHigh: Cyanide saltsHigh: Cyanide saltsModerate: Reducing agents

Conclusion

The choice of a synthetic route for this compound depends heavily on the specific requirements of the researcher, including scale, desired optical purity, available equipment, and safety considerations.

  • The Nucleophilic Substitution method is a simple, albeit lower-yielding, option suitable for producing racemic this compound when cost and simplicity are paramount.

  • The Strecker Synthesis offers great versatility and is a powerful choice when enantiopure this compound is the target, thanks to well-developed asymmetric and chemoenzymatic variations. However, it necessitates stringent safety protocols due to the use of cyanide.

  • The Bucherer-Bergs Reaction is a robust alternative, but the harsh conditions and cyanide usage make it less favorable compared to modern methods unless specific hydantoin intermediates are desired.

  • Reductive Amination , particularly its biocatalytic variants, represents the most modern and often preferred route. It combines high yields, exceptional selectivity, and milder conditions with improved safety, making it ideal for the efficient and clean synthesis of this compound, especially in pharmaceutical development.

References

Assessing the Biocompatibility of N-Phenylglycine-Based Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the biocompatibility of N-Phenylglycine-based polymers is currently limited by a scarcity of direct experimental data in publicly available literature. While poly(this compound) has been synthesized for applications such as nanofiber-based metal adsorbents and nanoparticles for photothermal therapy, detailed in vitro and in vivo biocompatibility studies are not extensively reported. This guide, therefore, provides a comparative assessment by examining structurally related polymers and commonly used biocompatible polymers to infer the potential biocompatibility of this compound-based materials.

This guide will focus on the biocompatibility of polypeptoids, which are N-substituted glycine (B1666218) polymers and thus structurally analogous to poly(this compound), and poly-L-lysine, a well-characterized polyamino acid. For a broader context, we will also include comparative data on two widely used biodegradable polyesters in biomedical applications: polylactic acid (PLA) and polycaprolactone (B3415563) (PCL).

Comparative Analysis of Polymer Biocompatibility

The biocompatibility of a polymer is a critical factor for its use in biomedical applications. It is assessed through a variety of in vitro and in vivo tests that measure cytotoxicity, hemocompatibility, and the inflammatory response upon implantation.

In Vitro Cytotoxicity

Cytotoxicity assays are fundamental in determining whether a material has a toxic effect on cells. The following table summarizes typical cytotoxicity data for the comparator polymers.

PolymerAssayCell LineConcentrationResult (e.g., % Cell Viability)Citation
Poly-L-lysine (PLL) MTTNeuro2AIncreasing concentrationsConcentration-dependent decrease in viability[1][2]
MTTL9290.125 - 0.25 mg/mLNo significant toxicity[3]
Polypeptoids ---Generally considered biocompatible and non-cytotoxic
Polylactic Acid (PLA) MTTSHED100 g/L (extract)Good biocompatibility, conducive to cell growth[4]
Cell ViabilityHeLa->80% viability[5]
Polycaprolactone (PCL) Cytotoxicity--Non-cytotoxic[6][7]
Live/Dead StainingBMSCs-High cell viability[8]
Hemocompatibility

Hemocompatibility assays evaluate the effects of a material on blood components, particularly red blood cells. Hemolysis, the rupture of red blood cells, is a key indicator of a material's incompatibility with blood.

PolymerAssayResult (% Hemolysis)ClassificationCitation
Poly-L-lysine (PLL) HemolysisVaries with formulation and concentrationCan be hemolytic depending on charge and MW
Polypeptoids HemolysisGenerally lowOften hemocompatible
Polylactic Acid (PLA) Hemolysis< 5%Non-hemolytic
Polycaprolactone (PCL) Hemolysis< 2%Non-hemolytic

Note: Specific quantitative data for hemolysis of these polymers can vary significantly based on molecular weight, surface modifications, and experimental conditions.

In Vivo Biocompatibility and Inflammatory Response

In vivo studies involve implanting the material in an animal model to observe the local tissue response over time. A minimal inflammatory response and the formation of a thin fibrous capsule are indicative of good biocompatibility.

PolymerAnimal ModelImplantation SiteObservationCitation
Poly-L-lysine (PLL) RatSubcutaneousCan elicit an inflammatory response; used in coatings to improve osseointegration[9][10]
Polypeptoids MouseSkinGood in vivo antimicrobial efficiency with demonstrated biocompatibility
Polylactic Acid (PLA) Rat-Biocompatible, degrades into lactic acid which is safely metabolized[11]
Polycaprolactone (PCL) RatSubcutaneous, CalvariaBiocompatible, non-cytotoxic, and bioresorbable, promoting osteoconduction[6][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of polymer biocompatibility. Below are protocols for key in vitro and in vivo experiments.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

  • Material Exposure: Prepare extracts of the polymer material according to ISO 10993-12 standards. Remove the culture medium from the wells and replace it with the polymer extract at various concentrations. Include positive (e.g., latex) and negative (e.g., high-density polyethylene) controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for an additional 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control.

MTT_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_extracts Prepare Polymer Extracts expose_cells Expose Cells to Extracts prepare_extracts->expose_cells incubate_24h Incubate (24-72h) expose_cells->incubate_24h add_mtt Add MTT Reagent incubate_24h->add_mtt incubate_4h Incubate (2-4h) add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer measure_absorbance Measure Absorbance (570nm) add_solubilizer->measure_absorbance calculate_viability Calculate Cell Viability measure_absorbance->calculate_viability

Workflow for the MTT cytotoxicity assay.
LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is another method to determine cytotoxicity by measuring the amount of LDH released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Exposure: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 600 x g for 10 minutes to pellet the cells.[12]

  • Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 10-50 µL) from each well to a new 96-well plate.[12]

  • Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[13]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12][13]

  • Stop Solution: Add a stop solution (if required by the kit) to each well.[13]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[13]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated wells relative to the positive control (maximum LDH release).

LDH_Assay_Workflow cluster_prep Preparation & Exposure cluster_sample Sample Collection cluster_reaction Reaction cluster_analysis Analysis seed_and_expose Seed Cells & Expose to Extracts incubate Incubate seed_and_expose->incubate centrifuge Centrifuge Plate incubate->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant add_reaction_mix Add LDH Reaction Mix transfer_supernatant->add_reaction_mix incubate_rt Incubate at RT add_reaction_mix->incubate_rt measure_absorbance Measure Absorbance (490nm) incubate_rt->measure_absorbance calculate_cytotoxicity Calculate % Cytotoxicity measure_absorbance->calculate_cytotoxicity

Workflow for the LDH cytotoxicity assay.
Hemolysis Assay (ASTM F756)

This assay determines the hemolytic properties of a material when in contact with blood.[14][15][16]

Protocol:

  • Blood Collection: Obtain fresh human blood stabilized with an anticoagulant (e.g., citrate).[17]

  • Red Blood Cell (RBC) Suspension: Prepare a diluted suspension of RBCs in phosphate-buffered saline (PBS).

  • Material Contact:

    • Direct Contact: Place the test material directly into the RBC suspension.[14]

    • Extract Method: Prepare an extract of the material in PBS and add the extract to the RBC suspension.[14]

  • Controls: Prepare a positive control (e.g., distilled water) and a negative control (PBS).[18]

  • Incubation: Incubate all samples at 37°C for a specified time (e.g., 3 hours).[15]

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Supernatant Analysis: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 577 nm.[18]

  • Calculation: Calculate the percentage of hemolysis relative to the positive control. A hemolysis rate below 5% is generally considered non-hemolytic.[19]

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation_analysis Incubation & Analysis collect_blood Collect Fresh Blood prepare_rbc Prepare RBC Suspension collect_blood->prepare_rbc direct_contact Direct Contact with Material prepare_rbc->direct_contact extract_method Contact with Material Extract prepare_rbc->extract_method controls Positive & Negative Controls prepare_rbc->controls incubate Incubate at 37°C direct_contact->incubate extract_method->incubate controls->incubate centrifuge Centrifuge Samples incubate->centrifuge measure_absorbance Measure Supernatant Absorbance centrifuge->measure_absorbance calculate_hemolysis Calculate % Hemolysis measure_absorbance->calculate_hemolysis

Workflow for the Hemolysis Assay (ASTM F756).
In Vivo Implantation Study

This study evaluates the local tissue response to an implanted material over time, following standards such as ISO 10993-6.[20][21][22]

Protocol:

  • Animal Model: Select an appropriate animal model (e.g., rats or rabbits).[20]

  • Material Sterilization: Sterilize the polymer implants using a suitable method (e.g., ethylene (B1197577) oxide or gamma irradiation).

  • Surgical Implantation: Surgically implant the sterile material into a specific tissue site (e.g., subcutaneous tissue in the dorsal region).[23] Create a control group with a sham surgery or a well-characterized control material.[20]

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for signs of infection or distress.

  • Explantation: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and explant the implant along with the surrounding tissue.[20]

  • Histological Analysis:

    • Fix the tissue samples in formalin.

    • Process the samples for paraffin (B1166041) embedding.

    • Section the tissue and stain with Hematoxylin and Eosin (H&E) and other specific stains (e.g., Masson's trichrome for fibrosis).[20]

  • Evaluation: Microscopically evaluate the tissue response, including the presence and type of inflammatory cells, fibrous capsule formation, tissue integration, and any signs of necrosis or degradation.

InVivo_Implantation_Workflow start Select Animal Model & Sterilize Implant surgery Surgical Implantation start->surgery post_op Post-operative Care & Monitoring surgery->post_op explantation Explantation at Time Points post_op->explantation histology Histological Processing & Staining explantation->histology evaluation Microscopic Evaluation of Tissue Response histology->evaluation

Workflow for an in vivo implantation study.

Conclusion and Future Outlook

While direct experimental data on the biocompatibility of this compound-based polymers remains limited, a comparative analysis with structurally similar polypeptoids suggests a favorable biocompatibility profile. Polypeptoids are generally known for their good biocompatibility, low cytotoxicity, and minimal immunogenicity. The phenyl group in poly(this compound) may introduce additional considerations regarding hydrophobicity and protein interactions, which would require specific investigation.

In contrast, poly-L-lysine, a cationic polyelectrolyte, exhibits more variable biocompatibility, with cytotoxicity and inflammatory potential being dependent on molecular weight and concentration. Widely used biomedical polymers like PLA and PCL generally demonstrate excellent biocompatibility, providing a benchmark for new materials.

For a definitive assessment of this compound-based polymers, rigorous in vitro and in vivo testing following standardized protocols, such as those outlined in this guide, is essential. Future research should focus on generating this foundational data to establish the safety and efficacy of these polymers for their intended drug development and biomedical applications.

References

Safety Operating Guide

Proper Disposal of N-Phenylglycine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents like N-Phenylglycine is paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring compliance with safety standards and regulatory requirements. While this compound is not always classified as a hazardous substance, it is prudent to handle its disposal with care to minimize any potential risks.[1][2]

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to adhere to the following safety and handling requirements:

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Wear suitable protective gloves.[2]

  • Respiratory Protection: In case of dust formation, use a particle filter respirator (e.g., N95).[3]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[2]

Spill Management: In the event of a spill, follow these steps:

  • Ensure adequate ventilation in the area.

  • Avoid the formation of dust.[3]

  • Carefully sweep up the spilled solid material.[4]

  • Shovel the swept material into a suitable, clearly labeled container for disposal.[3][4]

  • Prevent the chemical from entering drains or waterways.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted systematically to ensure safety and regulatory compliance.

Step 1: Waste Identification and Segregation

  • Collect all waste this compound, including any contaminated materials such as weighing paper, gloves, and spatulas.

  • Place these materials into a designated and clearly labeled hazardous waste container.[3]

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]

Step 2: Waste Container Labeling and Storage

  • Label the waste container clearly with "Hazardous Waste" and the specific chemical name, "this compound."

  • Store the sealed waste container in a designated, well-ventilated waste accumulation area within the laboratory.[3]

  • The storage area should be away from general laboratory traffic and incompatible materials, such as strong oxidizing agents.[1][5][6]

Step 3: Arrange for Professional Disposal

  • Contact your institution's EHS department or a licensed chemical waste disposal service to arrange for the collection and disposal of the hazardous waste container.[3]

  • Adhere to all local, regional, and national regulations for the disposal of chemical waste.[2][4] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring complete and accurate classification.[2][4]

Important "Don'ts":

  • DO NOT dispose of this compound in the regular trash.[3]

  • DO NOT dispose of this compound down the sanitary sewer.[1][3]

Regulatory Framework

The disposal of chemical waste is governed by a framework of regulations. In the United States, the primary federal legislation is the Resource Conservation and Recovery Act (RCRA), which outlines the procedures for managing hazardous waste from its creation to its final disposal.[7][8] The Environmental Protection Agency (EPA) is responsible for implementing RCRA, but states may have their own, often more stringent, regulations.[7][9] It is essential to consult with your institution's EHS department to ensure compliance with all applicable federal, state, and local regulations.

Quantitative Data Summary

There is no specific quantitative data, such as concentration limits for disposal, universally defined for this compound. Disposal requirements are determined by the classification of the waste according to local and national regulations.

Data PointValueSource
Regulatory FrameworkCompliance with local, regional, and national regulations is mandatory.[2][4]
Disposal MethodMust be disposed of as chemical waste through a licensed facility.[3]
Incompatible MaterialsStrong oxidizing agents.[1][5]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Disposal & Compliance start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill collect Collect Waste in Designated Container ppe->collect spill_manage Manage Spill: - Ventilate - Sweep Solid - Containerize spill->spill_manage spill_manage->ppe label_container Label Container: 'Hazardous Waste - this compound' collect->label_container store Store in Secure, Ventilated Area label_container->store check_reg Consult Local, State, & Federal Regulations (e.g., RCRA) store->check_reg contact_ehs Contact EHS or Licensed Disposal Service transport Arrange for Professional Waste Transport & Disposal contact_ehs->transport check_reg->contact_ehs end End: Proper Disposal Complete transport->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling N-Phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling N-Phenylglycine, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance by some suppliers, adhering to good laboratory practices and utilizing appropriate PPE is crucial to minimize exposure and ensure a safe working environment.[1][2] The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[2]To protect eyes from potential dust particles or splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374.[1]To prevent direct skin contact with the substance.
Skin and Body Protection Laboratory coat and appropriate protective clothing to prevent skin exposure.[2]To protect skin from accidental spills or contamination.
Respiratory Protection Generally not required under normal use with adequate ventilation. A type N95 (US) or particle filter respirator may be used if dust is generated.[2]To prevent inhalation of dust particles in poorly ventilated areas.

Operational and Disposal Plans

Proper handling, storage, and disposal of this compound are critical for maintaining a safe laboratory environment and complying with regulations.

Handling and Storage:

  • Ventilation: Handle in a well-ventilated area. Use local exhaust ventilation if dust is generated.[3]

  • Hygiene: Practice good industrial hygiene. Keep away from food, drink, and animal feed.[1] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] The recommended storage temperature is between 15 – 25 °C.[1] Keep away from incompatible materials such as oxidizing agents.[3]

Spill Management:

In the event of a spill, ensure adequate ventilation and wear the appropriate PPE.[4] Sweep up the spilled solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[4][5]

Disposal:

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[2][4] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][4] Do not allow the product to enter drains or waterways.

First Aid Measures

The following first aid measures should be taken in case of exposure to this compound:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[5]
Skin Contact Rinse skin with plenty of water and soap.[6] Take off contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes.[1][6] Remove contact lenses if present and easy to do. Continue rinsing.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a doctor if you feel unwell.[1][6]

Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

N_Phenylglycine_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures start Start: Review SDS ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe ventilation Ensure Proper Ventilation ppe->ventilation weigh Weigh this compound ventilation->weigh experiment Perform Experiment weigh->experiment spill Spill Occurs weigh->spill Potential Spill decontaminate Decontaminate Work Area experiment->decontaminate exposure Personal Exposure experiment->exposure Potential Exposure waste Segregate Waste decontaminate->waste dispose Dispose of Waste per Regulations waste->dispose cleanup_spill Clean Spill spill->cleanup_spill first_aid Administer First Aid exposure->first_aid cleanup_spill->waste

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Phenylglycine
Reactant of Route 2
N-Phenylglycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.